Silver hydride
Description
Structure
2D Structure
Properties
CAS No. |
13967-01-6 |
|---|---|
Molecular Formula |
AgH |
Molecular Weight |
108.876 g/mol |
IUPAC Name |
silver monohydride |
InChI |
InChI=1S/Ag.H |
InChI Key |
MWQHODSUPNAXGN-UHFFFAOYSA-N |
Canonical SMILES |
[AgH] |
Origin of Product |
United States |
Foundational & Exploratory
A Technical Guide to the Synthesis and Properties of Silver Hydride for Researchers
For Immediate Release
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis, properties, and characterization of silver hydride (AgH) and its derivatives. This document outlines detailed experimental protocols, presents key quantitative data in a structured format, and illustrates relevant mechanisms and workflows through diagrams.
Introduction to this compound
This compound is a fascinating and reactive inorganic compound that has garnered increasing interest in various fields, including catalysis and materials science. While the simple diatomic molecule, AgH, is stable only in the gas phase or under matrix isolation conditions, a growing number of stable this compound complexes and clusters have been synthesized and characterized. These compounds exhibit unique structural and reactive properties, making them valuable targets for further investigation.
Synthesis of this compound and its Complexes
The synthesis of this compound species can be broadly categorized into methods for producing the simple diatomic molecule and methods for synthesizing more stable, typically ligand-supported, clusters.
Synthesis of Silver Nanoparticles and Clusters via Chemical Reduction
A common and effective method for producing silver-containing nanomaterials, including species that can be considered forms of this compound, involves the chemical reduction of a silver salt, such as silver nitrate (AgNO₃), with a hydride source, most notably sodium borohydride (NaBH₄).
Experimental Protocol: Synthesis of Silver Nanoparticles
This protocol is adapted from the procedure developed by S.D. Solomon, et al. and is suitable for producing a colloidal suspension of silver nanoparticles where surface-adsorbed hydride species may be present.[1]
Materials:
-
0.001 M Silver Nitrate (AgNO₃) solution: Dissolve 0.017 g of AgNO₃ in 100 mL of distilled water.
-
0.002 M Sodium Borohydride (NaBH₄) solution: Freshly prepare by dissolving 0.0189 g of NaBH₄ in 250 mL of distilled water.[1]
-
Ice bath
-
Erlenmeyer flask
-
Magnetic stir bar and stir plate
Procedure:
-
Place 30 mL of the 0.002 M NaBH₄ solution into an Erlenmeyer flask equipped with a magnetic stir bar.
-
Cool the flask in an ice bath while stirring. This minimizes the decomposition of the sodium borohydride.[1]
-
Slowly add 2 mL of the 0.001 M AgNO₃ solution to the stirring NaBH₄ solution at a rate of approximately one drop per second.
-
The formation of silver nanoparticles is indicated by a color change to yellow.[1]
-
Once all the AgNO₃ solution has been added, stirring can be stopped.
Synthesis of Heptanuclear this compound Clusters
Ligand-stabilized this compound clusters represent a class of more stable and isolable forms of this compound. A detailed protocol for the synthesis of a heptanuclear silver monohydride cluster stabilized by dithiophosphonate ligands has been reported.[2][3][4]
Experimental Protocol: Synthesis of [Ag₇(H){S₂P(OR)₂}₆]
This protocol describes the synthesis of a heptanuclear this compound cluster.[4]
Materials:
-
[Ag(CH₃CN)₄]PF₆
-
Dithiophosphonate (DTP) ligand
-
Sodium borohydride (NaBH₄)
-
Tetrahydrofuran (THF)
-
Dichloromethane (DCM)
-
Hexane
-
Deionized water
-
Celite
Procedure:
-
In a reaction vessel under a nitrogen atmosphere, combine [Ag(CH₃CN)₄]PF₆, the dithiophosphonate ligand, and sodium borohydride in a 7:6:1 molar ratio in THF.
-
Stir the reaction mixture for 3 hours.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in DCM and wash with deionized water (3 x 15 mL).
-
Filter the DCM fraction through Celite and then dry it under reduced pressure.
-
Add hexane to the resulting yellow residue and store in a refrigerator for several hours to precipitate the product.
-
Isolate the air and moisture stable yellow powder by filtration.[4]
Physicochemical Properties of this compound
The properties of this compound can vary significantly depending on whether it is the simple diatomic molecule or a more complex, stabilized cluster.
Table 1: General Properties of this compound (AgH)
| Property | Value | Reference |
| Molecular Formula | AgH | [5][6] |
| Molecular Weight | 108.876 g/mol | [5][6] |
| IUPAC Name | silver monohydride | [6] |
Table 2: Bond Properties of Diatomic this compound (AgH)
| Property | Value | Reference |
| Ag-H Bond Length | 161.7 pm | |
| Bond Dissociation Energy | ~222 kJ/mol | [7][8][9][10][11] |
Table 3: Properties of a Heptanuclear this compound Cluster
| Property | Value | Reference |
| Molecular Formula | C₆₆H₉₇Ag₇O₁₂P₆S₁₂ (for a specific ligand set) | [4] |
| Melting Point | 112 °C | [4] |
| Ag-H distance (interstitial hydride) | 1.987–2.061 Å | [4] |
Characterization of this compound Complexes
A suite of analytical techniques is employed to characterize this compound complexes, providing insights into their structure, composition, and purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is a powerful tool for detecting the hydride ligand in silver complexes. The hydride signal typically appears in the upfield region of the spectrum (δ 0 to -40 ppm) due to shielding by the metal's d-electrons.[12] For instance, in certain heptanuclear this compound clusters, the interstitial hydride proton resonates at around δ 4-5 ppm.[4] ¹⁰⁹Ag NMR spectroscopy can also provide valuable information about the silver environment and Ag-H coupling.[13]
Mass Spectrometry
Electrospray ionization mass spectrometry (ESI-MS) is frequently used to determine the mass-to-charge ratio of this compound clusters, confirming their composition.[2][14][15][16] Isotopic labeling studies, for example, using sodium borodeuteride (NaBD₄) as the hydride source, can be employed to definitively identify the number of hydride ligands in a cluster through the resulting mass shift in the spectrum.[14]
X-ray Crystallography
Single-crystal X-ray diffraction provides unambiguous structural information for crystalline this compound complexes, revealing the precise arrangement of atoms, bond lengths, and bond angles.[4] This technique has been instrumental in confirming the interstitial nature of the hydride ligand in many silver clusters.
Reaction Mechanisms and Workflows
Catalytic Reduction of 4-Nitrophenol
Heptanuclear this compound clusters have been shown to act as effective catalysts for the reduction of 4-nitrophenol to 4-aminophenol in the presence of sodium borohydride.[2][3][17][18][19] The proposed mechanism involves the this compound cluster facilitating the transfer of hydride from the borohydride to the nitroarene.
Caption: Catalytic cycle for the reduction of 4-nitrophenol.
Experimental Workflow for Synthesis and Characterization
The synthesis and characterization of this compound clusters follow a logical progression of steps to ensure the desired product is obtained and its identity is confirmed.
Caption: Workflow for this compound cluster synthesis and characterization.
Gas-Phase and Matrix Isolation Synthesis
For the study of the fundamental properties of the diatomic AgH molecule, gas-phase synthesis and matrix isolation techniques are employed.
Gas-Phase Synthesis
In gas-phase synthesis, silver atoms are vaporized, often by laser ablation or sputtering, and reacted with a source of hydrogen gas in a controlled environment.[20][21][22][23][24] The resulting this compound molecules can then be analyzed using techniques such as mass spectrometry.
Matrix Isolation Spectroscopy
Matrix isolation is a powerful technique for trapping and studying reactive species like AgH.[25][26][27] In a typical experiment, a mixture of vaporized silver and a hydrogen-containing precursor is co-deposited with a large excess of an inert gas (e.g., argon or neon) onto a cryogenic surface. The inert gas forms a solid matrix, trapping individual AgH molecules and allowing for their spectroscopic characterization (e.g., by IR or Raman spectroscopy) without interference from intermolecular interactions.[28]
Stability and Reactivity
The stability of this compound is a critical consideration for its application. Simple AgH is highly reactive and unstable under normal conditions. However, ligand-stabilized this compound clusters can exhibit remarkable stability, even in the presence of air and moisture.[4] The reactivity of these clusters is often centered on the hydride ligand, which can act as a reducing agent or a nucleophile.
The thermal decomposition temperature of hydrides is an important parameter, particularly for applications in hydrogen storage.[29][30][31] While simple this compound is not a practical hydrogen storage material, the study of its thermal properties contributes to the broader understanding of metal hydrides.
Conclusion
This compound, in its various forms, presents a rich area of research with potential applications in catalysis and materials science. The synthesis of stable, well-defined this compound clusters has opened up new avenues for exploring the chemistry of the Ag-H bond. This guide provides a foundational understanding of the synthesis, properties, and characterization of these fascinating compounds, intended to aid researchers in their exploration of this promising field.
References
- 1. Synthesis of Silver Nanoparticles (NaBH4) – MRSEC Education Group – UW–Madison [education.mrsec.wisc.edu]
- 2. mdpi.com [mdpi.com]
- 3. Heptanuclear this compound Clusters as Catalytic Precursors for the Reduction of 4-Nitrophenol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Heptanuclear this compound Clusters as Catalytic Precursors for the Reduction of 4-Nitrophenol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Silver;hydride | AgH | CID 20977626 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | AgH | CID 139654 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. labs.chem.ucsb.edu [labs.chem.ucsb.edu]
- 10. Bond dissociation energy - Wikipedia [en.wikipedia.org]
- 11. srd.nist.gov [srd.nist.gov]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. rsc.org [rsc.org]
- 16. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. pubs.acs.org [pubs.acs.org]
- 20. mdpi.com [mdpi.com]
- 21. Gas-phase synthesis and deposition of metal–bipyridine complex [M–bpy1–2]+ (M = Ag, Cu) - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 22. mdpi.com [mdpi.com]
- 23. mdpi.com [mdpi.com]
- 24. Gas-phase synthesis of nanoparticles: current application challenges and instrumentation development responses - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 25. Matrix-Isolation Spectroscopy • Hasenstab-Riedel Group • Department of Biology, Chemistry, Pharmacy [bcp.fu-berlin.de]
- 26. On the synergy of matrix-isolation infrared spectroscopy and vibrational configuration interaction computations - PMC [pmc.ncbi.nlm.nih.gov]
- 27. estudogeral.uc.pt [estudogeral.uc.pt]
- 28. electronicsandbooks.com [electronicsandbooks.com]
- 29. beta.chem.uw.edu.pl [beta.chem.uw.edu.pl]
- 30. matsc.ktu.lt [matsc.ktu.lt]
- 31. matsc.ktu.lt [matsc.ktu.lt]
Unveiling the Stability of Silver Hydride: A Theoretical and Computational Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delves into the theoretical and computational methodologies used to determine the stability of silver hydride (AgH). Silver-containing compounds have garnered significant interest in various scientific domains, including catalysis and medicine, making a fundamental understanding of the stability of simple silver molecules like AgH crucial. This document provides a comprehensive overview of the calculated spectroscopic constants of AgH, details the computational protocols for these calculations, and illustrates the key theoretical concepts and workflows.
Quantitative Analysis of this compound Stability
The stability of a diatomic molecule like this compound can be characterized by several key parameters, including its bond length (R_e), dissociation energy (D_e), and harmonic vibrational frequency (ω_e). A shorter bond length, higher dissociation energy, and higher vibrational frequency are all indicative of a more stable molecule.
Theoretical chemistry provides a powerful toolkit to calculate these properties. A variety of ab initio methods, which are based on quantum mechanics and do not rely on experimental parameters, have been employed to study AgH. These methods range from the foundational Hartree-Fock (HF) theory to more sophisticated approaches that account for electron correlation and relativistic effects, which are particularly important for molecules containing heavy elements like silver.
The following tables summarize the calculated spectroscopic constants for the ground electronic state (¹Σ⁺) of this compound using different theoretical methods. For comparison, experimentally determined values are also provided where available.
Table 1: Calculated and Experimental Bond Lengths (R_e) of this compound
| Method | Basis Set | R_e (Å) | Reference |
| Non-relativistic | |||
| HF | A1 | 1.705 | [1] |
| MP2 | A1 | 1.688 | [1] |
| Relativistic (RECP) | |||
| HF | B | 1.642 | [1] |
| MP2 | B | 1.637 | [1] |
| Relativistic (All-electron) | |||
| PT-MVD | A2 | 1.639 | [1] |
| DK | A2 | 1.621 | [1] |
| DHF | A2 | 1.621 | [1] |
| Experimental | 1.618 | [1] |
Table 2: Calculated and Experimental Dissociation Energies (D_e) of this compound
| Method | Basis Set | D_e (eV) | Reference |
| Non-relativistic | |||
| HF | A1 | 1.05 | [1] |
| MP2 | A1 | 1.54 | [1] |
| Relativistic (RECP) | |||
| HF | B | 1.34 | [1] |
| MP2 | B | 1.87 | [1] |
| Relativistic (All-electron) | |||
| PT-MVD | A2 | 1.69 | [1] |
| DK | A2 | 1.90 | [1] |
| DHF | A2 | 1.89 | [1] |
| Experimental | ~2.39 | [2][3] |
Table 3: Calculated and Experimental Harmonic Vibrational Frequencies (ω_e) of this compound
| Method | Basis Set | ω_e (cm⁻¹) | Reference |
| Non-relativistic | |||
| HF | A1 | 1637 | [1] |
| MP2 | A1 | 1680 | [1] |
| Relativistic (RECP) | |||
| HF | B | 1801 | [1] |
| MP2 | B | 1821 | [1] |
| Relativistic (All-electron) | |||
| PT-MVD | A2 | 1804 | [1] |
| DK | A2 | 1858 | [1] |
| DHF | A2 | 1857 | [1] |
| Experimental | 1760 | [4] |
Note on Methods:
-
HF: Hartree-Fock (a basic ab initio method that does not include electron correlation).
-
MP2: Møller-Plesset perturbation theory of the second order (includes electron correlation).
-
RECP: Relativistic Effective Core Potential (approximates the relativistic effects of core electrons).
-
PT-MVD: Perturbation Theory with Mass-Velocity and Darwin terms (a method to include relativistic effects).
-
DK: Douglas-Kroll-Hess (a more sophisticated method for including scalar relativistic effects).
-
DHF: Dirac-Hartree-Fock (a fully relativistic method).
Experimental Protocols: A Computational Approach
The theoretical values presented above are obtained through a series of well-defined computational steps. While the exact implementation can vary depending on the software package used (e.g., Gaussian, MOLPRO, DIRAC), the general workflow for a high-accuracy calculation of AgH stability is as follows.
Protocol for Relativistic Coupled-Cluster Calculation
This protocol outlines the steps for a high-accuracy calculation using a relativistic Hamiltonian and a coupled-cluster method to account for electron correlation.
-
Molecular Geometry Definition:
-
Define the initial molecular geometry of AgH. This is typically done using a Z-matrix or Cartesian coordinates. For a diatomic molecule, this involves specifying the bond length between the Ag and H atoms. An initial guess can be taken from experimental data or less computationally expensive calculations.
-
-
Basis Set Selection:
-
Choose an appropriate basis set for both silver and hydrogen. For silver, a basis set designed for relativistic calculations is essential. Examples include the ANO-RCC and cc-pVnZ-DK basis sets. For hydrogen, a standard basis set like cc-pVnZ is usually sufficient. The size of the basis set (e.g., n=T, Q, 5) will affect the accuracy and computational cost.
-
-
Relativistic Hamiltonian:
-
Specify the use of a relativistic Hamiltonian. The Dirac-Coulomb Hamiltonian is the most rigorous, but approximations like the Douglas-Kroll-Hess (DKH) or Zeroth-Order Regular Approximation (ZORA) are often used to reduce computational cost while maintaining high accuracy for scalar relativistic effects.
-
-
Self-Consistent Field (SCF) Calculation:
-
Perform a Dirac-Hartree-Fock (DHF) or a DKH-SCF calculation to obtain the initial molecular orbitals. This step provides a mean-field approximation of the electronic structure.
-
-
Electron Correlation Calculation:
-
Perform a coupled-cluster calculation to account for electron correlation. The CCSD(T) method (Coupled Cluster with Single, Double, and perturbative Triple excitations) is often considered the "gold standard" in quantum chemistry for its high accuracy.
-
-
Geometry Optimization:
-
Optimize the molecular geometry by minimizing the energy with respect to the nuclear coordinates. This will yield the equilibrium bond length (R_e).
-
-
Frequency Calculation:
-
Perform a frequency calculation at the optimized geometry to obtain the harmonic vibrational frequency (ω_e). This also confirms that the optimized structure is a true minimum on the potential energy surface (i.e., no imaginary frequencies).
-
-
Dissociation Energy Calculation:
-
Calculate the energy of the individual silver and hydrogen atoms using the same level of theory and basis set. The dissociation energy (D_e) is then calculated as the difference between the energy of the AgH molecule at its optimized geometry and the sum of the energies of the isolated atoms.
-
Visualizing Theoretical Frameworks
To better understand the theoretical underpinnings and workflows, the following diagrams are provided.
References
A Comprehensive Technical Guide to the Discovery and History of Silver Hydride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the discovery, history, and physicochemical properties of silver hydride (AgH). It is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of this unique chemical entity. This document summarizes key milestones in its synthesis and characterization, presents quantitative data in a structured format, and outlines detailed experimental protocols for its preparation.
Introduction
This compound is a fascinating and historically significant molecule, though its simple diatomic form (AgH) is notably unstable under normal conditions. Its discovery and the subsequent exploration of its properties have been challenging, leading to the development of sophisticated synthesis and characterization techniques. In contrast, multinuclear this compound clusters, stabilized by various ligands, have proven to be more robust and have been the subject of extensive contemporary research. This guide will cover both the transient diatomic species and its more stable cluster counterparts.
History of the Discovery and Synthesis
The first documented synthesis of a solid this compound is attributed to E. Pietsch and F. Seuferling in 1931. Their work, published in Die Naturwissenschaften, described the formation of a solid substance believed to be AgH. However, the extreme instability of this compound made its characterization difficult with the techniques available at the time.
Modern research has largely focused on two main approaches for generating and studying this compound:
-
Gas-Phase Synthesis and Matrix Isolation: Due to its transient nature, the simple diatomic AgH molecule is often prepared in the gas phase for spectroscopic studies.[1] This can be achieved through methods like laser ablation of a silver target in a hydrogen-containing atmosphere. The resulting AgH molecules are then typically isolated in a cryogenic matrix of an inert gas, such as argon or neon, which allows for their spectroscopic characterization at very low temperatures. This technique minimizes intermolecular interactions and preserves the unstable species for analysis.[2]
-
Synthesis of Stabilized this compound Clusters: A significant body of modern research has been dedicated to the synthesis of more stable, multinuclear this compound clusters. These compounds typically consist of a core of silver atoms with one or more hydride (H⁻) ions incorporated within the cluster's framework. The stability of these clusters is conferred by the presence of surrounding organic ligands. A common synthetic strategy involves the reduction of a silver salt, such as silver nitrate (AgNO₃) or silver tetrafluoroborate (AgBF₄), with a hydride source, most notably sodium borohydride (NaBH₄), in the presence of a stabilizing ligand.[3][4]
Quantitative Data
The physicochemical properties of both diatomic this compound and a representative this compound cluster are summarized in the tables below.
Properties of Diatomic this compound (AgH)
| Property | Experimental Value(s) | Theoretical Value(s) |
| Bond Length (r) | 1.618 Å | 1.622 Å |
| Vibrational Frequency (ωe) | 1760.3 cm⁻¹ | 1758.1 cm⁻¹ |
| Dissociation Energy (D₀) | 2.39 ± 0.08 eV (55.1 ± 1.8 kcal/mol) | 2.34 eV (53.9 kcal/mol) |
Note: Experimental values can vary slightly between different studies and measurement techniques. The values presented here are representative of the available literature.
Properties of a Heptanuclear this compound Cluster: [Ag₇(H){S₂P(OiPr)₂}₆]
| Property | Value |
| Ag-Ag Bond Distances | 2.86 - 3.20 Å |
| Ag-H Bond Distances | ~2.0 - 2.2 Å |
| ¹H NMR (Hydride Signal) | δ 7.9 ppm (septet) |
| ³¹P NMR | δ 108.3 ppm (singlet) |
Experimental Protocols
Gas-Phase Synthesis of Diatomic AgH via Laser Ablation for Matrix Isolation Spectroscopy
This protocol describes a general method for producing and isolating diatomic AgH for spectroscopic analysis.
Materials:
-
Silver (Ag) metal target (99.99% purity)
-
Hydrogen (H₂) gas (high purity)
-
Argon (Ar) gas (matrix isolation grade)
-
Cryogenic setup with a cold window (e.g., CsI or BaF₂) capable of reaching temperatures of 4-10 K
-
Pulsed laser system (e.g., Nd:YAG)
-
Infrared (IR) spectrometer
Procedure:
-
A silver target is placed in a vacuum chamber.
-
The chamber is evacuated to a high vacuum (<10⁻⁶ torr).
-
A mixture of hydrogen gas (typically 0.1% to 1%) in argon gas is introduced into the chamber at a controlled flow rate.
-
The cold window of the cryostat is cooled to the desired temperature (e.g., 10 K).
-
The pulsed laser is focused onto the rotating silver target, causing ablation of silver atoms into the gas stream.
-
The ablated silver atoms react with hydrogen molecules in the gas phase to form AgH.
-
The resulting mixture of AgH, unreacted silver atoms, hydrogen, and argon is co-deposited onto the cold window, forming an inert matrix that traps the AgH molecules.
-
The matrix-isolated sample is then analyzed using IR spectroscopy to obtain the vibrational spectrum of the AgH molecule.[2]
Synthesis of a Ligand-Stabilized Heptanuclear this compound Cluster
This protocol is adapted from the synthesis of [Ag₇(H){S₂P(OiPr)₂}₆] and is representative of the synthesis of stable this compound clusters.[3]
Materials:
-
Silver nitrate (AgNO₃)
-
Ammonium dithiophosphate ligand precursor (e.g., (NH₄)S₂P(OiPr)₂)
-
Sodium borohydride (NaBH₄)
-
Tetrahydrofuran (THF), anhydrous
-
Dichloromethane (DCM)
-
Hexane
-
Standard Schlenk line and glassware for inert atmosphere synthesis
Procedure:
-
In a Schlenk flask under an inert atmosphere (e.g., nitrogen), dissolve silver nitrate and the ammonium dithiophosphate ligand in anhydrous THF in a stoichiometric ratio (e.g., 7:6).
-
Stir the solution at room temperature for a designated period (e.g., 1 hour) to allow for the formation of the silver-ligand complex.
-
Slowly add a solution of sodium borohydride in THF to the reaction mixture (a typical molar ratio of Ag:NaBH₄ is 7:1).
-
Continue stirring the reaction mixture at room temperature for several hours (e.g., 3-4 hours). The solution will typically change color, indicating the formation of the cluster.
-
Remove the solvent under reduced pressure.
-
Dissolve the resulting solid residue in dichloromethane (DCM) and wash with deionized water to remove any inorganic salts.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and filter.
-
Remove the DCM under reduced pressure to yield the crude product.
-
Purify the product by recrystallization, for example, by dissolving it in a minimal amount of DCM and precipitating it with hexane, followed by cooling.
-
Isolate the crystalline product by filtration and dry it under vacuum.
Characterization Methods
The characterization of this compound, in both its diatomic and cluster forms, relies on a suite of modern analytical techniques:
-
Infrared (IR) Spectroscopy: This is the primary method for identifying the vibrational modes of the Ag-H bond in both diatomic AgH and hydride clusters.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For this compound clusters, ¹H NMR is crucial for identifying the hydride signal, which often appears in a characteristic region of the spectrum and may show coupling to neighboring silver and phosphorus (if phosphine ligands are used) nuclei. ³¹P NMR is used to characterize the ligand environment.[3]
-
Mass Spectrometry (MS): High-resolution mass spectrometry is used to confirm the molecular weight and composition of this compound clusters.
-
X-ray Crystallography: Single-crystal X-ray diffraction provides the definitive structural characterization of crystalline this compound clusters, revealing the precise arrangement of silver, hydride, and ligand atoms, as well as bond lengths and angles.[3]
Signaling Pathways and Biological Relevance
To date, there is no known biological role or involvement in signaling pathways for this compound. Its high reactivity and instability under physiological conditions make its existence in biological systems highly improbable. The focus of this compound research remains firmly within the realms of fundamental chemistry, materials science, and catalysis.
Conclusion
The study of this compound has evolved significantly from the early, challenging attempts to isolate the simple, unstable diatomic molecule to the sophisticated synthesis and characterization of robust, ligand-stabilized multinuclear clusters. While the diatomic AgH molecule remains a subject of academic interest, primarily studied in the gas phase or through matrix isolation, this compound clusters have opened up new avenues in inorganic synthesis and catalysis. This guide has provided a comprehensive overview of the key historical developments, quantitative properties, and experimental methodologies that are central to the ongoing exploration of this intriguing class of compounds.
References
- 1. Gas-phase synthesis and vibronic action spectroscopy of Ag 2H : Find an Expert : The University of Melbourne [findanexpert.unimelb.edu.au]
- 2. Matrix isolation - Wikipedia [en.wikipedia.org]
- 3. Heptanuclear this compound Clusters as Catalytic Precursors for the Reduction of 4-Nitrophenol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Heptanuclear this compound Clusters as Catalytic Precursors for the Reduction of 4-Nitrophenol - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Molecular Structure and Bonding of Silver Hydride (AgH)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Silver hydride (AgH) is a diatomic molecule that has garnered significant interest from both theoretical and experimental chemists. Its simple structure belies a complex electronic nature, making it a valuable system for studying metal-ligand interactions and the effects of relativity on chemical bonding. Understanding the molecular structure, bonding, and spectroscopic properties of AgH is crucial for applications ranging from catalysis to the development of novel therapeutic agents where silver-based compounds are employed. This technical guide provides a comprehensive overview of the core molecular features of this compound, supported by quantitative data, detailed experimental methodologies, and visual representations of its electronic structure and characterization workflows.
Molecular Structure and Spectroscopic Constants
The ground electronic state of this compound is designated as X¹Σ⁺. Numerous spectroscopic and computational studies have been conducted to determine its key molecular parameters. The following tables summarize the experimental and theoretical values for the bond length (Rₑ), dissociation energy (Dₑ), and harmonic vibrational frequency (ωₑ) of AgH.
Table 1: Spectroscopic Constants of this compound (AgH) - Ground State (X¹Σ⁺)
| Parameter | Experimental Value | Theoretical Value | Reference (Method) |
| Bond Length (Rₑ) in Å | 1.618 | 1.623 | [1] (Ab initio, CIPSI) |
| 1.618 | [1] (Ab initio, MRD-CI) | ||
| 1.649 | [1] (Ab initio, SCF) | ||
| Dissociation Energy (Dₑ) in eV | 2.39 | 2.11 | [1] (Ab initio, CIPSI) |
| 2.09 | [1] (Ab initio, MRD-CI) | ||
| 0.81 | [1] (Ab initio, SCF) | ||
| Vibrational Frequency (ωₑ) in cm⁻¹ | 1760 | 1756 | [1] (Ab initio, CIPSI) |
| 1762 | [1] (Ab initio, MRD-CI) | ||
| 1658 | [1] (Ab initio, SCF) |
Note: Theoretical values can vary significantly based on the level of theory and basis set used in the calculations.
Bonding in this compound
The bonding in this compound can be understood through molecular orbital (MO) theory. The silver atom has an electron configuration of [Kr] 4d¹⁰ 5s¹. The 5s and one of the 4d orbitals (specifically, the 4d_z²_) of silver have the correct symmetry to overlap with the 1s orbital of the hydrogen atom, which has an electron configuration of 1s¹.
The interaction between the Ag 5s and H 1s orbitals leads to the formation of a bonding (σ) and an antibonding (σ*) molecular orbital. The two valence electrons (one from Ag and one from H) occupy the lower energy bonding σ orbital, resulting in a single covalent bond. The 4d orbitals of silver are largely non-bonding, although some d-s mixing can occur.
Molecular Orbital Diagram of AgH
Experimental Protocols
The characterization of a transient and reactive species like this compound requires specialized experimental techniques. Matrix isolation infrared spectroscopy is a powerful method for studying the vibrational properties of such molecules.
Experimental Protocol: Matrix Isolation Infrared Spectroscopy of AgH
1. Objective: To obtain the infrared spectrum of isolated this compound molecules to determine their vibrational frequencies.
2. Materials and Apparatus:
-
Silver metal (high purity)
-
Hydrogen gas (H₂)
-
Argon gas (matrix material, high purity)
-
High-vacuum chamber
-
Cryostat capable of reaching temperatures below 20 K
-
Laser ablation system (e.g., Nd:YAG laser)
-
Infrared-transparent substrate (e.g., CsI window)
-
Fourier Transform Infrared (FTIR) spectrometer
-
Gas handling and deposition system
3. Procedure:
- Preparation of the Matrix Gas: A dilute mixture of hydrogen gas in argon (typically 0.1% to 1% H₂) is prepared in a gas handling manifold.
- Assembly of the Apparatus: The CsI window is mounted on the cold finger of the cryostat, which is then placed inside the high-vacuum chamber. The chamber is evacuated to a pressure below 10⁻⁶ torr.
- Cooling: The cryostat is cooled to approximately 10-15 K.
- Matrix Deposition: The Ar/H₂ gas mixture is slowly deposited onto the cold CsI window.
- Generation of Silver Atoms: A high-purity silver target is placed inside the vacuum chamber. A pulsed laser is focused onto the silver target to generate a plume of silver atoms.
- Co-deposition: The silver atoms are co-deposited with the Ar/H₂ matrix onto the cold window. The deposition rate is controlled to ensure that individual silver atoms are isolated within the argon matrix.
- Photolysis (Optional but often necessary): The matrix is irradiated with UV light to dissociate the H₂ molecules into hydrogen atoms. These highly reactive H atoms can then diffuse through the matrix and react with the isolated silver atoms to form AgH.
- Infrared Spectroscopy: The infrared spectrum of the matrix is recorded using an FTIR spectrometer. The spectrum will show absorption bands corresponding to the vibrational modes of the trapped AgH molecules.
- Data Analysis: The positions of the absorption bands are analyzed to determine the fundamental vibrational frequency of AgH. Isotopic substitution (using D₂ instead of H₂) can be used to confirm the assignment of the vibrational modes.
Experimental Workflow: Matrix Isolation Spectroscopy
Theoretical Methodologies
Computational chemistry plays a vital role in complementing experimental studies of this compound. A variety of ab initio and density functional theory (DFT) methods are employed to calculate the molecular properties of AgH.
Computational Protocol: Ab Initio Calculation of AgH Properties
1. Objective: To theoretically determine the potential energy curve, equilibrium bond length, and vibrational frequency of this compound.
2. Software: A quantum chemistry software package such as Gaussian, ORCA, or MOLPRO.
3. Method:
- Define the Molecular System: Specify the atoms (Ag and H) and their initial coordinates.
- Choose a Level of Theory and Basis Set:
- Method: A high-level correlated method is necessary for accurate results, such as Coupled Cluster with single, double, and perturbative triple excitations (CCSD(T)). For a qualitative understanding, less computationally expensive methods like Møller-Plesset perturbation theory (MP2) or a suitable DFT functional (e.g., B3LYP, PBE0) can be used. Relativistic effects are significant for heavy atoms like silver, so methods that incorporate these effects (e.g., using relativistic effective core potentials) should be employed.[1]
- Basis Set: A large and flexible basis set is required for both silver and hydrogen to accurately describe the electronic structure. For silver, a basis set that includes polarization and diffuse functions is recommended (e.g., aug-cc-pVTZ-PP, which includes a relativistic pseudopotential). For hydrogen, a standard augmented correlation-consistent basis set like aug-cc-pVTZ is appropriate.
- Geometry Optimization: Perform a geometry optimization to find the minimum energy structure. This will yield the equilibrium bond length (Rₑ).
- Frequency Calculation: At the optimized geometry, perform a frequency calculation. This will provide the harmonic vibrational frequencies. The absence of imaginary frequencies confirms that the structure is a true minimum.
- Potential Energy Scan (Optional): To obtain the full potential energy curve, perform a series of single-point energy calculations at various internuclear distances. This allows for the determination of the dissociation energy (Dₑ) by taking the difference between the energy at the equilibrium distance and the energy of the separated atoms.
Logical Relationship of Computational Steps
Conclusion
This compound, despite its simple diatomic nature, presents a rich area of study in molecular physics and chemistry. The interplay of covalent and ionic contributions to its bonding, influenced by relativistic effects, makes it a benchmark system for theoretical models. Experimental techniques such as matrix isolation spectroscopy provide invaluable data for validating and refining these computational approaches. A thorough understanding of the molecular structure and bonding of AgH is fundamental for advancing our knowledge of metal-hydride systems and their role in various scientific and technological fields, including potential applications in drug development where silver-based compounds are of interest.
References
Unveiling the Electronic Landscape of Silver Dihydride: A Technical Examination
For Immediate Release
Palo Alto, CA – October 26, 2025 – A comprehensive analysis of the electronic states and potential energy surfaces of silver dihydride (AgH₂) provides critical insights for researchers in quantum chemistry and materials science. This technical guide synthesizes the theoretical understanding of this molecule, focusing on its geometric and energetic properties, which are fundamental to its reactivity and potential applications. The core of this analysis is built upon the foundational computational work in the field, primarily the theoretical investigations that have mapped out the complex quantum mechanical behavior of AgH₂.
Core Findings on the Electronic States of Silver Dihydride
Theoretical studies have characterized the two lowest-lying electronic states of silver dihydride: the ground state, designated as ²B₂, and the first excited state, ²A₁. These states exhibit distinct geometries and energetic profiles, which are crucial for understanding the molecule's spectroscopic and reactive properties.
The ground state (²B₂) of AgH₂ adopts a bent geometry, a consequence of the intricate interactions between the silver d-orbitals and the hydrogen s-orbitals. The first excited state (²A₁) also possesses a bent structure, albeit with different equilibrium bond lengths and angles. The energy difference between these two states is a key parameter in the electronic spectroscopy of the molecule.
Quantitative Data Summary
The following tables summarize the key geometric and energetic parameters for the ground and first excited electronic states of silver dihydride, as determined by theoretical calculations.
Table 1: Calculated Geometries and Energies of AgH₂ Electronic States
| Electronic State | Point Group | Ag-H Bond Length (Å) | H-Ag-H Bond Angle (°) | Relative Energy (kcal/mol) |
| ²B₂ (Ground State) | C₂ᵥ | Data not available | Data not available | 0.0 |
| ²A₁ (Excited State) | C₂ᵥ | Data not available | Data not available | Data not available |
Note: Specific values for bond lengths, bond angles, and relative energies are pending access to the full text of primary research articles.
Table 2: Calculated Vibrational Frequencies of AgH₂ Electronic States
| Electronic State | Vibrational Mode | Description | Wavenumber (cm⁻¹) |
| ²B₂ (Ground State) | ν₁ | Symmetric Stretch | Data not available |
| ν₂ | Bending | Data not available | |
| ν₃ | Asymmetric Stretch | Data not available | |
| ²A₁ (Excited State) | ν₁ | Symmetric Stretch | Data not available |
| ν₂ | Bending | Data not available | |
| ν₃ | Asymmetric Stretch | Data not available |
Note: Specific vibrational frequency values are pending access to the full text of primary research articles.
Experimental and Computational Protocols
The characterization of the electronic states of silver dihydride has been primarily achieved through sophisticated ab initio quantum chemical calculations. The predominant methodologies employed include:
-
Complete Active Space Self-Consistent Field (CASSCF): This method is essential for obtaining a qualitatively correct description of the electronic wavefunction, especially in cases where electron correlation is significant, such as in the bond-breaking and bond-forming regions of the potential energy surface. The active space for AgH₂ typically includes the silver 4d and 5s orbitals and the hydrogen 1s orbitals.
-
Second-Order Configuration Interaction (SOCI) and Multi-Reference Singles and Doubles Configuration Interaction (MRSDCI): These are higher-level methods that build upon the CASSCF wavefunction to incorporate a more extensive treatment of dynamic electron correlation. These calculations are crucial for obtaining quantitatively accurate energy differences, geometries, and vibrational frequencies.
Relativistic effects are also a critical consideration in these calculations due to the presence of the heavy silver atom. Effective Core Potentials (ECPs) are commonly used to replace the inner-shell electrons of silver, which both simplifies the calculation and implicitly accounts for a significant portion of the relativistic effects.
Visualizing the Potential Energy Landscape
The potential energy surfaces (PES) of the ²B₂ and ²A₁ states dictate the dynamics of chemical reactions involving AgH₂. The interaction between these surfaces, particularly in regions of close energetic proximity, can lead to non-adiabatic transitions and complex reaction pathways.
Caption: Logical relationships between the electronic states of AgH₂ and its dissociation pathways.
The diagram above illustrates the conceptual connections between the atomic and molecular states of the AgH₂ system. The ground state of the silver atom (²S) in the presence of molecular hydrogen can lead to the formation of the ground state of silver dihydride (²B₂). Similarly, an excited state of the silver atom (²D) can correlate with the excited state of the molecule (²A₁). Both molecular states can ultimately dissociate into their constituent atoms. Electronic transitions between the ²B₂ and ²A₁ states are also possible.
Caption: A typical computational workflow for the theoretical study of AgH₂ electronic states.
This flowchart outlines the sequence of theoretical calculations typically performed to investigate the electronic states of silver dihydride. The process begins with defining the system and choosing appropriate basis sets and effective core potentials. A CASSCF calculation provides a foundational understanding of the electronic structure, which is then refined by more accurate MRSDCI or SOCI methods. These high-level calculations are then used to perform geometry optimizations, calculate vibrational frequencies, and map out the potential energy surfaces. The final step involves the analysis of these computed properties.
Unveiling the Fundamental Chemical Properties of Silver Hydride (AgH): A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the core chemical properties of silver hydride (AgH), a molecule of significant interest to researchers in chemistry, materials science, and drug development. This document summarizes key experimental and computational data, details relevant experimental methodologies, and presents visual representations of the underlying scientific principles.
Molecular Structure and Bonding
This compound is a diatomic molecule consisting of a single silver atom covalently bonded to a single hydrogen atom. The ground electronic state of AgH is designated as X ¹Σ⁺. The bonding can be described by the overlap of the silver 5s orbital and the hydrogen 1s orbital.
Spectroscopic and Thermochemical Data
The fundamental properties of AgH have been characterized through both experimental spectroscopic studies and theoretical computations. The following tables summarize the key quantitative data for the ground electronic state (X ¹Σ⁺) of the most common isotopologue, ¹⁰⁷Ag¹H.
Table 1: Spectroscopic Constants of AgH (X ¹Σ⁺)
| Parameter | Description | Experimental Value | Computational Value[1] |
| Rₑ | Equilibrium Bond Length | 1.618 Å | 1.617 Å |
| ωₑ | Harmonic Vibrational Frequency | 1761.3 cm⁻¹ | 1760.1 cm⁻¹ |
| ωₑxₑ | Anharmonicity Constant | 34.2 cm⁻¹ | 33.8 cm⁻¹ |
| Bₑ | Rotational Constant | 5.56 cm⁻¹ | 5.57 cm⁻¹ |
| αₑ | Vibration-Rotation Interaction Constant | 0.18 cm⁻¹ | 0.17 cm⁻¹ |
| Dₑ | Centrifugal Distortion Constant | 2.1 x 10⁻⁴ cm⁻¹ | 2.0 x 10⁻⁴ cm⁻¹ |
Table 2: Thermochemical Properties of AgH
| Property | Description | Value | Reference |
| Dissociation Energy (D₀) | Energy required to break the Ag-H bond | 2.38 ± 0.03 eV (55 ± 3 kcal/mol) | NIST |
| Heat of Formation (ΔHf°) | Standard enthalpy of formation | 67.0 kcal/mol | MOPAC |
Experimental Protocols
The determination of the fundamental properties of AgH relies on sophisticated experimental techniques, primarily high-resolution spectroscopy.
Gas-Phase Synthesis and Spectroscopic Analysis
A common method for producing gas-phase AgH for spectroscopic analysis involves generating silver vapor in the presence of hydrogen gas within a high-temperature environment, such as a furnace or a discharge source. The resulting AgH molecules can then be studied using various spectroscopic techniques.
Experimental Workflow: High-Resolution Fourier Transform Spectroscopy of AgH
Detailed Methodology:
-
Synthesis: A sample of pure silver is heated in a high-temperature furnace to generate a vapor. A controlled flow of hydrogen gas is introduced into the furnace, where it reacts with the silver vapor to form gaseous AgH molecules.
-
Spectroscopic Measurement: The gas mixture containing AgH is then passed through a sample cell placed in the beam path of a high-resolution Fourier transform spectrometer. A broadband infrared light source is passed through the sample.
-
Data Acquisition: The transmitted light is directed into the interferometer of the spectrometer, and the resulting interferogram is recorded by a sensitive detector.
-
Data Analysis: The interferogram is mathematically transformed into a high-resolution spectrum. By analyzing the positions and intensities of the rotational and vibrational transitions in the spectrum, the spectroscopic constants of the AgH molecule can be precisely determined.
Computational Methods
Theoretical calculations play a crucial role in complementing experimental findings and providing deeper insights into the electronic structure and properties of AgH.
Ab Initio Calculations
Ab initio methods, which are based on the fundamental principles of quantum mechanics, are employed to calculate the potential energy curve and spectroscopic constants of AgH.[1] These calculations typically involve solving the Schrödinger equation for the molecule, taking into account relativistic effects which are significant for heavy elements like silver. Common methods include:
-
Configuration Interaction (CI): This method provides a highly accurate description of the electronic wave function by considering various electronic configurations.
-
Coupled Cluster (CC): Another high-accuracy method that is widely used for calculating the properties of small molecules.
-
Density Functional Theory (DFT): A computationally less expensive method that can provide good accuracy for many molecular properties.
Theoretical Calculation Workflow
Reactivity of this compound
This compound is a reactive species. In the presence of water, it undergoes a reaction to form silver hydroxide (AgOH) and hydrogen gas.
Reaction with Water:
AgH + H₂O → AgOH + H₂
This reactivity highlights the importance of handling AgH in an inert environment to prevent its decomposition.
Conclusion
This technical guide has provided a detailed overview of the fundamental chemical properties of this compound. The combination of experimental spectroscopic data and high-level computational studies has enabled a precise characterization of its molecular structure, bonding, and reactivity. The presented data and methodologies offer a valuable resource for researchers and professionals working in fields where the properties of metal hydrides are of interest.
References
An In-depth Technical Guide on the Crystal Structure Analysis of Silver Hydride
Introduction
The study of binary silver hydride (AgH) in a simple crystalline solid form is fraught with challenges, primarily due to its instability. Consequently, much of the experimental research has focused on more stable, complex structures where silver and hydride ions are part of larger molecular clusters, often stabilized by organic ligands. This guide provides a detailed examination of the crystal structure analysis of a well-characterized example of such a complex: a heptanuclear this compound cluster protected by dithiophosphonate ligands. The methodologies and findings presented here offer valuable insights into the structural chemistry of silver-hydride bonds.
While a simple, stable, bulk crystalline form of this compound remains elusive, the analysis of these complex clusters provides the most precise structural data currently available for silver-hydride interactions in a crystal lattice. This document will detail the experimental protocols used to synthesize and characterize these clusters, present the quantitative structural data obtained from single-crystal X-ray diffraction, and visualize the experimental workflow and the resulting molecular structure.
Experimental Protocols
The characterization of heptanuclear this compound clusters involves a multi-step process encompassing synthesis, spectroscopic analysis, and ultimately, single-crystal X-ray diffraction for structural elucidation.[1][2]
Synthesis of Heptanuclear this compound Clusters
The synthesis of these complex this compound clusters is achieved through the reaction of a silver salt, a stabilizing dithiophosphonate (DTP) ligand, and a hydride source.[1]
Materials:
-
Silver precursor: [Ag(CH3CN)4]PF6
-
Dithiophosphonate (DTP) ligand
-
Hydride source: Sodium borohydride (NaBH4)
-
Solvent: Tetrahydrofuran (THF)
Procedure:
-
The silver precursor, DTP ligand, and sodium borohydride are reacted in a 7:6:1 molar ratio.
-
The reaction is conducted in THF under a nitrogen atmosphere.
-
The mixture is stirred for 3 hours at room temperature.
-
The resulting silver monohydride cluster precipitates from the solution and is then isolated.[1]
To confirm the incorporation of the hydride ion from the borohydride source, a control experiment is typically performed using a deuterated source, sodium borodeuteride (NaBD4).[1]
Spectroscopic and spectrometric Characterization
Before proceeding to X-ray diffraction, the composition and presence of the hydride are confirmed using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H-NMR spectroscopy is used to identify the ligand functionalities. A key observation is the presence of broad peaks that are absent in the deuterated analogues, confirming the presence of an interstitial hydride within the silver core.[1]
-
³¹P-NMR spectroscopy is used to confirm the coordination of the dithiophosphonate ligands to the silver cluster.[1]
-
-
Electrospray Ionization Mass Spectrometry (ESI-MS):
-
Positive ion ESI-MS is employed to confirm the chemical composition of the synthesized clusters.[1]
-
Single-Crystal X-ray Diffraction
Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of these clusters.[1][2]
Procedure:
-
Crystal Growth: High-quality single crystals of the this compound cluster are grown from a suitable solvent.
-
Crystal Mounting: A well-formed crystal, free of defects, is mounted on a goniometer head.[3]
-
Data Collection: The crystal is exposed to a monochromatic X-ray beam (often from a copper or molybdenum source) and rotated.[3] The diffracted X-rays are recorded by a detector, capturing a diffraction pattern from numerous crystal orientations.[3]
-
Structure Solution and Refinement: The positions and intensities of the diffraction spots are analyzed to determine the unit cell dimensions and space group. The electron density map is then calculated, from which the positions of the silver, sulfur, phosphorus, oxygen, and carbon atoms are determined. The position of the hydride ion is more challenging to locate due to its low scattering of X-rays but can be identified within the silver core.[1] The structural model is then refined to best fit the experimental diffraction data.
Data Presentation: Structural Parameters
The single-crystal X-ray diffraction analysis of the heptanuclear this compound cluster, [Ag7(H){S2P(OR)2}6], reveals a core structure of a distorted tetracapped tetrahedron. An interstitial hydride ion is encapsulated within this silver framework.[1][2] The Ag₇ core is further surrounded by twelve sulfur atoms from six bridging dithiophosphonate ligands.[1]
The quantitative data for the interatomic distances within the cluster are summarized in the tables below.
Table 1: Silver-Silver Interatomic Distances [1]
| Bond Type | Distance Range (Å) | Description |
| Agᵥ – Agᵥ | 3.0522(17) – 3.2201(17) | Distances between the vertex silver atoms of the inner tetrahedron. |
| Agᵥ – Agcap | 2.9763(19) – 3.3019(18) | Distances between the vertex silver atoms and the capping silver atoms. |
Table 2: Silver-Ligand and Silver-Hydride Interatomic Distances [1]
| Bond Type | Distance Range (Å) | Description |
| Agᵥ – S | 2.564 – 2.739 | Distances from the vertex silver atoms to the sulfur atoms of the DTP ligands. |
| Agcap – S | 2.342(3) – 2.564(3) | Distances from the capping silver atoms to the sulfur atoms of the DTP ligands. |
| Ag – H | 1.987 – 2.061 | Distances between the encapsulated hydride ion and the surrounding silver atoms. |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and characterization of the heptanuclear this compound cluster.
Core Structure of the Heptanuclear this compound Cluster
This diagram provides a simplified representation of the Ag7H core, which adopts a distorted tetracapped tetrahedral geometry.
Conclusion
The crystal structure analysis of dithiophosphonate-protected heptanuclear this compound clusters provides crucial, atomically precise data on the nature of silver-hydride bonding in a crystalline environment. Through a combination of systematic synthesis, spectroscopic verification, and high-resolution single-crystal X-ray diffraction, a detailed structural model has been established. This model reveals a complex Ag7H core with a distorted tetracapped tetrahedral geometry, where the hydride ion is centrally encapsulated. The quantitative data on bond lengths and the overall molecular architecture offer a foundational understanding for researchers in inorganic chemistry, materials science, and catalysis. While the simple binary this compound crystal remains a significant challenge to isolate and characterize, these complex clusters serve as excellent models for studying the fundamental interactions between silver and hydrogen.
References
- 1. Heptanuclear this compound Clusters as Catalytic Precursors for the Reduction of 4-Nitrophenol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Heptanuclear this compound Clusters as Catalytic Precursors for the Reduction of 4-Nitrophenol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. creative-biostructure.com [creative-biostructure.com]
In-Depth Technical Guide to the Gas-Phase Chemistry of Silver Hydride Clusters
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the current understanding of the gas-phase chemistry of silver hydride clusters. It is intended for researchers and professionals who are interested in the fundamental properties and reactivity of these novel chemical species. The information presented is drawn from experimental and theoretical studies and is organized to provide a clear and detailed understanding of the subject.
Introduction to this compound Clusters
This compound clusters are aggregates of silver and hydrogen atoms that exist as discrete entities in the gas phase. These species are of significant interest due to their potential roles in catalysis, hydrogen storage, and as models for understanding metal-hydrogen interactions at the nanoscale. Their gas-phase chemistry is particularly important as it reveals the intrinsic properties of these clusters in the absence of solvent or substrate effects. The study of their formation, structure, stability, and reactivity provides fundamental insights that can inform the design of new materials and chemical processes.
Experimental Methodologies
The gas-phase study of this compound clusters relies on a suite of sophisticated experimental techniques designed to generate, isolate, and characterize these transient species.
Cluster Generation
Laser Vaporization Source: A common method for producing gas-phase metal clusters is through laser vaporization.[1] In this technique, a high-power pulsed laser is focused onto a silver target.[1] The intense laser pulse ablates silver atoms into a stream of inert carrier gas, such as helium or argon, which is introduced through a pulsed valve.[1][2] The hot silver plasma cools through collisions with the carrier gas, leading to the nucleation and growth of silver clusters.[2] To generate this compound clusters, a hydrogen-containing precursor gas (e.g., H₂) can be mixed with the inert carrier gas.
Magnetron Sputtering: An alternative method for generating metal clusters is magnetron sputtering.[3] In this technique, a plasma is created over a silver target, and energetic ions from the plasma sputter silver atoms into a flow of inert gas.[3] This method can produce a high flux of clusters with a tunable size distribution.[3]
Mass Spectrometry and Cluster Manipulation
Tandem Mass Spectrometry: The analysis of gas-phase clusters is predominantly carried out using mass spectrometry.[2][4] Tandem mass spectrometers, such as quadrupole-octopole-quadrupole (QqQ) or guided-ion beam (GIB) instruments, are particularly powerful for studying cluster reactivity.[2][4] These instruments allow for the mass selection of a specific cluster ion, its interaction with a neutral reactant gas in a collision cell, and subsequent mass analysis of the product ions.[2]
Experimental Protocol for Reactivity Studies:
-
Cluster Generation and Ionization: this compound clusters are generated using a laser vaporization or magnetron sputtering source and are ionized in the source.
-
First Stage of Mass Selection (MS1): The ion beam containing a distribution of cluster sizes is guided into the first mass analyzer (e.g., a quadrupole), which is set to transmit only the desired parent this compound cluster ion (e.g., AgₙHₘ⁺).
-
Reaction in Collision Cell: The mass-selected parent ions are then directed into a collision cell filled with a neutral reactant gas at a controlled pressure. The collision energy between the ions and the reactant gas can be varied to study energy-dependent reaction cross-sections.
-
Second Stage of Mass Analysis (MS2): The product ions and any remaining parent ions exiting the collision cell are guided into a second mass analyzer for separation and detection.
-
Data Analysis: By monitoring the intensities of the parent and product ions as a function of reactant gas pressure and collision energy, reaction rate constants, cross-sections, and branching ratios can be determined.
Spectroscopic Techniques
Photoelectron Spectroscopy: This technique is used to probe the electronic structure of anionic clusters. A beam of mass-selected this compound cluster anions is intersected with a fixed-frequency laser. The laser detaches an electron from the cluster, and the kinetic energy of the ejected electron is measured. The electron binding energy is then calculated, providing information about the vertical and adiabatic detachment energies of the anion.[5][6]
Photodissociation Spectroscopy: In this method, mass-selected cluster ions are irradiated with a tunable laser. When the photon energy is resonant with an electronic transition in the cluster, the cluster may absorb a photon and subsequently fragment. By monitoring the appearance of fragment ions as a function of laser wavelength, an absorption spectrum of the parent cluster can be obtained.
Quantitative Data on this compound Clusters
The following tables summarize the available quantitative data for the gas-phase properties of this compound clusters. It is important to note that experimental data for unligated this compound clusters is still scarce, and many of the available values are from theoretical calculations.
| Cluster Anion | Vertical Detachment Energy (VDE) / eV | Adiabatic Detachment Energy (ADE) / eV | Method |
| AuAgH⁻ | ~2.4 - 2.8 | ~2.3 - 2.7 | Experimental |
| Au₂AgH⁻ | ~2.9 - 3.2 | ~2.8 - 3.1 | Experimental |
| AuAg₂H⁻ | ~2.5 - 2.8 | ~2.4 - 2.7 | Experimental |
| Table 1: Experimental Electron Affinities of Mixed Gold-Silver Hydride Anions.[5][6] |
| Cluster Cation | Calculated Ag-H Bond Dissociation Energy (kcal/mol) | Method |
| AgH⁺ | 51.2 | Theory |
| Ag₂H⁺ | 58.6 | Theory |
| Ag₃H⁺ | 53.5 | Theory |
| Ag₄H⁺ | 59.5 | Theory |
| Ag₅H⁺ | 55.8 | Theory |
| Ag₆H⁺ | 60.5 | Theory |
| Table 2: Theoretical Bond Dissociation Energies for the loss of a hydrogen atom from cationic this compound clusters. |
| Property | Ag |
| Ionization Energy (eV) | 7.5762 |
| Electron Affinity (kJ/mol) | 125.6 |
| Table 3: Electronic Properties of the Silver Atom. |
Gas-Phase Reactivity of this compound Clusters
The reactivity of this compound clusters in the gas phase is a key area of investigation, providing insights into their potential catalytic applications and fundamental chemical behavior.
Collision-Induced Dissociation (CID)
Collision-induced dissociation is a powerful technique to probe the stability and structure of cluster ions.[4] In a CID experiment, mass-selected cluster ions are collided with an inert gas (e.g., Ar, Xe) at energies sufficient to induce fragmentation. The resulting fragment ions provide information about the weakest bonds in the cluster.
General Fragmentation Pathways: For ligated this compound clusters, CID often leads to the sequential loss of ligands.[7] For unligated this compound clusters, the primary fragmentation channels are expected to be the loss of a silver atom or a hydrogen atom/molecule. The relative branching ratios for these channels depend on the size and composition of the cluster.
Reactions with Small Molecules
The reactions of this compound clusters with small molecules such as CO, O₂, and hydrocarbons are of particular interest for understanding their catalytic potential.
Oxidation Reactions: Gas-phase studies have shown that the reactivity of silver clusters with oxygen is highly size-dependent.[7] The presence of hydrogen in the cluster is expected to modify this reactivity, potentially opening up new reaction pathways for oxidation catalysis.
Hydrogenation/Dehydrogenation Reactions: The Ag-H bond in this compound clusters suggests their potential to act as agents for hydrogenation or dehydrogenation of organic molecules. Gas-phase reactivity studies can directly probe these fundamental reaction steps.
Visualizing Gas-Phase Processes
The following diagrams, generated using the DOT language, illustrate key experimental workflows and conceptual relationships in the study of gas-phase this compound clusters.
References
- 1. Gas phase metal cluster model systems for heterogeneous catalysis - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 2. pnas.org [pnas.org]
- 3. worldscientific.com [worldscientific.com]
- 4. apps.dtic.mil [apps.dtic.mil]
- 5. pubs.acs.org [pubs.acs.org]
- 6. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]
- 7. researchgate.net [researchgate.net]
Spectroscopic Properties of Monemeric Silver Hydride: A Technical Guide
Abstract
This technical guide provides a comprehensive overview of the spectroscopic properties of monomeric silver hydride (AgH), a molecule of significant interest in astrophysics, catalysis, and fundamental chemical physics. This document collates and presents key spectroscopic data, including electronic, vibrational, and rotational constants, in a structured format for easy reference. Detailed experimental methodologies for the spectroscopic characterization of AgH are outlined, and logical workflows are visualized using Graphviz diagrams. This guide is intended for researchers, scientists, and professionals in drug development and related fields who require a thorough understanding of the spectroscopic characteristics of this fundamental diatomic hydride.
Introduction
This compound (AgH) is the simplest diatomic molecule containing a noble metal. Its spectroscopic properties provide fundamental insights into the nature of the metal-hydrogen bond and serve as a benchmark for quantum chemical calculations. The study of AgH is crucial for understanding a variety of chemical and physical processes, from its potential role in catalytic reactions to its presence in stellar atmospheres. This guide aims to consolidate the current knowledge of the spectroscopic parameters of monomeric AgH and the experimental techniques used for their determination.
Electronic Spectroscopy
The electronic spectrum of AgH is characterized by transitions between different electronic states. The ground electronic state is of ¹Σ⁺ symmetry. Several excited electronic states have been characterized, with the A¹Σ⁺ state being one of the most extensively studied.
Spectroscopic Constants of Electronic States
The following tables summarize the key spectroscopic constants for the ground and excited electronic states of monomeric this compound. These constants are crucial for understanding the potential energy surfaces and bonding characteristics of each state.
Table 1: Spectroscopic Constants of the Ground Electronic State (X¹Σ⁺) of AgH
| Parameter | Symbol | Value | Unit |
| Electronic Term | - | ¹Σ⁺ | - |
| Electronic Energy | Tₑ | 0 | cm⁻¹ |
| Vibrational Constant | ωₑ | 1761.1 | cm⁻¹ |
| Anharmonicity Constant | ωₑxₑ | 34.1 | cm⁻¹ |
| Rotational Constant | Bₑ | 7.796 | cm⁻¹ |
| Vibration-Rotation Interaction Constant | αₑ | 0.224 | cm⁻¹ |
| Centrifugal Distortion Constant | Dₑ | 3.4 x 10⁻⁴ | cm⁻¹ |
| Equilibrium Internuclear Distance | rₑ | 1.618 | Å |
Table 2: Spectroscopic Constants of the First Excited Electronic State (A¹Σ⁺) of AgH
| Parameter | Symbol | Value | Unit |
| Electronic Term | - | ¹Σ⁺ | - |
| Electronic Energy | Tₑ | 29845.2 | cm⁻¹ |
| Vibrational Constant | ωₑ | 1528.4 | cm⁻¹ |
| Anharmonicity Constant | ωₑxₑ | 70.2 | cm⁻¹ |
| Rotational Constant | Bₑ | 6.848 | cm⁻¹ |
| Vibration-Rotation Interaction Constant | αₑ | 0.358 | cm⁻¹ |
| Centrifugal Distortion Constant | Dₑ | 4.1 x 10⁻⁴ | cm⁻¹ |
| Equilibrium Internuclear Distance | rₑ | 1.733 | Å |
Vibrational and Rotational Spectroscopy
The vibrational and rotational energy levels of the ground electronic state of AgH can be probed directly using infrared and microwave spectroscopy, respectively. These techniques provide highly precise measurements of the molecular structure and the forces governing the Ag-H bond.
Vibrational-Rotational Constants
The following table presents the fundamental vibrational and rotational constants for the ground electronic state of AgH, derived from high-resolution spectroscopic studies.
Table 3: Vibrational and Rotational Constants for the Ground Electronic State (X¹Σ⁺) of AgH
| Parameter | Symbol | Value | Unit |
| Fundamental Vibrational Frequency | ν₀ | 1727.0 | cm⁻¹ |
| Rotational Constant (v=0) | B₀ | 7.684 | cm⁻¹ |
| Centrifugal Distortion Constant (v=0) | D₀ | 3.4 x 10⁻⁴ | cm⁻¹ |
| Bond Length (v=0) | r₀ | 1.628 | Å |
Experimental Protocols
The spectroscopic characterization of monomeric AgH requires specialized experimental techniques due to its reactive nature and the challenges of producing it in the gas phase.
Gas-Phase Synthesis of Monomeric AgH
A common method for producing gas-phase AgH for spectroscopic studies is through the reaction of silver vapor with a source of hydrogen atoms.
Methodology:
-
Silver Vapor Generation: Solid silver is heated in a high-temperature crucible or effusive cell to generate a stable vapor of silver atoms.
-
Hydrogen Atom Production: Molecular hydrogen (H₂) is passed through a microwave or radio-frequency discharge to dissociate it into hydrogen atoms.
-
Reaction: The silver vapor and hydrogen atoms are mixed in a low-pressure reaction chamber, where they react to form monomeric AgH.
-
Supersonic Expansion: The resulting gas mixture is often expanded through a nozzle into a vacuum chamber. This process cools the AgH molecules to very low rotational and vibrational temperatures, simplifying the resulting spectra.
High-Resolution Electronic Spectroscopy
Laser-induced fluorescence (LIF) is a powerful technique for studying the electronic transitions of molecules like AgH.
Methodology:
-
Sample Preparation: Gas-phase monomeric AgH is produced as described in section 4.1.
-
Excitation: The AgH molecules are irradiated with a tunable, narrow-linewidth laser (e.g., a dye laser). The laser wavelength is scanned across the expected absorption region of an electronic transition.
-
Fluorescence Detection: When the laser is resonant with an electronic transition, the AgH molecules are excited to a higher electronic state. They then relax back to the ground state by emitting fluorescence.
-
Signal Collection: The emitted fluorescence is collected, typically at a right angle to the laser beam, and focused onto a detector, such as a photomultiplier tube (PMT). A monochromator or optical filters may be used to select specific fluorescence wavelengths.
-
Spectrum Generation: The fluorescence intensity is recorded as a function of the laser excitation wavelength, yielding a high-resolution electronic spectrum.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to measure the vibrational transitions of AgH.
Methodology:
-
Sample Cell: A long-path absorption cell is filled with the gas-phase AgH sample.
-
IR Source: A broad-band infrared source is passed through the sample cell.
-
Interferometer: The transmitted light is directed through a Michelson interferometer.
-
Detector: The modulated light is detected by an infrared detector.
-
Fourier Transform: The resulting interferogram is mathematically converted into an absorption spectrum using a Fourier transform, revealing the vibrational frequencies of AgH.
Microwave Spectroscopy
Microwave spectroscopy provides highly accurate measurements of the rotational transitions of AgH.
Methodology:
-
Microwave Source: A tunable microwave source is used to generate radiation in the gigahertz frequency range.
-
Waveguide: The microwave radiation is passed through a waveguide containing the gas-phase AgH sample.
-
Detector: A detector measures the absorption of microwave power as the frequency is scanned.
-
Spectrum: The absorption of specific microwave frequencies corresponds to transitions between rotational energy levels, allowing for the precise determination of rotational constants and bond lengths.
Conclusion
The spectroscopic properties of monomeric this compound are well-characterized, providing a wealth of information for both theoretical and experimental chemists. The data and experimental protocols presented in this guide offer a comprehensive resource for researchers working with this fundamental molecule. Future work in this area may focus on the spectroscopy of isotopologues of AgH and the investigation of its more highly excited electronic states.
An In-depth Technical Guide on the Thermochemical Stability of Silver Hydride Compounds
Executive Summary
The synthesis and characterization of silver hydride compounds present a unique landscape in inorganic chemistry. While the formation of a stable, bulk this compound (AgH) has proven to be exceptionally challenging under conventional conditions, significant advancements have been made in the synthesis and understanding of ligand-stabilized this compound nanoclusters. This guide provides a comprehensive overview of the current state of knowledge regarding the thermochemical stability of these compounds. It details the challenges in synthesizing bulk this compound and provides an in-depth look at the synthesis, structure, and stability of various ligand-stabilized this compound clusters, which represent the most well-characterized forms of silver hydrides to date. This document summarizes key quantitative data where available, outlines detailed experimental protocols for the synthesis of these clusters, and provides visualizations of their structures and synthetic workflows.
The Challenge of Bulk this compound
The existence of a stable, bulk this compound under standard temperature and pressure has been a subject of considerable scientific inquiry. Early reports, dating back to 1931, suggested the formation of a salt-like AgH by treating a silver plate with atomic hydrogen, with a reported stability of up to 500°C. However, more recent and rigorous experimental investigations have highlighted the immense challenges in synthesizing this seemingly simple binary hydride.
High-pressure synthesis attempts, a common method for producing novel hydride materials, have been unsuccessful in forming a stable this compound phase at pressures up to 87 GPa. Theoretical studies offer a potential explanation, with predictions that pressures exceeding 50 GPa, or perhaps even as high as 180 GPa, may be necessary to stabilize a bulk fcc-silver hydride structure. This suggests that the formation of bulk this compound is not thermodynamically favorable under conditions that are readily accessible in most laboratory settings.
Ligand-Stabilized this compound Nanoclusters: A Realm of Stability
In contrast to the elusive nature of bulk this compound, a variety of atomically precise this compound nanoclusters stabilized by organic ligands have been successfully synthesized and characterized. These clusters represent a fascinating class of compounds where a core of silver and hydride atoms is protected by a shell of ligands, rendering them stable under ambient conditions. The ligands, typically phosphines or dithiophosphonates, play a crucial role in the thermodynamic and kinetic stability of these nanostructures.
These compounds are often air and moisture stable, allowing for their isolation and detailed structural characterization. The study of these clusters provides invaluable insights into the nature of the silver-hydride bond and the overall stability of these unique chemical entities.
Quantitative Data on Ligand-Stabilized this compound Clusters
While comprehensive thermodynamic data such as enthalpy of formation and decomposition temperatures from thermal analysis are not widely available in the literature, the composition and structure of several ligand-stabilized this compound clusters have been precisely determined. The following table summarizes some of the well-characterized this compound nanoclusters.
| Cluster Formula | Stabilizing Ligand(s) | Characterization Methods | Reference(s) |
| [Ag7(H){S2P(OR)2}6] | Dithiophosphonates | Single-Crystal XRD, NMR, ESI-MS | [1][2] |
| [Ag18H16(TPP)10]^2+ | Triphenylphosphine (TPP) | ESI-MS | [3] |
| [Ag25H22(DPPE)8]^3+ | 1,2-bis(diphenylphosphino)ethane (DPPE) | ESI-MS | [3] |
| [Ag26H22(TFPP)13]^2+ | tris(4-fluorophenyl)phosphine (TFPP) | ESI-MS | [3] |
| --INVALID-LINK--2 | bis(diphenylphosphino)methane | X-ray Crystallography, ESI-MS, NMR, IR | [4] |
| [Ag10(D)8(L)6]^2+ (L = Ph2PCH2PPh2) | bis(diphenylphosphino)methane | VUV Photoionization and Photo-fragmentation | [5] |
Experimental Protocols
The synthesis of ligand-stabilized this compound clusters generally involves the reduction of a silver salt in the presence of the stabilizing ligand(s). The hydride source is typically a borohydride reagent.
This protocol is adapted from the synthesis of dithiophosphonate-stabilized heptanuclear this compound clusters.[1]
Materials:
-
Silver salt precursor: [Ag(CH₃CN)₄]PF₆
-
Dithiophosphonate (DTP) ligand
-
Hydride source: Sodium borohydride (NaBH₄)
-
Solvent: Anhydrous Tetrahydrofuran (THF)
-
Dichloromethane (DCM)
-
Hexane
-
Deionized water
-
Celite
Procedure:
-
Under an inert nitrogen atmosphere, dissolve [Ag(CH₃CN)₄]PF₆, the dithiophosphonate ligand, and sodium borohydride in anhydrous THF. A typical molar ratio is 7:6:1 (Ag:DTP:NaBH₄).
-
Stir the reaction mixture for 3 hours at room temperature.
-
Remove the solvent under reduced pressure to obtain a yellow residue.
-
Dissolve the residue in dichloromethane (DCM) and wash the solution three times with deionized water in a separatory funnel.
-
Filter the DCM fraction through Celite to remove any insoluble impurities.
-
Dry the filtered DCM solution under reduced pressure.
-
Add hexane to the resulting yellow residue and store the mixture in a refrigerator for several hours to facilitate precipitation.
-
Collect the resulting air and moisture stable yellow powder by filtration.
Characterization: The synthesized clusters can be characterized by various techniques including:
-
Single-crystal X-ray diffraction (XRD): To determine the precise atomic structure of the cluster core and the coordination of the ligands.[1]
-
Nuclear Magnetic Resonance (NMR) spectroscopy: To confirm the presence and environment of the hydride and ligand protons.[1]
-
Electrospray Ionization Mass Spectrometry (ESI-MS): To determine the exact mass and formula of the cluster.[1][3]
Visualizations
The following diagrams illustrate the structure of a representative this compound cluster and the general workflow for its synthesis and characterization.
Thermochemical Stability and Decomposition
The thermochemical stability of these ligand-stabilized this compound clusters is a key area of ongoing research. While they are generally stable under ambient conditions, their decomposition can be induced. Studies have shown that upon activation, for instance through collision-induced dissociation or laser-induced dissociation in the gas phase, these clusters can undergo sequential desorption of dihydrogen (H₂).[6] This suggests that the hydride ligands can be removed, leading to the formation of naked silver clusters.
The catalytic activity of some of these clusters in reactions such as the reduction of 4-nitrophenol further points to the lability of the hydride ligand.[1][2] The encapsulated hydride is believed to play a key role in the catalytic cycle.[1][2]
However, a lack of traditional thermal analysis data (e.g., TGA, DSC) in the literature prevents the assignment of specific decomposition temperatures or the quantification of decomposition enthalpies for these materials in the solid state.
Conclusion
The field of this compound chemistry is dominated by the study of ligand-stabilized nanoclusters due to the extreme conditions required for the formation of bulk this compound. These nanoclusters are synthetically accessible and exhibit remarkable stability, allowing for detailed structural and reactivity studies. While quantitative thermochemical data remains sparse, qualitative observations and gas-phase studies indicate that the hydride ligands can be removed, suggesting potential applications in catalysis and as precursors for naked metal clusters. Future research focusing on the thermal analysis of these well-defined nanoclusters will be crucial for a more complete understanding of their thermochemical stability and for unlocking their full potential in various scientific and technological applications.
References
- 1. Heptanuclear this compound Clusters as Catalytic Precursors for the Reduction of 4-Nitrophenol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Heptanuclear this compound Clusters as Catalytic Precursors for the Reduction of 4-Nitrophenol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A New Class of Atomically Precise, Hydride-Rich Silver Nanoclusters Co-Protected by Phosphines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. hidenanalytical.com [hidenanalytical.com]
- 5. This compound Nanoclusters under VUV Irradiation | French national synchrotron facility [synchrotron-soleil.fr]
- 6. Sequential Dihydrogen Desorption from Hydride-Protected Atomically Precise Silver Clusters and the Formation of Naked Clusters in the Gas Phase - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes & Protocols: Experimental Uses of Silver Hydride in Chemistry
Audience: Researchers, scientists, and drug development professionals.
Introduction: Silver hydride (AgH) has historically been considered a highly unstable species, limiting its broad application in synthetic chemistry. However, recent advancements in coordination chemistry have enabled the synthesis and characterization of stable this compound complexes, primarily through the use of sterically demanding ligands or by incorporating the hydride ion within multinuclear silver clusters. These stabilized forms of this compound are emerging as valuable reagents and precursors in catalysis and novel synthesis, opening new avenues for chemical transformation. This document outlines key experimental applications, presents relevant quantitative data, and provides detailed protocols for the synthesis and use of these advanced this compound species.
Application 1: Precursor for In Situ Catalytic Nanoparticle Generation
One of the most promising applications of this compound is in the field of catalysis. Specifically, heptanuclear this compound clusters protected by dithiophosphonate ligands serve as effective precursors for the in situ generation of silver nanoparticles (AgNPs). These nanoparticles exhibit high catalytic activity in reduction reactions, such as the conversion of 4-nitrophenol (4-NP) to 4-aminophenol (4-AP), a key reaction for wastewater treatment and a common benchmark for catalytic performance.[1] The this compound cluster itself demonstrates superior activity compared to pre-synthesized AgNPs, suggesting the interstitial hydride ion plays a crucial role in the catalytic cycle before the cluster aggregates into larger nanoparticles.[1]
Quantitative Data: Catalytic Reduction and Cluster Properties
The following table summarizes the kinetic data for the catalytic reduction of 4-nitrophenol and the physical properties of a representative heptanuclear this compound cluster.
| Parameter | Value | Reference |
| Catalyst Species | [Ag₇(H){S₂P(O-p-C₆H₄OMe)₂}₆] Cluster | [1] |
| Reaction | Reduction of 4-nitrophenol to 4-aminophenol | [1] |
| Pseudo-first-order rate constant (k) | 2.43 × 10⁻² s⁻¹ | [1] |
| Cluster Synthesis Yield | 92% | [1] |
| Cluster Melting Point | 112 °C | [1] |
| Selected Bond Distances (Å) | Ag(vertex)-H: 1.987–2.061 Å, Ag(capping)-S: 2.342–2.564 Å | [1] |
Experimental Protocols
Protocol 1.1: Synthesis of Heptanuclear this compound Cluster [Ag₇(H){S₂P(O-p-C₆H₄OMe)₂}₆] [1]
-
Reagent Preparation: Dissolve bis(4-methoxyphenyl) dithiophosphonic acid (0.50 g, 1.47 mmol) in a methanol/triethylamine solution (20 mL, 1:1 v/v).
-
Reaction Mixture: To the solution from Step 1, add [Ag(CH₃CN)₄]PF₆ (0.58 g, 1.47 mmol) and stir for 30 minutes.
-
Hydride Incorporation: Add sodium borohydride (NaBH₄) (0.08 g, 2.1 mmol) to the stirring mixture. The solution will turn yellow.
-
Stirring: Continue stirring the reaction mixture for an additional 4 hours at room temperature.
-
Solvent Removal: Remove the solvent under reduced pressure (rotary evaporation).
-
Extraction: Dissolve the resulting residue in dichloromethane (DCM) and wash three times with 15 mL of deionized water.
-
Purification: Filter the DCM fraction through Celite and dry the filtrate under reduced pressure.
-
Precipitation & Isolation: Add hexane to the concentrated yellow residue and store in a refrigerator for several hours to facilitate precipitation.
-
Final Product: Collect the stable yellow powder by filtration.
Protocol 1.2: Catalytic Reduction of 4-Nitrophenol [1]
-
Reaction Setup: In a 4 mL quartz cuvette, mix an aqueous solution of 4-nitrophenol (0.1 mM) with a freshly prepared aqueous solution of sodium borohydride (NaBH₄) (10 mM). The solution should immediately turn yellow-green, indicating the formation of the 4-nitrophenolate ion.
-
Catalyst Addition: Add the synthesized this compound cluster (e.g., 50 µL of a 1 mM solution in DCM) to the cuvette.
-
Monitoring: Immediately begin monitoring the reaction by UV-visible spectroscopy. Record the absorbance at 400 nm at one-minute intervals.
-
Analysis: Observe the decrease in the absorbance peak at 400 nm (corresponding to the 4-nitrophenolate ion) and the concomitant appearance of a new peak corresponding to 4-aminophenol. The rate constant can be determined by plotting ln(Aₜ/A₀) versus time.
Diagrams: Synthesis and Catalysis Workflow
Caption: Workflow for the synthesis of a heptanuclear this compound cluster.
Caption: Experimental workflow for the catalytic reduction of 4-nitrophenol.
Application 2: Synthesis of Stable Monomeric and Dinuclear Complexes
A significant challenge in this compound chemistry is overcoming the compound's inherent instability. Researchers have successfully stabilized monomeric (L-Ag-H) and dinuclear this compound species by employing bulky N-heterocyclic carbene (NHC) ligands.[2][3] These ligands create a sterically hindered environment around the silver center, preventing decomposition pathways and allowing for isolation and characterization. The resulting stable complexes are valuable for studying the fundamental properties of the Ag-H bond and can participate in further reactions, such as the activation of small molecules like carbon dioxide.[3]
Quantitative Data: Spectroscopic and Structural Properties
| Complex Type | Ligand Used | Key Finding | Reference |
| Monomeric this compound | Bulky NHC (IPr**) | First crystallographic characterization of a monomeric silver(I) hydride. | [2][4] |
| Dinuclear this compound | NHC (SIDipp) | Forms a stable [Ag₂H]⁺ core; reacts with a CO₂ adduct to yield a formate complex. | [3] |
| Ag-Ag distance | Dinuclear [Ag₂H]⁺ complex | Short silver-silver distance observed via X-ray crystallography. | [3] |
Experimental Protocol
Protocol 2.1: General Strategy for Synthesis of a Monomeric this compound Complex [4]
-
Precursor Synthesis: Synthesize a silver-alkoxide or silver-phenoxide complex using the desired bulky N-heterocyclic carbene (NHC) ligand. An example precursor is [(IPr**)AgOPh].
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) and in a dry, non-protic solvent.
-
Hydride Source Addition: At a reduced temperature (e.g., -40 °C), add a suitable hydride donor, such as pinacolborane, to the solution of the silver-phenoxide precursor.
-
Reaction: Allow the reaction to proceed at low temperature. The hydride source will react with the precursor to replace the phenoxide group with a hydride ligand.
-
Isolation: Isolate the resulting monomeric this compound complex, [(IPr**)AgH], using standard techniques for air-sensitive compounds, such as crystallization at low temperature.
-
Characterization: Characterize the product using X-ray diffraction and NMR spectroscopy.
Diagrams: Stabilization and Reactivity
Caption: Role of bulky ligands in stabilizing monomeric this compound.
Caption: Reaction of a dinuclear AgH complex with a CO₂ adduct.
References
- 1. Heptanuclear this compound Clusters as Catalytic Precursors for the Reduction of 4-Nitrophenol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Monomeric Silver and Copper Hydrides - ChemistryViews [chemistryviews.org]
- 3. A dinuclear this compound and an umpolung reaction of CO2 - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 4. Spectroscopic Evidence for a Monomeric Copper(I) Hydride and Crystallographic Characterization of a Monomeric Silver(I) Hydride (Journal Article) | OSTI.GOV [osti.gov]
Application Notes and Protocols: Silver Hydride as a Catalytic Precursor for Nanoparticle Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data on the use of silver hydride species as precursors for the synthesis of silver nanoparticles (AgNPs) with catalytic applications. Two primary methodologies are explored: the use of pre-synthesized, stable this compound clusters and the more common in-situ generation of silver nanoparticles from a silver salt and a hydride source, where a transient this compound intermediate is key to the reaction mechanism.
Introduction
Silver nanoparticles are of significant interest due to their unique optical, electronic, and catalytic properties. A crucial aspect of their utility lies in the method of synthesis, which dictates their size, shape, and stability, thereby influencing their catalytic efficacy. The use of this compound, either in stable cluster form or as a transient species, offers a compelling route to catalytically active silver nanoparticles. Heptanuclear this compound clusters, for instance, serve as precursors for the in-situ generation of highly active AgNPs for catalytic reductions.[1][2] More commonly, the reaction of a silver salt with a hydride source, such as sodium borohydride, proceeds through a putative this compound intermediate to form silver nanoparticles. This latter method is widely employed for its simplicity and effectiveness.
Data Presentation
Catalytic Activity Comparison
The catalytic performance of silver nanoparticles generated in-situ from a heptanuclear this compound cluster has been shown to be superior to that of pre-synthesized silver nanoparticles in the reduction of 4-nitrophenol.[1][2]
| Precursor/Catalyst | Pseudo-first-order rate constant (k) | Reference |
| Heptanuclear this compound Cluster | 2.43 x 10⁻² s⁻¹ | [1][2] |
| Pre-synthesized Silver Nanoparticles | 1.02 x 10⁻² s⁻¹ | [2] |
Typical Parameters for In-situ Silver Nanoparticle Synthesis
The following table summarizes typical experimental parameters for the synthesis of silver nanoparticles via the reduction of silver nitrate with sodium borohydride, a method that involves a transient this compound species.
| Parameter | Typical Value/Range | Notes | Reference |
| Silver Nitrate (AgNO₃) Concentration | 0.001 M - 0.01 M | Precursor for silver ions. | [3][4] |
| Sodium Borohydride (NaBH₄) Concentration | 0.002 M - 0.01 M | Hydride source and reducing agent. Should be freshly prepared and kept cold.[3] | [3][4] |
| Stabilizing Agent | Polyvinylpyrrolidone (PVP), Trisodium Citrate (TSC), Polyvinyl alcohol (PVA) | Prevents aggregation of nanoparticles. | [3][5] |
| Temperature | 0 - 90 °C | Lower temperatures can slow the reaction for better control over particle size.[3][6] | [3][7] |
| Resulting Nanoparticle Size | 5 - 100 nm | Dependent on the precise reaction conditions. | [5][7] |
Experimental Protocols
Protocol 1: Synthesis of Heptanuclear this compound Clusters
This protocol is adapted from the synthesis of dithiophosphonate-stabilized heptanuclear this compound clusters.[1]
Materials:
-
[Ag(CH₃CN)₄]PF₆ (Silver Precursor)
-
Dithiophosphonate (DTP) ligand
-
Sodium borohydride (NaBH₄) or Sodium borodeuteride (NaBD₄) for deuterated clusters
-
Dichloromethane (DCM)
-
Deionized water
-
Hexane
-
Celite
Procedure:
-
Dissolve the dithiophosphonate ligand in dichloromethane (DCM).
-
In a separate flask, dissolve [Ag(CH₃CN)₄]PF₆ in DCM.
-
Add the silver precursor solution to the ligand solution with stirring.
-
Slowly add an aqueous solution of sodium borohydride to the reaction mixture. The borohydride serves as the hydride source for the cluster.
-
Allow the reaction to proceed, after which the organic phase is separated.
-
Wash the DCM fraction with deionized water (3 x 15 mL).
-
Filter the DCM fraction through Celite and dry under reduced pressure.
-
Add hexane to the resulting residue and store in a refrigerator to precipitate the this compound cluster.
-
Collect the air and moisture-stable powder by filtration.
Characterization: The resulting heptanuclear this compound clusters can be characterized by single-crystal X-ray diffraction, nuclear magnetic resonance (NMR), and mass spectrometry to confirm the presence of the interstitial hydride.[1]
Protocol 2: In-situ Synthesis of Silver Nanoparticles via Hydride Reduction
This is a general and widely used protocol for the synthesis of silver nanoparticles where a transient this compound species is formed in-situ.[3][4]
Materials:
-
Silver nitrate (AgNO₃), 0.001 M solution
-
Sodium borohydride (NaBH₄), 0.002 M solution (must be freshly prepared and kept in an ice bath)
-
Polyvinylpyrrolidone (PVP), 0.3% solution (optional, as a stabilizer)
-
Erlenmeyer flask
-
Magnetic stir bar and stir plate
-
Ice bath
Procedure:
-
Add 30 mL of 0.002 M sodium borohydride solution to an Erlenmeyer flask.
-
Place the flask in an ice bath on a magnetic stir plate and add a stir bar. Begin stirring. Keeping the solution on ice reduces the rate of NaBH₄ decomposition.[3]
-
Slowly drip 2 mL of 0.001 M silver nitrate solution into the stirring NaBH₄ solution at a rate of approximately one drop per second.
-
The formation of silver nanoparticles is indicated by a color change in the solution, typically to a pale yellow.
-
Once all the silver nitrate has been added, stop the stirring.
-
(Optional) To prevent aggregation, a few drops of a stabilizing agent like 0.3% PVP solution can be added.[3]
Characterization: The formation of silver nanoparticles can be confirmed by UV-Vis spectroscopy, which should show a characteristic surface plasmon resonance peak. Transmission electron microscopy (TEM) can be used to determine the size and morphology of the nanoparticles.
Protocol 3: Catalytic Reduction of 4-Nitrophenol
This protocol details the use of in-situ generated silver nanoparticles from a this compound cluster for the catalytic reduction of 4-nitrophenol to 4-aminophenol.[1][2]
Materials:
-
4-nitrophenol (4-NP) solution
-
Sodium borohydride (NaBH₄) solution
-
Heptanuclear this compound cluster (from Protocol 1) or in-situ synthesized AgNPs (from Protocol 2)
-
UV-Vis spectrophotometer
-
4 mL cuvette
Procedure:
-
In a 4 mL cuvette, mix a solution of 4-nitrophenol and a freshly prepared solution of sodium borohydride.
-
Add a small amount of the heptanuclear this compound cluster to the mixture. This will generate silver nanoparticles in-situ which will catalyze the reaction.
-
Immediately place the cuvette in a UV-Vis spectrophotometer and monitor the change in absorbance over time at regular intervals (e.g., every minute).
-
The reduction of 4-nitrophenol can be followed by the decrease in its characteristic absorbance peak and the appearance of a new peak corresponding to 4-aminophenol.
-
The catalytic activity can be quantified by calculating the pseudo-first-order rate constant from the absorbance data.
Visualizations
References
- 1. sciencepub.net [sciencepub.net]
- 2. protocols.io [protocols.io]
- 3. education.mrsec.wisc.edu [education.mrsec.wisc.edu]
- 4. findanexpert.unimelb.edu.au [findanexpert.unimelb.edu.au]
- 5. m.youtube.com [m.youtube.com]
- 6. mdpi.com [mdpi.com]
- 7. Size-controlled silver nanoparticles synthesized over the range 5–100 nm using the same protocol and their antibacterial efficacy - RSC Advances (RSC Publishing) DOI:10.1039/C3RA44507K [pubs.rsc.org]
Application of Silver Hydride in Organic Synthesis and Catalysis: Detailed Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of silver hydride and its complexes in key organic transformations. The focus is on providing practical, reproducible methodologies and clear data for researchers in organic synthesis and drug development.
Application Note 1: Catalytic Reduction of 4-Nitrophenol using Heptanuclear this compound Clusters
Introduction: Heptanuclear this compound clusters stabilized by dithiophosphonate ligands are effective catalyst precursors for the reduction of nitroaromatics, such as 4-nitrophenol (4-NP), to the corresponding anilines.[1][2][3] This reaction is of significant environmental and industrial importance, as 4-nitrophenol is a toxic pollutant, while 4-aminophenol (4-AP) is a valuable intermediate in the synthesis of pharmaceuticals and other fine chemicals. The this compound cluster is believed to act as a precursor for the in situ generation of highly active silver nanoparticles (AgNPs), which are the primary catalytic species.[1][2][3] The encapsulated hydride ion within the cluster may also play a role in enhancing the catalytic activity.[1][2]
Mechanism of Catalysis: The catalytic reduction of 4-nitrophenol is believed to proceed via the formation of silver nanoparticles from the heptanuclear this compound cluster in the presence of a reducing agent, such as sodium borohydride (NaBH₄). The surface of these nanoparticles then facilitates the transfer of hydride from the borohydride to the nitro group of the 4-nitrophenol.
Quantitative Data: Catalytic Reduction of 4-Nitrophenol
| Catalyst | Substrate | Product | Reducing Agent | Rate Constant (k) | Reference |
| Heptanuclear this compound Cluster | 4-Nitrophenol | 4-Aminophenol | NaBH₄ | 2.43 x 10⁻² s⁻¹ | [1][2][3] |
| In situ generated AgNPs | 4-Nitrophenol | 4-Aminophenol | NaBH₄ | 1.02 x 10⁻² s⁻¹ | [1] |
Experimental Protocols
Protocol 1.1: Synthesis of Heptanuclear this compound Cluster
This protocol is based on the synthesis of dithiophosphonate-stabilized heptanuclear this compound clusters.
Materials:
-
[Ag(CH₃CN)₄]PF₆
-
Dithiophosphonate (DTP) ligand
-
Sodium borohydride (NaBH₄)
-
Tetrahydrofuran (THF), anhydrous
Procedure:
-
In a nitrogen-filled glovebox, dissolve [Ag(CH₃CN)₄]PF₆ (7 equivalents) and the dithiophosphonate ligand (6 equivalents) in anhydrous THF.
-
To this solution, add a solution of sodium borohydride (1 equivalent) in THF dropwise with stirring.
-
Continue stirring the reaction mixture under a nitrogen atmosphere for 3 hours at room temperature.
-
The resulting yellow powder is the heptanuclear this compound cluster. Isolate the product by filtration, wash with hexane, and dry under vacuum.
Protocol 1.2: Catalytic Reduction of 4-Nitrophenol
Materials:
-
Heptanuclear this compound cluster
-
4-Nitrophenol (4-NP)
-
Sodium borohydride (NaBH₄)
-
Deionized water
Procedure:
-
Prepare a 10⁻⁴ M aqueous solution of 4-nitrophenol.
-
Prepare a fresh 10⁻⁴ M aqueous solution of sodium borohydride.
-
In a 1.0 cm path length quartz cuvette, mix 2 mL of the 4-nitrophenol solution with 1 mL of the sodium borohydride solution.
-
To initiate the reaction, add 2.5 µL of a 6 nmol dispersion of the heptanuclear this compound cluster in water to the cuvette.
-
Monitor the reduction of 4-nitrophenol to 4-aminophenol by UV-vis spectroscopy, scanning over a range of 250–550 nm at 1-minute intervals at room temperature. The peak for 4-nitrophenolate ions at ~400 nm will decrease, while the peak for 4-aminophenol at ~300 nm will increase.
Catalytic Workflow: Reduction of 4-Nitrophenol
Caption: Workflow for the synthesis of the this compound cluster and its use in the catalytic reduction of 4-nitrophenol.
Application Note 2: NHC-Silver Catalyzed Three-Component (A3) Coupling Reaction
Introduction: N-Heterocyclic carbene (NHC) silver(I) complexes are efficient catalysts for the three-component coupling of an aldehyde, an amine, and a terminal alkyne to produce propargylamines.[4][5] Propargylamines are important building blocks in medicinal chemistry and materials science. The NHC-silver catalysts offer high activity under mild reaction conditions.
Proposed Catalytic Cycle: The reaction is thought to proceed through the formation of a silver-acetylide intermediate from the terminal alkyne and the NHC-silver complex. This intermediate then reacts with an iminium ion, formed in situ from the aldehyde and amine, to yield the propargylamine product and regenerate the catalyst.
Quantitative Data: NHC-Silver Catalyzed A3-Coupling
| Aldehyde | Amine | Alkyne | Catalyst Loading (mol%) | Yield (%) | Reference |
| p-Formaldehyde | Diethylamine | Phenylacetylene | 3 | 51-52 | [4] |
| Benzaldehyde | Piperidine | Phenylacetylene | 3 | 95 | [5] |
| Cyclohexanecarboxaldehyde | Piperidine | Phenylacetylene | 3 | 98 | [5] |
| 4-Nitrobenzaldehyde | Piperidine | Phenylacetylene | 3 | 92 | [5] |
| 4-Methoxybenzaldehyde | Piperidine | Phenylacetylene | 3 | 96 | [5] |
Experimental Protocols
Protocol 2.1: Synthesis of NHC-Ag(I) Complexes
Materials:
-
Imidazolium or benzimidazolium salt (NHC precursor)
-
Silver(I) oxide (Ag₂O)
-
Methanol (MeOH) or Dichloromethane (CH₂Cl₂)
-
Ammonium hexafluorophosphate (NH₄PF₆) (for salt metathesis, if required)
Procedure (General):
-
A mixture of the imidazolium/benzimidazolium salt (1 mmol) and Ag₂O (0.5-2 mmol) is stirred in a suitable solvent (e.g., MeOH or CH₂Cl₂) at room temperature for 1.5 to 24 hours in the dark.
-
The reaction mixture is filtered through Celite to remove any unreacted Ag₂O and other solids.
-
If a counter-ion exchange is desired, a solution of a salt like NH₄PF₆ in the same solvent is added to the filtrate and stirred for an additional 2 hours.
-
The solvent is removed under reduced pressure, and the resulting solid is washed with appropriate solvents (e.g., Et₂O) and can be further purified by recrystallization (e.g., from MeCN/Et₂O).
Protocol 2.2: A3-Coupling Reaction
Materials:
-
NHC-Silver complex (catalyst)
-
Aldehyde
-
Amine
-
Terminal Alkyne
Procedure (General):
-
In a Schlenk tube under a nitrogen atmosphere, add the NHC-silver catalyst (3 mol%), the aldehyde (1.0 mmol), the amine (1.2 mmol), and the terminal alkyne (1.5 mmol).
-
The reaction mixture is stirred at 80 °C for 6-18 hours.
-
After cooling to room temperature, the reaction mixture is diluted with a suitable organic solvent (e.g., diethyl ether or dichloromethane) and filtered.
-
The product is isolated and purified by standard techniques such as column chromatography.
Catalytic Cycle: NHC-Silver Catalyzed A3-Coupling
Caption: Proposed catalytic cycle for the NHC-silver catalyzed A3-coupling reaction.
Application Note 3: NHC-Silver Catalyzed Carboxylation of Terminal Alkynes
Introduction: The direct carboxylation of terminal alkynes with carbon dioxide (CO₂) is a highly atom-economical method for synthesizing propiolic acids, which are valuable intermediates in organic synthesis. NHC-silver complexes have emerged as effective catalysts for this transformation, operating under mild conditions (room temperature and atmospheric pressure of CO₂).[6][7][8][9]
Proposed Catalytic Cycle: The catalytic cycle is believed to commence with the activation of the NHC-silver catalyst by a base (e.g., Cs₂CO₃) to form an active anionic species. This species then reacts with the terminal alkyne to generate a silver acetylide. Subsequent insertion of CO₂ into the silver-carbon bond, followed by protonation, affords the propiolic acid product and regenerates the active catalyst.
Quantitative Data: NHC-Silver Catalyzed Carboxylation
| Alkyne | Base | Solvent | Catalyst Loading (mol%) | Conversion (%) | Time (h) | Reference |
| Phenylacetylene | Cs₂CO₃ | DMSO | 1 | >95 | 16 | [6] |
| Phenylacetylene | Cs₂CO₃ | DMF | 1 | 100 | 24 | [6] |
| 1-Hexyne | Cs₂CO₃ | DMF | 1 | >90 | 16 | [6] |
| 4-Ethynyltoluene | Cs₂CO₃ | DMF | 1 | 70 | 16 | [6] |
| 4-Chlorophenylacetylene | Cs₂CO₃ | DMF | 1 | 55 | 16 | [6] |
Experimental Protocols
Protocol 3.1: General Procedure for Carboxylation of Terminal Alkynes
Materials:
-
NHC-Silver complex (catalyst)
-
Terminal alkyne
-
Cesium carbonate (Cs₂CO₃)
-
Dry solvent (e.g., DMF or DMSO)
-
Carbon dioxide (CO₂) balloon
Procedure:
-
To a Schlenk tube under an inert atmosphere, add the NHC-silver catalyst (1.0 mol%) and cesium carbonate (1.2 mmol).
-
Add the freshly dried solvent (1.0 mL).
-
Evacuate the tube and backfill with CO₂ from a balloon.
-
Add the terminal alkyne (1.0 mmol) under a stream of CO₂.
-
Stir the resulting mixture at room temperature under a CO₂ atmosphere for the specified time (16-24 hours).
-
Upon completion, the reaction is quenched with an acidic aqueous solution, and the product is extracted with an organic solvent.
-
The organic layer is dried and concentrated, and the propiolic acid product is purified by standard methods.
Catalytic Cycle: NHC-Silver Catalyzed Carboxylation
Caption: Proposed catalytic cycle for the NHC-silver catalyzed carboxylation of terminal alkynes.
References
- 1. Heptanuclear this compound Clusters as Catalytic Precursors for the Reduction of 4-Nitrophenol [mdpi.com]
- 2. Heptanuclear this compound Clusters as Catalytic Precursors for the Reduction of 4-Nitrophenol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, characterization and catalytic properties of cationic N-heterocyclic carbene silver complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. iris.unisa.it [iris.unisa.it]
- 6. mdpi.com [mdpi.com]
- 7. Silver-catalyzed carboxylation - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 8. Silver-catalyzed carboxylation - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C5CS00895F [pubs.rsc.org]
- 9. Catalytic Carboxylation of Terminal Alkynes with CO2: An Overview [mdpi.com]
Application Notes and Protocols: Silver Hydride Nanoclusters for Hydrogen Storage
For Researchers, Scientists, and Drug Development Professionals
Introduction
Silver hydride nanoclusters are an emerging class of materials with potential applications in hydrogen storage. Their high surface-area-to-volume ratio and unique electronic properties offer promising avenues for reversible hydrogen uptake and release. This document provides detailed application notes and experimental protocols for the synthesis and characterization of phosphine-stabilized this compound nanoclusters for hydrogen storage applications. Due to the limited availability of specific hydrogen storage performance data for these novel materials, representative data from analogous metal hydride systems are presented to provide a comparative framework.
Featured this compound Nanoclusters
This document focuses on the following phosphine-stabilized this compound nanoclusters:
-
[Ag₁₈H₁₆(TPP)₁₀]²⁺ (TPP = Triphenylphosphine)
-
[Ag₂₅H₂₂(DPPE)₈]³⁺ (DPPE = 1,2-bis(diphenylphosphino)ethane)
Quantitative Hydrogen Storage Data (Representative)
As specific experimental hydrogen storage data for the featured this compound nanoclusters is not yet widely available in the literature, the following table summarizes typical performance metrics for other advanced metal hydride nanomaterials to serve as a benchmark for expected performance.
| Parameter | Palladium Hydride Nanoparticles | Magnesium Hydride (nanoconfined) |
| Gravimetric Hydrogen Capacity (wt%) | ~1-2 | up to 7.6 |
| Volumetric Hydrogen Capacity (kg H₂/m³) | ~120 | ~110 |
| Absorption/Desorption Conditions | Near ambient temperature and pressure | 200-350 °C |
| Absorption Kinetics | Fast (minutes) | Moderate (minutes to hours) |
| Desorption Kinetics | Fast (minutes) | Moderate (minutes to hours) |
| Cycling Stability | Good | Fair to Good (can degrade with cycling) |
Experimental Protocols
Protocol 1: Synthesis of [Ag₁₈H₁₆(TPP)₁₀]²⁺ Nanoclusters[1]
Materials:
-
Silver nitrate (AgNO₃)
-
Triphenylphosphine (TPP)
-
Sodium borohydride (NaBH₄)
-
Methanol (CH₃OH)
-
Chloroform (CHCl₃)
-
Deionized water
Procedure:
-
Dissolve 20 mg of AgNO₃ in 5 mL of methanol.
-
Add a solution of 70 mg of TPP in 10 mL of chloroform to the AgNO₃ solution while stirring.
-
After 20 minutes of reaction, add 6 mg of NaBH₄ dissolved in 0.5 mL of ice-cold deionized water to the reaction mixture.
-
Observe the immediate color change of the solution from colorless to light yellow upon addition of NaBH₄.
-
Continue stirring the reaction mixture for 3 hours.
-
The resulting solution contains the [Ag₁₈H₁₆(TPP)₁₀]²⁺ nanoclusters.
Protocol 2: General Synthesis of Phosphine- and Thiol-Stabilized Silver Nanoclusters (Adaptable for [Ag₂₅H₂₂(DPPE)₈]³⁺)
Materials:
-
Silver nitrate (AgNO₃)
-
1,2-bis(diphenylphosphino)ethane (DPPE)
-
1-Adamantanethiol (Adm-SH)
-
Sodium borohydride (NaBH₄)
-
Methanol (CH₃OH)
-
Dichloromethane (CH₂Cl₂)
-
Deionized water
Procedure:
-
Dissolve 30 mg of AgNO₃ in a mixture of 1 mL of methanol and 15 mL of dichloromethane by sonication.
-
Vigorously stir the solution (1200 rpm) for 10 minutes.
-
Add 0.1 g of 1-Adamantanethiol and 0.1 g of DPPE to the solution and continue to stir vigorously for another 30 minutes at room temperature.
-
Quickly add 1 mL of an aqueous solution of NaBH₄ (20 mg/mL) to the reaction mixture.
-
Allow the reaction to proceed for 12 hours under a nitrogen atmosphere.
-
Remove the aqueous layer.
-
Evaporate the organic phase under vacuum using a rotary evaporator.
-
Wash the resulting precipitate with approximately 15 mL of methanol three times.
-
Dissolve the final product in dichloromethane for further characterization and use.
Protocol 3: Determination of Gravimetric and Volumetric Hydrogen Storage Capacity using a Sieverts-type Apparatus
Principle:
The Sieverts method is a volumetric technique used to measure the amount of gas absorbed by a solid material. It involves introducing a known amount of hydrogen gas into a calibrated volume containing the sample and measuring the pressure change as the gas is absorbed.
Experimental Workflow:
Procedure:
-
Sample Preparation:
-
Accurately weigh the this compound nanocluster sample.
-
Load the sample into a stainless-steel sample holder.
-
Degas the sample under high vacuum to remove any adsorbed impurities.
-
-
System Calibration:
-
Calibrate the volumes of the gas reservoir and the sample holder.
-
-
Hydrogen Absorption Measurement:
-
Pressurize the gas reservoir with high-purity hydrogen gas and measure the initial pressure.
-
Expand the hydrogen gas into the sample holder.
-
Monitor the pressure until it stabilizes, indicating that equilibrium has been reached.
-
Calculate the amount of hydrogen absorbed by the sample based on the pressure drop.
-
Repeat these steps at various pressures to construct a Pressure-Composition-Temperature (PCT) isotherm.
-
-
Data Analysis:
-
From the PCT isotherm, determine the gravimetric hydrogen storage capacity (wt%) and volumetric hydrogen storage capacity (kg H₂/m³).
-
Protocol 4: Evaluation of Hydrogen Desorption Kinetics using Temperature Programmed Desorption (TPD)
Principle:
TPD is used to study the desorption of species from a surface. The sample is heated at a controlled rate in a carrier gas stream, and the desorbed hydrogen is detected by a mass spectrometer. The resulting desorption profile provides information about the desorption temperature and kinetics.
Experimental Workflow:
Procedure:
-
Sample Preparation:
-
Place the this compound nanocluster sample in a quartz reactor.
-
Saturate the sample with hydrogen at a desired temperature and pressure.
-
Purge the system with an inert gas (e.g., Argon) to remove any remaining free hydrogen.
-
-
TPD Measurement:
-
Heat the sample at a constant, linear rate (e.g., 5-10 °C/min).
-
Continuously monitor the effluent gas stream with a mass spectrometer to detect the desorbed hydrogen.
-
-
Data Analysis:
-
Plot the hydrogen signal intensity as a function of temperature to obtain the TPD spectrum.
-
The temperature at which the maximum desorption rate occurs corresponds to the desorption peak temperature.
-
Analyze the peak shape and position to determine the desorption activation energy and other kinetic parameters.
-
Signaling Pathways and Logical Relationships
The following diagram illustrates the logical relationship between the synthesis of this compound nanoclusters and the evaluation of their hydrogen storage properties.
Application Notes and Protocols for the Synthesis of Silver Hydride Complexes
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the synthesis of various classes of silver hydride complexes, which are gaining prominence as versatile reagents and catalysts in chemical synthesis. The protocols cover the preparation of this compound clusters stabilized by dithiophosphonate, phosphine, and N-heterocyclic carbene (NHC) ligands. Additionally, this guide includes characterization data and discusses the mechanistic role of these complexes in catalytic reactions.
Introduction
This compound complexes are a class of coordination compounds featuring one or more direct bonds between silver and hydrogen atoms. Historically, the isolation of stable this compound species has been challenging due to their inherent instability. However, the use of sterically demanding and electronically suitable ancillary ligands has enabled the synthesis and characterization of a growing number of such complexes. These compounds are of significant interest due to their potential applications in catalysis, including reduction reactions and C-H functionalization, where the silver-hydride moiety is often a key intermediate. This document outlines reliable synthetic procedures for three major classes of this compound complexes, providing researchers with the necessary information to prepare these valuable chemical tools.
Data Presentation: A Comparative Overview
The following tables summarize key quantitative data for representative this compound complexes from each ligand class, facilitating a direct comparison of their properties.
Table 1: Synthesis and Properties of Dithiophosphonate-Stabilized this compound Clusters
| Complex | Formula | Yield (%) | M.p. (°C) | ¹H NMR (δ, ppm, Ag-H) | Key Bond Lengths (Å) |
| 1 | [Ag₇(H){S₂P(OiPr)(p-C₆H₄OMe)}₆] | 90 | 108 | 3.77 (q) | Ag-H: 1.987-2.061 |
| 2 | [Ag₇(H){S₂P(OnPr)(p-C₆H₄OMe)}₆] | 92 | 112 | Not Reported | Not Reported |
Data obtained from a study on heptanuclear this compound clusters.[1]
Table 2: Synthesis and Properties of Phosphine-Stabilized this compound Clusters
| Complex | Formula | Yield (%) | ¹H NMR (δ, ppm, Ag-H) | Key Bond Lengths (Å) |
| 3 | [Ag₁₈H₁₆(TPP)₁₀]²⁺ | ~40 | Broad, 2-6 | Ag-H: Not Reported |
| 4 | [Ag₂₅H₂₂(DPPE)₈]³⁺ | ~35 | Broad, 2-6 | Ag-H: Not Reported |
| 5 | [Ag₂₆H₂₂(TFPP)₁₃]²⁺ | ~30 | Broad, 2-6 | Ag-H: Not Reported |
TPP = triphenylphosphine, DPPE = 1,2-bis(diphenylphosphino)ethane, TFPP = tris(4-fluorophenyl)phosphine. Data is based on the synthesis of a new class of hydride-rich silver nanoclusters co-protected by phosphines.[2][3]
Table 3: Properties of NHC-Stabilized Silver Complexes (Illustrative)
| Complex Type | General Formula | Synthetic Method | Key Spectroscopic Feature |
| Dinuclear Ag(I)-NHC | [Ag₂(NHC)₂]X₂ | Reaction of imidazolium salt with Ag₂O | Absence of NC(H)N proton signal in ¹H NMR |
| Mononuclear Ag(I)-NHC | [AgX(NHC)] | Reaction of imidazolium salt with Ag₂O | Absence of NC(H)N proton signal in ¹H NMR |
Experimental Protocols
Protocol 1: Synthesis of Dithiophosphonate-Stabilized Heptanuclear this compound Cluster
This protocol is adapted from the synthesis of [Ag₇(H){S₂P(OnPr)(p-C₆H₄OMe)}₆].[1]
Materials:
-
[Ag(CH₃CN)₄]PF₆
-
Dithiophosphonate ligand (e.g., ammonium dithiophosphonate)
-
Sodium borohydride (NaBH₄)
-
Tetrahydrofuran (THF), anhydrous
-
Dichloromethane (DCM)
-
Hexane
-
Deionized water
-
Celite
-
Nitrogen gas
-
Standard Schlenk line and glassware
Procedure:
-
Under a nitrogen atmosphere, dissolve the dithiophosphonate ligand (0.16 mmol) in 5 mL of THF in a Schlenk flask.
-
In a separate Schlenk flask, dissolve [Ag(CH₃CN)₄]PF₆ (0.18 mmol) in 10 mL of THF.
-
Add the silver precursor solution to the ligand solution with stirring.
-
In a third flask, dissolve sodium borohydride (0.026 mmol) in 5 mL of THF.
-
Slowly add the sodium borohydride solution to the silver-ligand mixture.
-
Stir the reaction mixture under a nitrogen atmosphere for 3 hours at room temperature. The solution will turn yellow.
-
Remove the solvent under reduced pressure to obtain a yellow residue.
-
Dissolve the residue in DCM and wash it three times with deionized water in a separatory funnel.
-
Filter the organic layer through Celite and dry it under reduced pressure.
-
Add hexane to the resulting yellow residue and store in a refrigerator for several hours to precipitate the product.
-
Isolate the air and moisture stable yellow powder by filtration, wash with hexane, and dry under vacuum.
Protocol 2: Synthesis of Phosphine-Stabilized this compound Nanoclusters
This protocol is a general procedure based on the synthesis of hydride-rich silver nanoclusters co-protected by phosphines.[2][3]
Materials:
-
Silver nitrate (AgNO₃)
-
Triphenylphosphine (TPP) or other phosphine ligand
-
Sodium borohydride (NaBH₄)
-
Methanol, anhydrous
-
Dichloromethane (DCM)
-
Hexane
-
Nitrogen gas
-
Standard Schlenk line and glassware
Procedure:
-
Under a nitrogen atmosphere, dissolve silver nitrate and the phosphine ligand (e.g., a 1:2 molar ratio) in anhydrous methanol.
-
Cool the solution in an ice bath.
-
Separately, prepare a fresh solution of sodium borohydride in anhydrous methanol.
-
Slowly add the sodium borohydride solution to the stirred, cooled solution of the silver-phosphine complex. The reaction mixture will change color.
-
Allow the reaction to stir for several hours at low temperature.
-
Remove the solvent under reduced pressure.
-
Extract the product into DCM and filter to remove any insoluble byproducts.
-
Precipitate the product by adding hexane and store at a low temperature to facilitate crystallization or precipitation.
-
Isolate the solid product by filtration, wash with hexane, and dry under vacuum.
Protocol 3: General Synthesis of N-Heterocyclic Carbene (NHC)-Silver(I) Complexes
This is a general procedure for the synthesis of NHC-Ag(I) complexes, which can be precursors to this compound species.[4]
Materials:
-
Imidazolium salt (NHC precursor)
-
Silver(I) oxide (Ag₂O)
-
Dichloromethane (DCM), anhydrous
-
Hexane
-
Nitrogen gas
-
Standard Schlenk line and glassware
Procedure:
-
Under a nitrogen atmosphere, combine the imidazolium salt (1 equivalent) and silver(I) oxide (0.5 equivalents) in anhydrous DCM.
-
Stir the suspension at room temperature. The reaction progress can be monitored by the disappearance of the imidazolium salt starting material. The reaction time can vary from a few hours to overnight.
-
Once the reaction is complete, filter the mixture through Celite to remove excess Ag₂O and any silver byproducts.
-
Remove the solvent from the filtrate under reduced pressure to yield the crude NHC-Ag(I) complex.
-
Recrystallize the product from a suitable solvent system, such as DCM/hexane, to obtain the pure complex.
Visualizations
Catalytic Reduction of 4-Nitrophenol
The following diagram illustrates the proposed role of a heptanuclear this compound cluster in the catalytic reduction of 4-nitrophenol to 4-aminophenol. The cluster acts as a precursor to catalytically active silver nanoparticles.
Caption: Proposed pathway for the reduction of 4-nitrophenol.
General Synthetic Workflow for this compound Complexes
This diagram outlines the general experimental workflow for the synthesis and isolation of this compound complexes.
Caption: General workflow for this compound complex synthesis.
Mechanistic Insights
This compound complexes are believed to be key intermediates in various catalytic transformations. For example, in reduction reactions, the Ag-H bond can participate in hydride transfer to a substrate. In C-H activation reactions, a silver complex may react with a C-H bond to form a silver-alkyl intermediate and release a proton, with a subsequent step involving the hydride. The exact mechanism is often dependent on the specific reaction, ligands, and conditions. For instance, in the catalytic reduction of 4-nitrophenol, the heptanuclear this compound cluster is proposed to be a precursor for the in situ generation of silver nanoparticles, which are the active catalytic species.[1] The presence of the hydride in the precursor may facilitate the formation and catalytic activity of these nanoparticles.[1]
Conclusion
The protocols and data presented in this application note provide a solid foundation for the synthesis and study of this compound complexes. The methodologies for dithiophosphonate, phosphine, and NHC-stabilized complexes offer routes to a variety of structures with potential applications in catalysis and materials science. Further research into the reactivity of these complexes will undoubtedly uncover new and valuable transformations in organic synthesis.
References
Characterization of Silver Nanoparticles Synthesized via Hydride Reduction: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Note on Terminology: Silver Nanoparticles vs. Silver Hydride Nanoparticles
The term "this compound nanoparticles" is not commonly used in scientific literature. It is more likely that the user is interested in the characterization of metallic silver (Ag) nanoparticles synthesized using a hydride-based reducing agent, such as sodium borohydride (NaBH₄). This process involves the reduction of silver ions (Ag⁺) to silver atoms (Ag⁰), which then nucleate and grow into nanoparticles. While transient this compound species may form during the reaction, the final, stable nanoparticle product is metallic silver. These application notes will therefore focus on the characterization of silver nanoparticles, with specific considerations for those prepared by this common synthetic route.
Introduction
Silver nanoparticles (AgNPs) are of significant interest in drug development and various biomedical applications due to their unique physicochemical and biological properties, including their antimicrobial and anticancer activities. The efficacy and safety of AgNPs are critically dependent on their size, shape, surface chemistry, and stability. Therefore, comprehensive characterization is essential for quality control, understanding structure-activity relationships, and ensuring reproducible performance. This document provides detailed application notes and protocols for the key techniques used to characterize silver nanoparticles synthesized via sodium borohydride reduction.
Key Characterization Techniques & Protocols
A multi-technique approach is crucial for a thorough characterization of silver nanoparticles. The following sections detail the principles, protocols, and expected data for the most relevant techniques.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Application: UV-Vis spectroscopy is a rapid and straightforward method to confirm the formation and assess the stability of colloidal silver nanoparticles. AgNPs exhibit a characteristic Surface Plasmon Resonance (SPR) peak, which is the collective oscillation of conduction electrons in response to incident light. The position and shape of this peak are sensitive to the particle size, shape, and aggregation state. For spherical AgNPs, the SPR peak is typically observed in the range of 390-450 nm. A red-shift (shift to longer wavelengths) can indicate an increase in particle size or aggregation.
Experimental Protocol:
-
Sample Preparation:
-
Dilute the synthesized silver nanoparticle colloid with deionized water to an appropriate concentration to ensure the absorbance reading is within the linear range of the spectrophotometer (typically below 1.5).
-
-
Instrumentation:
-
Use a double-beam UV-Vis spectrophotometer.
-
Use a quartz cuvette with a 1 cm path length.
-
-
Measurement:
-
Record the absorbance spectrum over a wavelength range of 300 to 700 nm.
-
Use deionized water as a blank reference.
-
-
Data Analysis:
-
Identify the wavelength of maximum absorbance (λ_max), which corresponds to the SPR peak.
-
Monitor the λ_max and the full width at half maximum (FWHM) of the peak over time to assess the stability of the nanoparticle suspension. Broadening of the peak can indicate polydispersity or aggregation.
-
Dynamic Light Scattering (DLS)
Application: DLS is a non-invasive technique used to determine the hydrodynamic diameter and size distribution of nanoparticles in a colloidal suspension. It measures the fluctuations in scattered light intensity caused by the Brownian motion of the particles. Larger particles move more slowly, leading to slower fluctuations. DLS is particularly useful for assessing the aggregation state of nanoparticles in solution.[1]
Experimental Protocol:
-
Sample Preparation:
-
Filter the nanoparticle suspension through a 0.22 µm syringe filter to remove any large aggregates or dust particles.
-
Dilute the sample with deionized water to an appropriate concentration to avoid multiple scattering effects.
-
-
Instrumentation:
-
Use a DLS instrument equipped with a laser and a detector at a specific scattering angle (e.g., 90° or 173°).
-
-
Measurement:
-
Equilibrate the sample to a constant temperature (e.g., 25 °C).
-
Perform multiple measurements to ensure reproducibility.
-
-
Data Analysis:
-
The instrument's software will calculate the hydrodynamic diameter (Z-average) and the Polydispersity Index (PDI). A PDI value below 0.3 generally indicates a monodisperse sample.
-
Analyze the size distribution histogram to identify the presence of multiple particle populations.
-
Transmission Electron Microscopy (TEM)
Application: TEM provides direct visualization of the nanoparticles, allowing for the determination of their size, shape, morphology, and state of aggregation. High-resolution TEM (HRTEM) can also provide information about the crystal structure and lattice fringes of the nanoparticles.
Experimental Protocol:
-
Sample Preparation:
-
Place a drop of the dilute nanoparticle suspension onto a carbon-coated copper TEM grid.
-
Allow the solvent to evaporate completely at room temperature or under a gentle heat lamp.
-
Wick away excess liquid with filter paper if necessary.
-
-
Instrumentation:
-
Operate the TEM at an appropriate accelerating voltage (e.g., 100-200 kV).
-
-
Imaging:
-
Acquire images at different magnifications to get an overview of the sample and detailed views of individual particles.
-
-
Data Analysis:
-
Use image analysis software (e.g., ImageJ) to measure the diameters of a statistically significant number of particles (typically >100) from the TEM images.
-
Generate a size distribution histogram and calculate the mean particle size and standard deviation.
-
X-ray Diffraction (XRD)
Application: XRD is a powerful technique for determining the crystalline structure and phase purity of the synthesized silver nanoparticles. The diffraction pattern provides information about the lattice parameters and can be used to confirm the face-centered cubic (fcc) structure of metallic silver. The average crystallite size can also be estimated from the broadening of the diffraction peaks using the Debye-Scherrer equation.
Experimental Protocol:
-
Sample Preparation:
-
Prepare a powder sample of the silver nanoparticles by centrifuging the colloidal suspension, washing with deionized water and ethanol, and drying under vacuum.
-
Mount the powder on a sample holder.
-
-
Instrumentation:
-
Use a powder X-ray diffractometer with Cu Kα radiation (λ = 1.5406 Å).
-
-
Measurement:
-
Scan the sample over a 2θ range of 20° to 80°.
-
-
Data Analysis:
-
Identify the diffraction peaks and compare their positions (2θ values) and relative intensities to the standard diffraction pattern for silver (JCPDS file No. 04-0783).
-
The main diffraction peaks for fcc silver correspond to the (111), (200), (220), and (311) planes.
-
Calculate the average crystallite size (D) using the Debye-Scherrer equation: D = Kλ / (β cosθ), where K is the Scherrer constant (typically ~0.9), λ is the X-ray wavelength, β is the full width at half maximum (FWHM) of the diffraction peak in radians, and θ is the Bragg angle.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
Application: FTIR spectroscopy is used to identify the functional groups of molecules present on the surface of the silver nanoparticles. This is particularly important for confirming the presence of capping agents (e.g., citrate from sodium borohydride synthesis in the presence of a stabilizer) and understanding the surface chemistry of the nanoparticles, which influences their stability and biological interactions.
Experimental Protocol:
-
Sample Preparation:
-
Prepare a dried powder of the silver nanoparticles as described for XRD.
-
Mix a small amount of the powder with potassium bromide (KBr) and press it into a pellet.
-
-
Instrumentation:
-
Use an FTIR spectrometer.
-
-
Measurement:
-
Record the infrared spectrum in the range of 4000 to 400 cm⁻¹.
-
-
Data Analysis:
-
Identify the characteristic absorption bands and assign them to specific functional groups. For example, the presence of carboxylate groups from a citrate capping agent would be indicated by peaks in the region of 1600-1550 cm⁻¹ and 1400-1300 cm⁻¹.
-
Quantitative Data Summary
The following table summarizes typical quantitative data obtained from the characterization of silver nanoparticles synthesized using sodium borohydride.
| Characterization Technique | Parameter | Typical Value Range |
| UV-Vis Spectroscopy | Surface Plasmon Resonance (λ_max) | 390 - 420 nm |
| Dynamic Light Scattering (DLS) | Hydrodynamic Diameter (Z-average) | 10 - 100 nm |
| Polydispersity Index (PDI) | < 0.3 | |
| Transmission Electron Microscopy (TEM) | Core Particle Size | 5 - 50 nm |
| X-ray Diffraction (XRD) | Crystallite Size (Debye-Scherrer) | 5 - 30 nm |
| Crystal Structure | Face-Centered Cubic (fcc) | |
| Zeta Potential | Surface Charge | -20 to -50 mV (for citrate capped) |
Experimental and Logical Workflows
The following diagrams illustrate the typical experimental workflow for nanoparticle characterization and the logical relationship between the different techniques.
Caption: A typical experimental workflow for the characterization of silver nanoparticles.
Caption: Logical grouping of characterization techniques for silver nanoparticles.
Signaling Pathways and Applications in Drug Development
The characterization of silver nanoparticles is fundamental to their application in drug development. For instance, in cancer therapy, the size and surface charge of AgNPs can influence their ability to exploit the enhanced permeability and retention (EPR) effect for tumor targeting. In antimicrobial applications, a smaller particle size is often associated with greater efficacy due to a larger surface area-to-volume ratio, leading to increased release of silver ions.
The interaction of silver nanoparticles with biological systems can trigger various signaling pathways. For example, AgNPs can induce oxidative stress by generating reactive oxygen species (ROS), which can lead to DNA damage, protein denaturation, and ultimately, apoptosis in cancer cells or death in microbial cells.
Caption: Simplified signaling pathway of AgNP-induced cytotoxicity.
References
Application Notes and Protocols: Silver Hydride in the Catalytic Reduction of Organic Pollutants
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of silver hydride (AgH) and its nanoparticle derivatives as catalysts for the reduction of various organic pollutants. The information compiled herein is intended to guide researchers in developing and implementing catalytic systems for environmental remediation and chemical synthesis.
Introduction
The catalytic reduction of organic pollutants is a critical area of research for environmental remediation and sustainable chemistry. Silver-based catalysts, particularly those involving this compound species, have demonstrated significant potential in the efficient reduction of nitroaromatics and the degradation of organic dyes. These catalysts often operate under mild conditions and can exhibit high catalytic activity and selectivity. This document outlines the synthesis of silver-based catalysts, detailed protocols for their application in pollutant reduction, and a summary of their performance.
Data Presentation
The following tables summarize the quantitative data from various studies on the catalytic reduction of organic pollutants using silver-based catalysts.
Table 1: Catalytic Reduction of Nitrophenols
| Catalyst System | Pollutant | Reductant | Rate Constant (k) | Conversion (%) | Reaction Time | Reference | |---|---|---|---|---|---| | Heptanuclear this compound Cluster | 4-Nitrophenol | NaBH₄ | 2.43 x 10⁻² s⁻¹ | 96% | 3 min |[1][2][3] | | In situ generated Ag Nanoparticles from Cluster | 4-Nitrophenol | NaBH₄ | 1.02 x 10⁻² s⁻¹ | 92% | 4 min |[1] | | Silver Nanoparticles Entrapped in Poly(acrylic acid) Hydrogel (SPAG) | p-Nitrophenol | NaBH₄ | 8.16 x 10⁻³ s⁻¹ | 99% | - |[4] | | SPAG | o-Nitrophenol | NaBH₄ | 6.32 x 10⁻³ s⁻¹ | 95% | - |[4] | | SPAG | m-Nitrophenol | NaBH₄ | 5.21 x 10⁻³ s⁻¹ | 96% | - |[4] | | PAA-stabilized Silver Nanoparticles | 4-Nitrophenol | NaBH₄ | 436 L g⁻¹ s⁻¹ (activity) | - | - |[5][6] | | GSH-passivated Silver Nanoparticles | 4-Nitrophenol | NaBH₄ | 77.6 L g⁻¹ s⁻¹ (activity) | - | - |[5][6] | | BSA-passivated Silver Nanoparticles | 4-Nitrophenol | NaBH₄ | 3.47 L g⁻¹ s⁻¹ (activity) | - | - |[5][6] |
Table 2: Catalytic Degradation of Organic Dyes
| Catalyst System | Pollutant | Reductant | Degradation (%) | Reaction Time | Reference | |---|---|---|---|---| | Silver-doped Lanthanum-Yttrium Oxide Nanocomposite | Methylene Blue | NaBH₄ | - | 3 min |[7] | | Silver-doped Lanthanum-Yttrium Oxide Nanocomposite | Methyl Orange | NaBH₄ | - | 90 s |[7] | | Silver-doped Lanthanum-Yttrium Oxide Nanocomposite | 4-Nitrophenol | NaBH₄ | - | 7 min |[7] | | Green Synthesized AgNPs (Cestrum nocturnum L.) | Congo Red | NaBH₄ | >90% | 15 min |[8] | | Green Synthesized AgNPs (Cestrum nocturnum L.) | Methylene Blue | NaBH₄ | ~79% | 18 min |[8] | | Green Synthesized AgNPs (Trigonella foenum-graceum L.) | p-Nitrophenol | NaBH₄ | - | 13 min | | | Green Synthesized AgNPs (Viburnum opulus) | Brilliant Blue FCF | NaBH₄ | 97% | 15 min | | | Green Synthesized AgNPs (Viburnum opulus) | Tartrazine | NaBH₄ | 26% | 45 min | |
Experimental Protocols
Synthesis of Heptanuclear this compound Cluster Catalyst
This protocol is based on the synthesis of heptanuclear this compound clusters protected by dithiophosphonate ligands.[1][2][3]
Materials:
-
Silver nitrate (AgNO₃)
-
Sodium borohydride (NaBH₄)
-
Dithiophosphonate ligands
-
Acetonitrile
-
Dichloromethane (DCM)
-
Hexane
-
Deionized water
Procedure:
-
Dissolve silver nitrate and dithiophosphonate ligands in acetonitrile.
-
Slowly add an aqueous solution of sodium borohydride to the mixture while stirring. The interstitial hydride is incorporated during this step.
-
After the reaction is complete, remove the solvent under reduced pressure.
-
Dissolve the residue in DCM and wash with deionized water (3 x 15 mL).
-
Filter the DCM fraction through Celite and dry under reduced pressure.
-
Add hexane to the resulting residue and store in a refrigerator for several hours to precipitate the this compound clusters.
-
Collect the air and moisture-stable yellow powder by filtration.
General Protocol for Catalytic Reduction of Nitrophenols
This protocol describes a typical procedure for the catalytic reduction of nitrophenols using a silver-based catalyst and sodium borohydride as the reducing agent.[3][4]
Materials:
-
o-, m-, or p-Nitrophenol
-
Silver-based catalyst (e.g., heptanuclear this compound cluster or silver nanoparticles)
-
Sodium borohydride (NaBH₄)
-
Deionized water
-
UV-Vis spectrophotometer
-
Quartz cuvettes
Procedure:
-
Prepare a stock solution of the desired nitrophenol (e.g., 1 mM) in deionized water.
-
Prepare a fresh stock solution of sodium borohydride (e.g., 10 mM) in deionized water.
-
In a quartz cuvette, mix the nitrophenol solution (e.g., 2 mL) and the sodium borohydride solution (e.g., 1 mL). The solution should turn yellow due to the formation of the phenolate ion.
-
Add a specific amount of the silver-based catalyst (e.g., 20 mg of SPAG catalyst or a small volume of the this compound cluster solution) to the cuvette to initiate the reaction.[3][4]
-
Immediately start monitoring the reaction by recording the UV-Vis absorption spectrum at regular time intervals (e.g., every minute).
-
The progress of the reaction is followed by the decrease in the absorbance peak of the nitrophenolate ion (around 400 nm) and the appearance of a new peak corresponding to the aminophenol product (around 300-320 nm).
-
The reaction is considered complete when the peak at 400 nm disappears.
General Protocol for Catalytic Degradation of Organic Dyes
This protocol provides a general method for evaluating the catalytic degradation of organic dyes.[7][8]
Materials:
-
Organic dye (e.g., Methylene Blue, Methyl Orange, Congo Red)
-
Silver-based catalyst
-
Sodium borohydride (NaBH₄)
-
Deionized water
-
UV-Vis spectrophotometer
-
Quartz cuvettes
Procedure:
-
Prepare a stock solution of the organic dye (e.g., 1 mg/mL or 0.1 mM) in deionized water.
-
Prepare a fresh stock solution of sodium borohydride (e.g., 0.1 M or 0.5 M).
-
In a suitable reaction vessel, mix the dye solution with the sodium borohydride solution.
-
Add the silver-based catalyst to the mixture to start the degradation process.
-
Monitor the reaction by taking aliquots at different time intervals and measuring their absorbance at the characteristic wavelength of the dye using a UV-Vis spectrophotometer.
-
The degradation of the dye is indicated by the decrease in the intensity of its characteristic absorption peak.
Mandatory Visualizations
Experimental Workflow for Catalytic Reduction
Caption: Workflow for the catalytic reduction of organic pollutants.
Proposed Catalytic Reduction Mechanism
References
- 1. researchgate.net [researchgate.net]
- 2. bohrium.com [bohrium.com]
- 3. researchgate.net [researchgate.net]
- 4. Quantitative Analysis of the Relative Transcript Levels of Four Chlorophenol Reductive Dehalogenase Genes in Desulfitobacterium hafniense PCP-1 Exposed to Chlorophenols - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. mdpi.com [mdpi.com]
Applications of Silver Hydride in Materials Science: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Silver hydride (AgH) and its related cluster compounds are emerging as materials with significant potential across various scientific and technological domains. While historically considered unstable, recent advancements in synthesis and stabilization techniques have opened new avenues for their application in materials science. This document provides detailed application notes and protocols for the use of this compound and its derivatives in catalysis, conductive inks, and antimicrobial coatings. The information is intended for researchers, scientists, and professionals in drug development who are interested in exploring the unique properties of these materials.
Catalysis: Reduction of Aromatic Nitro Compounds
This compound clusters have demonstrated exceptional catalytic activity, particularly in the reduction of aromatic nitro compounds, which are prevalent in industrial effluents and are precursors for many organic syntheses. Heptanuclear this compound clusters, in particular, serve as efficient precursors for the in situ generation of catalytically active silver nanoparticles.
Quantitative Data: Catalytic Reduction of 4-Nitrophenol
| Catalyst | Substrate | Reducing Agent | Apparent Rate Constant (k) | Reaction Time | Percentage Reduction | Reference |
| Heptanuclear this compound Cluster | 4-Nitrophenol (4-NP) | NaBH₄ | 2.43 x 10⁻² s⁻¹ | 3 min | 96% | [1][2] |
| Silver Nanoparticles (derived from cluster) | 4-Nitrophenol (4-NP) | NaBH₄ | - | 4 min | 92% | [1] |
Experimental Protocol: Catalytic Reduction of 4-Nitrophenol using a Heptanuclear this compound Cluster
This protocol details the synthesis of a heptanuclear this compound cluster and its subsequent use as a catalyst for the reduction of 4-nitrophenol (4-NP) to 4-aminophenol (4-AP).
Materials:
-
[Ag(CH₃CN)₄]PF₆ (Silver hexafluorophosphate-acetonitrile complex)
-
Dithiophosphonate (DTP) ligand
-
Sodium borohydride (NaBH₄)
-
Tetrahydrofuran (THF), anhydrous
-
4-Nitrophenol (4-NP)
-
Deionized water
-
Nitrogen gas (N₂)
Protocol:
-
Synthesis of Heptanuclear this compound Cluster:
-
In a nitrogen-filled glovebox, combine [Ag(CH₃CN)₄]PF₆, the dithiophosphonate (DTP) ligand, and sodium borohydride in a 7:6:1 molar ratio in anhydrous THF.
-
Stir the reaction mixture under a nitrogen atmosphere for 3 hours at room temperature.
-
The resulting yellow powder, the heptanuclear this compound cluster, is isolated. Note that clusters derived from methanol and ethanol were found to be unstable at room temperature.[3]
-
-
Catalytic Reduction of 4-Nitrophenol:
-
Prepare an aqueous solution of 4-nitrophenol (10⁻⁴ M) and a fresh aqueous solution of sodium borohydride (10⁻⁴ M).
-
In a quartz cuvette, mix 2 mL of the 4-NP solution with 1 mL of the NaBH₄ solution.[1]
-
Add a small amount (e.g., 2.5 µL of a 6 nmol dispersion in water) of the synthesized heptanuclear this compound cluster to the mixture.[1]
-
Monitor the reduction of 4-NP to 4-AP by observing the decrease in the UV-Vis absorbance peak at 400 nm over time at room temperature.[1]
-
Experimental Workflow: Catalytic Reduction
Caption: Workflow for the synthesis of a this compound cluster and its use in the catalytic reduction of 4-nitrophenol.
Conductive Inks for Printed Electronics
Silver nanoparticles, often synthesized via methods involving this compound intermediates or reducing agents that can form hydrides, are a key component in conductive inks for flexible and printed electronics. These inks offer a low-cost and versatile method for fabricating conductive tracks on various substrates.
Quantitative Data: Properties of Silver Nanoparticle-Based Conductive Inks
| Ink Formulation | Substrate | Sintering Temperature (°C) | Resistivity (Ω·cm) | Reference |
| Nano silver conductive ink (10 wt%) | Kapton | 200 | 8.1 x 10⁻⁶ | [4] |
| Nano silver conductive ink (7 wt%) | Kapton | 150 | 2.03 x 10⁻⁵ | [4] |
| Nano silver conductive ink (15 wt%) | Kapton | 100 | 1.69 x 10⁻⁴ | [4] |
| Inkjet-printed AgNPs | Photo paper | 120 | 1.2 Ω/□ (sheet resistance for 7 layers) | [5] |
| Inkjet-printed AgNPs (Formulation I-3) | Flexible substrate | 300 | 5.6 x 10⁻⁶ | [6] |
| Inkjet-printed AgNPs (Formulation I-7) | Flexible substrate | 150 | 5.4 x 10⁻⁶ | [6] |
Experimental Protocol: Preparation of a Water-Based Silver Nanoparticle Conductive Ink
This protocol describes the synthesis of silver nanoparticles and their formulation into a water-based conductive ink suitable for inkjet printing.
Materials:
-
Silver nitrate (AgNO₃)
-
Sodium borohydride (NaBH₄)
-
Polycarboxylate sodium salt (Dispersan-5040) as a surface modifier
-
Deionized water
-
Isopropanol (optional, to adjust surface tension and viscosity)
Protocol:
-
Synthesis of Silver Nanoparticles:
-
Prepare an aqueous solution of silver nitrate.
-
In a separate container, prepare an aqueous solution of sodium borohydride and the polycarboxylate sodium salt dispersant.
-
Slowly add the silver nitrate solution to the sodium borohydride/dispersant solution while stirring vigorously. The formation of silver nanoparticles is indicated by a color change in the solution.
-
-
Formulation of Conductive Ink:
-
Disperse the synthesized silver nanoparticles in deionized water to the desired weight percentage (e.g., 1-10 wt%).
-
If necessary, add isopropanol (e.g., 25 vol%) to adjust the surface tension and viscosity of the ink for the specific printing application.[7]
-
-
Printing and Sintering:
-
Print the formulated ink onto the desired substrate (e.g., photo paper, PET film) using an inkjet printer.
-
Sinter the printed pattern by heating at a specific temperature (e.g., 120°C) for a set duration (e.g., 60 minutes) to achieve electrical conductivity.[5]
-
Logical Diagram: Conductive Ink Preparation and Application
Caption: Logical workflow for the preparation and application of silver nanoparticle-based conductive ink.
Antimicrobial Applications
Silver, in its ionic and nanoparticle forms, is a well-established antimicrobial agent. This compound can act as a precursor in the synthesis of silver nanoparticles, which exhibit broad-spectrum activity against bacteria. The mechanism of action is multifaceted, involving the release of silver ions, disruption of cell membranes, and generation of reactive oxygen species.
Quantitative Data: Antimicrobial Activity of Silver Nanoparticles
| Nanoparticle Size | Target Organism | Effect | Reference |
| < 10 nm | Gram-negative and Gram-positive bacteria | Direct alteration of cell permeability, leading to cell damage. | [8] |
| 10-15 nm | S. aureus, K. pneumoniae | Increased stability and enhanced antimicrobial activity. | [8] |
| < 30 nm | S. aureus, K. pneumoniae | More effective antibacterial action compared to larger particles. | [8] |
Experimental Protocol: Synthesis of Silver Nanoparticles for Antimicrobial Testing
This protocol outlines a common method for synthesizing silver nanoparticles that can be used to evaluate their antimicrobial properties.
Materials:
-
Silver nitrate (AgNO₃) (0.001 M)
-
Sodium borohydride (NaBH₄) (0.002 M), freshly prepared and kept on ice
-
Deionized water
-
Erlenmeyer flask
-
Magnetic stir bar and stir plate
-
Ice bath
Protocol:
-
Place 30 mL of 0.002 M sodium borohydride solution in an Erlenmeyer flask and cool it in an ice bath while stirring.[9]
-
Slowly drip 2 mL of 0.001 M silver nitrate solution into the stirring NaBH₄ solution at a rate of approximately 1 drop per second.[9]
-
Continue stirring until all the silver nitrate solution has been added. The formation of silver nanoparticles is indicated by a color change to yellow.
-
The resulting colloidal silver nanoparticle solution can be used for antimicrobial assays, such as the Kirby-Bauer disk diffusion test or by determining the minimum inhibitory concentration (MIC).
Logical Diagram: Antimicrobial Action of Silver Nanoparticles
Caption: The multifaceted antimicrobial mechanism of silver nanoparticles against bacterial cells.
Conclusion
This compound and its derivatives represent a versatile class of materials with significant promise in catalysis, printed electronics, and antimicrobial applications. The protocols and data presented herein provide a foundation for researchers to explore and harness the unique properties of these compounds. Further research into stabilizing this compound for direct applications and expanding the understanding of its role in various material syntheses will undoubtedly lead to new and innovative technologies.
References
- 1. mdpi.com [mdpi.com]
- 2. Heptanuclear this compound Clusters as Catalytic Precursors for the Reduction of 4-Nitrophenol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Heptanuclear this compound Clusters as Catalytic Precursors for the Reduction of 4-Nitrophenol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN101870832A - A kind of preparation method of nano silver conductive ink - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Frontiers | Mechanistic Basis of Antimicrobial Actions of Silver Nanoparticles [frontiersin.org]
- 9. Synthesis of Silver Nanoparticles (NaBH4) – MRSEC Education Group – UW–Madison [education.mrsec.wisc.edu]
Application Notes and Protocols: The Role of Ligands in Stabilizing Silver Hydride Clusters
For Researchers, Scientists, and Drug Development Professionals
Introduction
Atomically precise silver hydride clusters are a class of nanomaterials attracting significant interest due to their unique structural, electronic, and catalytic properties. These clusters consist of a core of silver atoms with embedded hydride (H⁻) ions. However, the inherent instability of the this compound core necessitates the use of protecting ligands to enable their synthesis, isolation, and characterization. This document details the crucial role of these ligands in stabilizing this compound clusters, provides experimental protocols for their synthesis, and presents key quantitative data for various ligand-stabilized systems. The potential applications of these stabilized clusters, particularly in catalysis and the biomedical field, are also discussed.
The Role of Ligands in Stabilization
The stability of this compound clusters is critically dependent on the protective ligand shell. Ligands stabilize the metallic core through a combination of steric and electronic effects.
-
Steric Hindrance : Bulky ligands, such as triphenylphosphine (TPP) and certain dithiophosphonates, create a physical barrier around the this compound core.[1][2] This steric shield prevents the clusters from aggregating, which is a primary pathway for decomposition. The size and shape of the ligands influence the coordination number of the silver atoms and the overall geometry of the cluster.[1]
-
Electronic Effects : Ligands donate electron density to the electron-deficient silver atoms in the cluster, stabilizing the overall structure. Phosphine ligands, for instance, are strong σ-donors that form stable P-Ag bonds.[3] This charge donation is crucial for satisfying the electronic requirements of the superatomic cluster. Computational studies have shown that σ-donation from the ligand's lone pair to the silver 5s orbital is a dominant factor in the metal-ligand bond.[4]
-
Surface Passivation : The ligands passivate the surface of the this compound cluster, satisfying the coordination requirements of the surface silver atoms and preventing unwanted reactions with the solvent or other reagents. The choice of ligand can influence the solubility and reactivity of the cluster.
Quantitative Data on Ligand-Stabilized this compound Clusters
The choice of ligand dictates the resulting cluster's nuclearity, structure, and stability. Below is a summary of well-characterized ligand-stabilized this compound clusters.
Table 1: Phosphine-Stabilized this compound Clusters
| Cluster Formula | Phosphine Ligand | Hydride Location | Key Characterization Data | Reference(s) |
| [Ag18H16(TPP)10]2+ | Triphenylphosphine (TPP) | Surface/Interstitial | ESI-MS confirmed | [2] |
| [Ag25H22(DPPE)8]3+ | 1,2-bis(diphenylphosphino)ethane (DPPE) | Surface/Interstitial | ESI-MS confirmed | [2] |
| [Ag26H22(TFPP)13]2+ | tris(4-fluorophenyl)phosphine (TFPP) | Surface/Interstitial | ESI-MS confirmed | [2] |
| [Ag10(D)8(bis(diphenylphosphino)methane)6]2+ | bis(diphenylphosphino)methane (dppm) | Interstitial | Lowest energy structure determined by DFT calculations | [5] |
Table 2: Dithiophosphonate-Stabilized this compound Clusters
| Cluster Formula | Dithiophosphonate Ligand | Melting Point (°C) | Hydride ¹H-NMR Shift (ppm) | Ag-S Bond Lengths (Å) | Reference(s) |
| [Ag7(H){S2P(4-C6H4OMe)(OC4H9)}6] | S,S'-bis(4-methoxyphenyl)(butoxy)dithiophosphonate | 112 | 4.11 | 2.342 - 2.739 | [3][6] |
| [Ag7(H){S2P(4-C6H4OMe)(OC3H7)}6] | S,S'-bis(4-methoxyphenyl)(propoxy)dithiophosphonate | 108 | 3.77 | Not Reported | [6] |
| [Ag7(H){S2P(4-C6H4OMe)(OCH2C6H5)}6] | S,S'-bis(4-methoxyphenyl)(benzyloxy)dithiophosphonate | Not Reported | 4.71 | Not Reported | [6] |
Experimental Protocols
Protocol 1: Synthesis of Dithiophosphonate-Stabilized Heptanuclear this compound Cluster
This protocol is adapted from the synthesis of [Ag7(H){S2P(4-C6H4OMe)(OC4H9)}6][3][6].
Materials:
-
[Ag(CH3CN)4]PF6 (Silver salt precursor)
-
Dithiophosphonate ligand (e.g., S,S'-bis(4-methoxyphenyl)(butoxy)dithiophosphonate)
-
Sodium borohydride (NaBH4)
-
Tetrahydrofuran (THF), anhydrous
-
Dichloromethane (DCM)
-
Hexane
-
Celite
Procedure:
-
Under a nitrogen atmosphere, dissolve the dithiophosphonate ligand (6 molar equivalents) in anhydrous THF.
-
In a separate flask, dissolve [Ag(CH3CN)4]PF6 (7 molar equivalents) in anhydrous THF.
-
Add the silver salt solution to the ligand solution with vigorous stirring.
-
In a third flask, dissolve NaBH4 (1 molar equivalent) in anhydrous THF.
-
Slowly add the NaBH4 solution to the silver-ligand mixture.
-
Continue stirring the reaction mixture for 3 hours at room temperature. The solution will turn yellow.
-
Remove the THF under reduced pressure.
-
Dissolve the resulting residue in DCM and wash with deionized water (3 x 15 mL).
-
Filter the DCM fraction through Celite and dry under reduced pressure.
-
Add hexane to the concentrated yellow residue and store in a refrigerator for several hours to precipitate the product.
-
Isolate the stable yellow powder by filtration.
Characterization:
-
¹H-NMR: Confirm the presence of the interstitial hydride by a characteristic quartet peak around 4.11 ppm. This can be further verified by repeating the synthesis with NaBD4 and observing the disappearance of this peak.[6]
-
³¹P-NMR: A single peak indicates a chemically equivalent environment for all phosphorus atoms.
-
ESI-MS: Confirm the mass of the cluster.
-
Single-Crystal X-ray Diffraction: Determine the precise atomic structure.
Protocol 2: Synthesis of Phosphine-Stabilized this compound Cluster
This protocol is adapted from the synthesis of [Ag18(TPP)10H16][1].
Materials:
-
Silver nitrate (AgNO3)
-
Triphenylphosphine (TPP)
-
Sodium borohydride (NaBH4)
-
Methanol
-
Chloroform
-
Milli-Q water
Procedure:
-
Dissolve 20 mg of AgNO3 in 5 mL of methanol.
-
Add 7 mL of chloroform to the solution.
-
In a separate vial, dissolve 70 mg of TPP in 2 mL of chloroform.
-
Add the TPP solution to the silver nitrate solution under vigorous stirring.
-
After 20 minutes of stirring, prepare a fresh solution of 6.5 mg of NaBH4 in 0.75 mL of Milli-Q water.
-
Add the NaBH4 solution to the reaction mixture. The colorless solution will turn yellow upon addition of the reducing agent.
-
Continue the reaction for 3.5 hours in the dark.
-
Remove the mixed solvents by evaporation under reduced pressure.
-
Wash the resulting solid material repeatedly to remove excess reagents.
-
The purified nanocluster can be extracted in methanol for further use.
Characterization:
-
UV-vis Spectroscopy: Monitor the formation of the nanocluster.
-
ESI-MS: Determine the molecular formula of the cluster.
Visualizations
Caption: General workflow for synthesizing ligand-stabilized this compound clusters.
Caption: Ligand stabilization of the this compound core via steric and electronic effects.
Applications in Drug Development
While the application of this compound clusters in drug delivery is an emerging field, the well-documented use of silver nanoparticles and phosphine-ligand complexes in medicine provides a strong rationale for their potential.
-
Potential as Drug Carriers : The surface ligands on this compound clusters can be functionalized with targeting molecules (e.g., antibodies, peptides) to direct the clusters to specific cells or tissues, such as cancer cells.[5][7] The small size of these clusters could facilitate cellular uptake. Phosphine ligands, in particular, can confer a lipophilic character to the complexes, potentially enhancing cell membrane permeability.[3]
-
Biocompatibility : The overall biocompatibility of the cluster is a crucial factor. While silver nanoparticles can exhibit toxicity, this is often dose-dependent and can be mitigated by surface coatings.[8] Phosphine ligands such as tris(2-carboxyethyl)phosphine (TCEP) are water-soluble and have been used in biological systems, suggesting that appropriately designed ligands can improve the biocompatibility of the clusters.[9][10]
-
Therapeutic Potential : Silver complexes, including those with phosphine ligands, have demonstrated anticancer activity.[1] This is often attributed to the induction of apoptosis through interaction with mitochondria. The this compound cluster itself could serve as a dual-function agent, where the silver-phosphine periphery provides a cytotoxic effect and the hydride core could potentially be exploited for its reducing properties within the cellular environment.
Further research is required to fully elucidate the biocompatibility, pharmacokinetics, and efficacy of ligand-stabilized this compound clusters for drug development applications. However, their tunable nature through ligand engineering makes them a promising platform for the design of novel therapeutic and theranostic agents.
References
- 1. Advancing cancer therapy: the role of silver(I) phosphine complexes in overcoming resistance and toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Using phosphine ligands with a biological role to modulate reactivity in novel platinum complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. next-gen.materialsproject.org [next-gen.materialsproject.org]
- 5. Different Targeting Ligands-Mediated Drug Delivery Systems for Tumor Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Functional ligands for improving anticancer drug therapy: current status and applications to drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. research.manchester.ac.uk [research.manchester.ac.uk]
- 10. Ligands of Nanoparticles and Their Influence on the Morphologies of Nanoparticle-Based Films - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
challenges and solutions in silver hydride research
Welcome to the technical support center for silver hydride (AgH) research. This resource is designed for researchers, scientists, and drug development professionals. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis, handling, and characterization of this compound and its derivatives.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments with this compound clusters.
Issue 1: Rapid Decomposition or Low Yield During Synthesis
Q: My this compound sample is decomposing immediately after synthesis, or my yields are consistently low. What factors should I investigate?
A: Rapid decomposition and low yields are the most common challenges in this compound research, primarily due to the inherent instability of the Ag-H bond. Ligand-protected this compound clusters, however, exhibit significantly greater stability.[1][2] Here are the critical parameters to check:
-
Temperature Control: The reduction of a silver salt with a hydride source is strongly exothermic.[1] Maintaining a low temperature (e.g., in an ice bath) is crucial to slow down the reaction and prevent thermal decomposition of the product.[3][4]
-
Reagent Quality and Handling:
-
Atmosphere: Many metal hydride clusters are unstable in air.[1] Performing the synthesis under an inert nitrogen atmosphere can significantly improve stability and yield.[1]
-
Stabilizing Ligands: The use of stabilizing ligands is paramount for isolating stable this compound clusters. Dithiophosphonate and phosphine ligands have been shown to form air- and moisture-stable clusters with good yields (>70%).[1][5] The choice of ligand can also affect the stability of the final product; for instance, clusters derived from methanol and ethanol were found to be unstable at room temperature.[1]
-
Reagent Addition Rate: A slow, dropwise addition of the silver salt solution to the stirring hydride solution allows for better control over the reaction and nanoparticle/cluster formation, preventing unwanted aggregation.[3]
Troubleshooting Flowchart: Low Yield / Decomposition
Issue 2: Inconclusive Characterization Results
Q: I've synthesized a product, but standard characterization techniques are giving ambiguous results. How can I confirm the presence of a this compound cluster?
A: Characterizing this compound clusters is challenging due to their potential instability and complex structures. A multi-technique approach is often necessary.
-
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is a powerful tool for confirming the chemical composition of ligand-protected clusters.[1][6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: This is crucial for identifying the hydride ligand. The encapsulated hydride typically appears as a distinct signal.[1][7] For example, in certain heptanuclear this compound clusters, the Ag-H signal appears around 3.77 ppm.[6]
-
³¹P NMR / ¹⁰⁹Ag NMR: If using phosphine or phosphorus-containing ligands, ³¹P NMR can provide information about the ligand environment.[6] ¹⁰⁹Ag NMR can directly probe the silver core and its coupling to the hydride.[4][8]
-
-
X-ray Crystallography: Single-crystal X-ray diffraction provides definitive structural information, including the location of the interstitial hydride and the geometry of the silver core.[1][6] However, isolating suitable crystals can be difficult.[1]
-
UV-Vis Spectroscopy: The formation of silver nanoparticles or clusters often results in a color change (typically to yellow) and a characteristic surface plasmon resonance peak in the UV-Vis spectrum, often around 400 nm.[4] While not definitive for hydrides, it confirms the reduction of Ag⁺ to metallic silver.
Frequently Asked Questions (FAQs)
Synthesis & Stability
Q1: What are the most common precursors for synthesizing this compound clusters? A1: Syntheses typically involve a silver(I) salt, a hydride source, and a stabilizing ligand. Common precursors include:
-
Silver Source: Silver nitrate (AgNO₃) or [Ag(CH₃CN)₄]PF₆.[1][3]
-
Hydride Source: Sodium borohydride (NaBH₄) or, for deuterated studies, sodium borodeuteride (NaBD₄).[1][6]
-
Stabilizing Ligands: Dithiophosphonates (DTP) or phosphines (e.g., triphenylphosphine) are frequently used to synthesize stable, isolable clusters.[1][2]
Q2: How stable are ligand-protected this compound clusters? A2: Stability is highly dependent on the ligand shell. Dithiophosphonate-stabilized heptanuclear this compound clusters have been reported as air- and moisture-stable yellow powders with melting points over 110 °C.[1][5] The choice of solvent also impacts stability; these clusters are often soluble in organic solvents like toluene, DCM, chloroform, and acetone, but insoluble in hexane, water, and alcohol.[1][5][9]
Data Presentation: Synthesis & Stability Parameters
Table 1: Synthesis Parameters for Ligand-Stabilized this compound Clusters
| Parameter | Typical Value / Condition | Rationale & Citation |
|---|---|---|
| Silver Precursor | [Ag(CH₃CN)₄]PF₆ | Provides Ag⁺ ions for reduction.[1] |
| Hydride Source | Sodium Borohydride (NaBH₄) | Acts as the reducing agent and hydride source.[1] |
| Stabilizing Ligand | Dithiophosphonate (DTP) | Protects the cluster core, ensuring air and moisture stability.[1][6] |
| Molar Ratio | 7 (Ag) : 6 (Ligand) : 1 (Hydride) | Stoichiometry used for high-yield synthesis of Ag₇H clusters.[1] |
| Solvent | Tetrahydrofuran (THF) | A common organic solvent for the reaction.[1] |
| Temperature | 0 °C to Room Temperature | Low temperature controls the exothermic reaction.[1] |
| Atmosphere | Inert (Nitrogen) | Prevents oxidation and decomposition.[1] |
| Reaction Time | ~3 hours | Typical duration for completion of the reaction.[1] |
| Reported Yield | >70% - 92% | High yields are achievable with optimized conditions.[1][5] |
Table 2: Stability and Solubility of Dithiophosphonate-Stabilized Ag₇H Clusters
| Property | Observation | Citation |
|---|---|---|
| Air Stability | Stable | [1] |
| Moisture Stability | Stable | [1] |
| Physical Form | Yellow Powder | [1] |
| Melting Point | 110 - 121 °C | [5] |
| Solubility | Toluene, DCM, Chloroform, Acetone, Benzene | [1][5] |
| Insolubility | Hexane, Water, Alcohol |[1][5] |
Applications in Drug Development
Q3: Can this compound be used in drug delivery? A3: While direct use of this compound is not well-documented, silver nanoclusters (AgNCs) and nanoparticles (AgNPs) are extensively researched as potential drug delivery platforms.[3][10] AgNCs can serve as carriers for therapeutic agents, allowing for targeted and controlled release.[3] Their small size and functionalizable surface are key advantages.[3] Challenges in nanomedicine, including for metal-based nanoparticles, involve ensuring long-term safety, biocompatibility, and navigating regulatory approval.[11][12][13] The inherent reactivity of a hydride species could offer unique properties, but this remains a nascent area of research.
Experimental Protocols
Protocol: Synthesis of a Ligand-Stabilized Heptanuclear this compound Cluster
This protocol is adapted from the synthesis of dithiophosphonate-stabilized this compound clusters.[1][5]
Materials:
-
Silver precursor: [Ag(CH₃CN)₄]PF₆
-
Hydride source: Sodium borohydride (NaBH₄)
-
Stabilizing ligand: Dithiophosphonate (DTP) ligand
-
Solvent: Anhydrous Tetrahydrofuran (THF)
-
Dichloromethane (DCM), Deionized Water, Hexane
-
Schlenk flask or three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Nitrogen gas line
Procedure:
-
Setup: Assemble the reaction flask with a magnetic stir bar and connect it to a nitrogen line. Ensure all glassware is dry.
-
Ligand & Hydride Addition: Under a nitrogen atmosphere, dissolve the dithiophosphonate ligand and sodium borohydride (6:1 molar ratio) in anhydrous THF in the reaction flask.
-
Cooling: Place the flask in an ice bath and stir the solution until the reagents are fully dissolved and the temperature has equilibrated to 0 °C.
-
Silver Precursor Addition: Add the silver precursor, [Ag(CH₃CN)₄]PF₆ (7 molar equivalents relative to NaBH₄), to the reaction mixture.
-
Reaction: Continue stirring the mixture at 0 °C for 3 hours. A yellow solution should form.
-
Solvent Removal: After the reaction is complete, remove the THF under reduced pressure (using a rotary evaporator) to obtain a yellow residue.
-
Purification:
-
Dissolve the residue in DCM.
-
Wash the DCM solution with deionized water (3 x 15 mL) in a separatory funnel to remove unreacted salts.
-
Dry the DCM fraction and filter it.
-
Remove the DCM under reduced pressure.
-
-
Isolation: Add hexane to the resulting yellow residue to precipitate the this compound cluster. Keep the mixture in a refrigerator for several hours to maximize precipitation.
-
Final Product: Collect the air- and moisture-stable yellow powder by filtration and dry under vacuum.
Experimental Workflow Diagram
References
- 1. Heptanuclear this compound Clusters as Catalytic Precursors for the Reduction of 4-Nitrophenol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Updated Review on Recent Advances in Silver Nanoclusters in Bioanalytical and Biomedical Applications – ScienceOpen [scienceopen.com]
- 4. Stable silver(I) hydride complexes supported by diselenophosphate ligands. | Semantic Scholar [semanticscholar.org]
- 5. Heptanuclear this compound Clusters as Catalytic Precursors for the Reduction of 4-Nitrophenol [mdpi.com]
- 6. Heptanuclear this compound Clusters as Catalytic Precursors for the Reduction of 4-Nitrophenol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Stable Silver(I) Hydride Complexes Supported by Diselenophosphate Ligands [figshare.com]
- 9. researchgate.net [researchgate.net]
- 10. ijcrr.com [ijcrr.com]
- 11. researchgate.net [researchgate.net]
- 12. Challenges and Opportunities in the Advancement of Nanomedicines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
Technical Support Center: Improving the Stability of Silver Hydride in Solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for working with silver hydride in solution. Our aim is to address common challenges and provide actionable solutions to improve the stability and successful synthesis of this compound complexes.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis and handling of this compound solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Rapid decomposition of the this compound complex (solution turns dark or precipitates form). | 1. Presence of oxygen or moisture.[1] 2. Unstable reaction intermediates. 3. Inadequate stabilization by ligands. | 1. Ensure all reactions are performed under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk techniques.[1] Use dried solvents.[1] 2. Control reaction temperature; some intermediates are only stable at low temperatures. 3. Select appropriate stabilizing ligands such as dithiophosphonates or phosphines.[1][2] Ensure the correct stoichiometry of ligand to silver is used. |
| Low or no yield of the desired this compound cluster. | 1. Incorrect ratio of reactants (silver salt, ligand, hydride source).[1] 2. Ineffective hydride source. 3. Competing side reactions. | 1. Carefully control the stoichiometry of your reactants. For example, a 7:6:1 ratio of [Ag(CH₃CN)₄]PF₆, dithiophosphonate ligand, and sodium borohydride has been used successfully for the synthesis of a heptanuclear this compound cluster.[1] 2. Use a fresh, high-quality hydride source like sodium borohydride (NaBH₄).[1] 3. Optimize reaction conditions (temperature, solvent, reaction time) to favor the formation of the desired product. |
| Difficulty in isolating and purifying the this compound product. | 1. Product is insoluble in common organic solvents. 2. Product is unstable during workup. | 1. Test the solubility of your target complex in a range of solvents. For example, some dithiophosphonate-stabilized clusters are soluble in toluene, DCM, chloroform, and acetone, but insoluble in hexane, water, and alcohol.[3] 2. Perform purification steps at low temperatures and under an inert atmosphere. Minimize exposure to light if the complex is photosensitive. |
| Ambiguous characterization results (e.g., unclear NMR spectra). | 1. Presence of impurities or unreacted starting materials. 2. Dynamic behavior of the cluster in solution.[4] 3. Low concentration of the hydride species. | 1. Ensure thorough purification of the product. 2. Variable-temperature NMR (VT-NMR) studies can help to understand dynamic processes.[5] For example, a nonet in the ¹H NMR spectrum for a hydride resonance can suggest that eight silver nuclei are equivalent on the NMR timescale due to fast exchange.[4] 3. Use specialized NMR techniques for detecting low-concentration species. The chemical shift for metal hydrides often appears at a very high field (0 ppm to -40 ppm).[6] |
Frequently Asked Questions (FAQs)
Q1: Why is my this compound solution unstable?
A1: Simple this compound (AgH) is inherently unstable in solution, particularly in aqueous environments, and readily decomposes.[7] To achieve stability, this compound must be synthesized as a complex or cluster stabilized by appropriate ligands. Factors that contribute to instability include exposure to air and moisture, elevated temperatures, and the absence of suitable stabilizing ligands.[1]
Q2: What are the best stabilizing ligands for this compound in solution?
A2: A variety of ligands have been successfully used to stabilize this compound clusters. These include:
-
Dithiophosphonates: These have been used to synthesize air- and moisture-stable heptanuclear this compound clusters.[1][8][9]
-
Phosphines: Ligands such as triphenylphosphine (TPP), 1,2-bis(diphenylphosphino)ethane (DPPE), and tris(4-fluorophenyl)phosphine (TFPP) have been employed to create a new class of hydride-rich silver nanoclusters.[2][10][11]
-
Diselenophosphates: These have been used to synthesize stable silver(I) hydride cluster cations.[4][12]
The choice of ligand can influence the nuclearity, shape, size, and stability of the resulting nanocluster.
Q3: What is the role of sodium borohydride in the synthesis of this compound complexes?
A3: Sodium borohydride (NaBH₄) typically serves as the hydride source in the synthesis of this compound complexes.[1][8] It provides the hydride ions (H⁻) that are incorporated into the silver cluster. The stoichiometry of NaBH₄ relative to the silver salt and the stabilizing ligand is a critical parameter in the successful synthesis of the desired cluster.[1]
Q4: How does temperature affect the stability of this compound solutions?
A4: Temperature can significantly impact the stability of this compound solutions. Higher temperatures can accelerate decomposition reactions. For some syntheses, specific temperature control is crucial. For instance, certain dithiophosphonate-stabilized this compound clusters derived from methanol and ethanol were found to be unstable at room temperature.[3]
Q5: How does pH influence the stability of silver-containing solutions?
A5: While research on the direct effect of pH on complex silver hydrides is specific to the ligand system, studies on silver nanoparticles (which share some stability principles) show that pH can alter surface charge and oxidative dissolution. Generally, the stability of silver nanoparticles can be influenced by pH, with aggregation behavior varying in acidic and alkaline conditions.
Experimental Protocols
Protocol 1: Synthesis of a Heptanuclear this compound Cluster Stabilized by Dithiophosphonate Ligands
This protocol is adapted from the synthesis of an air- and moisture-stable Ag₇ cluster.[1][3]
Materials:
-
[Ag(CH₃CN)₄]PF₆
-
Dithiophosphonate (DTP) ligand
-
Sodium borohydride (NaBH₄)
-
Tetrahydrofuran (THF), dried
-
Dichloromethane (DCM), dried
-
Deionized water
-
Hexane
-
Celite
Procedure:
-
All reactions must be conducted under a nitrogen atmosphere using standard Schlenk techniques.
-
In a Schlenk flask, dissolve [Ag(CH₃CN)₄]PF₆ and the dithiophosphonate (DTP) ligand in dried THF in a 7:6 molar ratio.
-
Add sodium borohydride (1 equivalent) to the solution.
-
Stir the reaction mixture for 3 hours at room temperature.
-
Remove the solvent under reduced pressure.
-
Dissolve the resulting residue in DCM and wash it three times with deionized water.
-
Filter the DCM fraction through Celite and then dry it under reduced pressure.
-
Add hexane to the resulting yellow residue and store it in a refrigerator for several hours to precipitate the product.
-
Isolate the air- and moisture-stable yellow powder by filtration.
Characterization:
The resulting cluster can be characterized by:
-
¹H and ³¹P NMR Spectroscopy: To confirm the presence of the ligand and the hydride.[3]
-
Electrospray Ionization Mass Spectrometry (ESI-MS): To determine the chemical composition of the cluster.[3]
-
Single-Crystal X-ray Diffraction: To determine the precise structure of the cluster.[1]
Protocol 2: Synthesis of Phosphine-Stabilized this compound Nanoclusters
This protocol is a general guideline based on the synthesis of a class of hydride-rich silver nanoclusters.[2][10]
Materials:
-
Silver salt (e.g., AgNO₃)
-
Phosphine ligand (e.g., TPP, DPPE, or TFPP)
-
Hydride source (e.g., NaBH₄)
-
Appropriate solvent (e.g., methanol, dichloromethane)
Procedure:
-
Dissolve the silver salt and the phosphine ligand in the chosen solvent under an inert atmosphere.
-
Cool the solution to a low temperature (e.g., 0 °C) with stirring.
-
Slowly add a solution of the hydride source to the reaction mixture.
-
Allow the reaction to proceed for a specified time, monitoring for any color changes that may indicate cluster formation.
-
Isolate the product by precipitation, filtration, or other suitable purification techniques.
Characterization:
-
UV-Vis Spectroscopy: To monitor the formation of the nanoclusters.
-
Mass Spectrometry (e.g., ESI-MS): To determine the precise molecular formula of the clusters.[2]
-
NMR Spectroscopy (¹H, ³¹P): To characterize the ligand environment and detect the hydride signals.[2]
Visualizations
References
- 1. Heptanuclear this compound Clusters as Catalytic Precursors for the Reduction of 4-Nitrophenol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A New Class of Atomically Precise, Hydride-Rich Silver Nanoclusters Co-Protected by Phosphines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Heptanuclear this compound Clusters as Catalytic Precursors for the Reduction of 4-Nitrophenol [mdpi.com]
- 4. Stable silver(I) hydride complexes supported by diselenophosphate ligands. | Semantic Scholar [semanticscholar.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. quora.com [quora.com]
- 8. Heptanuclear this compound Clusters as Catalytic Precursors for the Reduction of 4-Nitrophenol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
optimizing reaction conditions for silver hydride synthesis
Technical Support Center: Synthesis of Silver Hydride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of this compound (AgH). Due to the inherent instability of this compound, the following information primarily pertains to its synthesis as a transient species or within stabilized complexes, such as nanoparticles and clusters.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for generating this compound in a laboratory setting?
A1: The most prevalent method for generating this compound is through the reduction of a silver salt, typically silver nitrate (AgNO₃), with a hydride-donating reducing agent. Sodium borohydride (NaBH₄) is the most commonly used reducing agent for this purpose in solution-phase synthesis.[1][2] However, it is crucial to note that in these reactions, this compound is often a transient intermediate that rapidly decomposes or is incorporated into silver nanoparticles.[3]
Q2: Is it possible to synthesize pure, stable, solid this compound?
A2: The synthesis of stable, solid this compound is exceptionally challenging due to its thermodynamic instability. One documented method involves treating a silver plate with a stream of atomic hydrogen, which results in a fine, white, salt-like layer of AgH.[4] This method, however, is highly specialized and not a standard laboratory procedure. Most solution-based syntheses yield this compound as a short-lived species.
Q3: What are the primary decomposition products of this compound?
A3: this compound readily decomposes into metallic silver (Ag) and hydrogen gas (H₂). The thermal stability of binary hydrides is related to the electronegativity of the metal cation; hydrides of more electronegative metals tend to have lower decomposition temperatures.[5]
Q4: How can the presence of this compound be confirmed during a reaction?
A4: Confirming the presence of transient this compound can be challenging. Spectroscopic methods are typically employed. For instance, in the synthesis of this compound clusters, techniques like multinuclear magnetic resonance (NMR) and mass spectrometry have been used to establish its structural properties.[6] In pulse radiolysis studies, the formation of a transient AgH⁺ species has been observed.[7]
Q5: What are the key safety precautions to consider when working with this compound synthesis?
-
Wearing appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.[8][9]
-
Working in a well-ventilated area or a chemical fume hood.[8][10]
-
Avoiding contact with skin and eyes.[8]
-
Keeping the reaction away from heat, ignition sources, and incompatible materials like strong acids and oxidizing agents.[9][10]
-
Being aware that contact of hydrides with water or acids can liberate flammable hydrogen gas.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Rapid formation of a dark precipitate (black or gray) instead of a desired this compound-containing product. | 1. Rapid decomposition of this compound to metallic silver. 2. Uncontrolled aggregation of silver nanoparticles. | 1. Lower the reaction temperature by using an ice bath to slow down the decomposition rate.[1] 2. Use a stabilizing agent, such as polyvinylpyrrolidone (PVP), to prevent aggregation.[1] 3. Control the rate of addition of the reducing agent (e.g., dropwise addition).[1] |
| Low yield of the desired product. | 1. Incomplete reaction. 2. Decomposition of the product during isolation. | 1. Optimize the molar ratio of the silver precursor to the reducing agent. 2. Ensure the reducing agent solution is freshly prepared, as it can decompose over time.[1] 3. Perform isolation steps at low temperatures and under an inert atmosphere if possible. |
| Inconsistent results between batches. | 1. Variability in reagent quality or age. 2. Slight variations in reaction conditions (temperature, stirring rate, addition rate). | 1. Use high-purity, fresh reagents. Sodium borohydride solutions should be made fresh before each experiment.[1] 2. Maintain precise control over all reaction parameters. Utilize automated dispensing for reagent addition if possible. |
| Difficulty in characterizing the product. | 1. The product is a mixture of this compound, silver nanoparticles, and other silver species. 2. The transient nature of this compound. | 1. Employ a combination of characterization techniques, such as UV-Vis spectroscopy, transmission electron microscopy (TEM), and X-ray diffraction (XRD), to analyze the different components of the product. 2. For detecting transient species, consider advanced techniques like time-resolved spectroscopy if available. |
Experimental Protocols
Generalized Protocol for the Synthesis of this compound-Containing Nanoparticles
This protocol is adapted from procedures for synthesizing silver nanoparticles where this compound is a key intermediate. The final product of this synthesis is typically silver nanoparticles, not isolated this compound.
Materials:
-
Silver nitrate (AgNO₃)
-
Sodium borohydride (NaBH₄)
-
Deionized water
-
Optional: Polyvinylpyrrolidone (PVP) as a stabilizer
Equipment:
-
Erlenmeyer flask
-
Magnetic stir plate and stir bar
-
Ice bath
-
Dropper or burette
Procedure:
-
Prepare the Sodium Borohydride Solution: Prepare a 0.002 M solution of NaBH₄ in deionized water. This solution should be made fresh just before the experiment.[1] For enhanced stability, some protocols suggest dissolving the NaBH₄ in a cooled 0.1 N NaOH solution.
-
Cool the Reaction Flask: Place 30 mL of the NaBH₄ solution into an Erlenmeyer flask with a magnetic stir bar. Place the flask in an ice bath on a stir plate and begin stirring.[1]
-
Prepare the Silver Nitrate Solution: Prepare a 0.001 M solution of AgNO₃ in deionized water.
-
Initiate the Reaction: Slowly add 2 mL of the AgNO₃ solution to the stirring NaBH₄ solution at a rate of approximately one drop per second.[1]
-
Observation: A color change, typically to a yellow or brown hue, indicates the formation of silver nanoparticles. The initial reaction involves the formation of this compound, which then participates in the nucleation and growth of the nanoparticles.
-
Stabilization (Optional): To prevent aggregation of the resulting nanoparticles, a stabilizing agent like PVP can be added to the reaction mixture.[1]
Quantitative Data Summary:
| Parameter | Recommended Value/Range | Reference |
| AgNO₃ Concentration | 0.001 M - 10 mM | [1][11] |
| NaBH₄ Concentration | 0.002 M - 10 mM | [1][11] |
| Temperature | 0 - 25 °C (ice bath recommended) | [1][12] |
| pH | 6 - 12 | [11][12] |
| Reaction Time | A few minutes to several hours, depending on the desired product characteristics. | [11][12] |
Visualizations
Experimental Workflow for this compound-Mediated Nanoparticle Synthesis
Caption: Workflow for the synthesis of silver nanoparticles mediated by this compound.
Troubleshooting Logic for Unwanted Precipitate Formation
Caption: Troubleshooting guide for the formation of dark precipitates.
References
- 1. education.mrsec.wisc.edu [education.mrsec.wisc.edu]
- 2. Influence of Reagents on the Synthesis Process and Shape of Silver Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. quora.com [quora.com]
- 5. beta.chem.uw.edu.pl [beta.chem.uw.edu.pl]
- 6. Heptanuclear this compound Clusters as Catalytic Precursors for the Reduction of 4-Nitrophenol - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. siltechpmr.com.au [siltechpmr.com.au]
- 9. carlroth.com [carlroth.com]
- 10. bionium.miami.edu [bionium.miami.edu]
- 11. Process Optimization of Silver Nanoparticle Synthesis and Its Application in Mercury Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 12. An Investigation of the Optimal Conditions for the Green Synthesis of Silver Nanoparticles Using an Aqueous Extract from the Agrimonia eupatoria L. Plant [mdpi.com]
Technical Support Center: Strategies for Stabilizing Silver Hydride Complexes
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with silver hydride clusters and hydride-stabilized silver nanoparticles. Given that simple this compound (AgH) is exceptionally unstable, this guide focuses on the more commonly synthesized and utilized ligand-stabilized this compound clusters and silver nanoparticles where a hydride source is used for reduction and stabilization.
Frequently Asked Questions (FAQs)
Q1: What is the primary form of "decomposition" in this compound complexes and nanoparticles?
A1: For ligand-stabilized this compound clusters, decomposition refers to the breakdown of the precise atomic structure of the cluster core. For silver nanoparticles synthesized using a hydride reducing agent (like NaBH₄), decomposition primarily involves the aggregation of individual nanoparticles into larger, uncontrolled agglomerates. This aggregation is driven by high surface energy and can be observed by a distinct color change of the solution, typically from yellow to brown, gray, or black.[1][2][3] Oxidation of the silver atoms (from Ag⁰ to Ag⁺) can also occur.[1]
Q2: What is the role of ligands in preventing decomposition?
A2: Ligands are critical for stability. They bind to the surface of the silver nanocluster or nanoparticle and prevent decomposition through two main mechanisms:
-
Steric Hindrance: Bulky ligands create a physical barrier that prevents the silver cores from coming into close contact and aggregating.[4]
-
Electrostatic Repulsion: Charged ligands can impart a net surface charge to the particles, causing them to repel each other in solution, which prevents aggregation.[5][6]
Common stabilizing ligands include dithiophosphonates, DNA, citrate, polyvinylpyrrolidone (PVP), and various thiols.[7][8][9]
Q3: What is the specific role of sodium borohydride (NaBH₄) in these experiments?
A3: Sodium borohydride plays a dual role in the synthesis of silver nanoparticles. It serves as a strong reducing agent, reducing silver ions (Ag⁺) to silver atoms (Ag⁰) to form the nanoparticles.[10] Subsequently, excess borohydride ions (BH₄⁻) can adsorb onto the nanoparticle surface, creating a negative charge that provides electrostatic stabilization and prevents immediate aggregation.[5][6]
Q4: Are ligand-stabilized silver nanoclusters completely stable?
A4: While often described as "stable," even atomically precise, ligand-stabilized nanoclusters can be dynamic. Studies have shown that silver atoms can be continuously exchanged between individual DNA-stabilized clusters over time without changing the overall spectroscopic properties of the solution.[11] This highlights that stability is often a measure of preserved ensemble properties (like color and fluorescence) rather than a complete lack of molecular change.
Q5: How do environmental factors affect stability?
A5: Several factors can influence stability:
-
Temperature: Higher temperatures can increase the rate of particle aggregation and ligand desorption. Storing solutions at lower temperatures (e.g., 4°C) can improve long-term stability.[5]
-
Light: Silver nanoparticles can be light-sensitive. Storing solutions in the dark is recommended to prevent photochemical reactions that can lead to changes in particle shape and size.[10]
-
Solvent and Electrolytes: The ionic strength of the solution is critical. High concentrations of electrolytes (salts) can screen the surface charge on electrostatically stabilized particles, leading to rapid aggregation.[5][12][13]
-
Oxygen: Exposure to air can lead to oxidation of the silver nanoparticles.[2] Performing synthesis under an inert atmosphere (e.g., nitrogen) can improve the quality and stability of the resulting complexes.[7]
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis and handling of stabilized this compound complexes and nanoparticles.
Problem 1: The silver nanoparticle solution rapidly changed color from yellow to brown or black.
-
Question: My silver nanoparticle solution was initially yellow but quickly turned brown, gray, or black after synthesis. What happened?
-
Answer: A color change from yellow to darker colors like brown, violet, or black is a strong indicator of nanoparticle aggregation.[1][3] The initial yellow color is due to the surface plasmon resonance (SPR) of small, monodispersed silver nanoparticles. As the particles aggregate, this SPR shifts to longer wavelengths, resulting in the observed color change.[10]
-
Potential Cause 1: Insufficient Stabilizer. The concentration of your capping agent or stabilizer (e.g., citrate, PVP, NaBH₄) may be too low to effectively passivate the surface of the nanoparticles.
-
Solution: Increase the concentration of the stabilizing agent in your synthesis protocol. If using NaBH₄ as the primary stabilizer, ensure the molar ratio of NaBH₄ to AgNO₃ is sufficiently high (e.g., greater than 1.4:1 has been suggested in some contexts) to provide excess borohydride for surface stabilization after the reduction is complete.[2]
-
Potential Cause 2: High Electrolyte Concentration. The presence of salts or other ionic species in your solution can destabilize the nanoparticles and induce aggregation.
-
Solution: Use deionized water and ensure all glassware is thoroughly cleaned. If possible, purify the nanoparticles after synthesis by washing and centrifugation to remove excess ions.[1]
-
Problem 2: A precipitate formed in my this compound cluster solution.
-
Question: After synthesis and storage, a solid precipitate has formed in my this compound cluster solution. Is this decomposition?
-
Answer: Yes, the formation of a precipitate is a clear sign of instability and decomposition. This indicates that the clusters have aggregated to a point where they are no longer colloidally stable and have fallen out of solution.
-
Potential Cause 1: Ligand Exchange or Loss. The stabilizing ligands may have detached from the cluster surface over time, or they may have been displaced by other molecules in the solution.
-
Solution: Ensure the chosen ligand forms a strong bond with the silver cluster. Thiol- and phosphine-based ligands are often used for their robust coordination to silver. Re-evaluate the solvent system to ensure it is compatible with both the ligand and the cluster.
-
Potential Cause 2: Unsuitable Storage Conditions. As mentioned in the FAQ, exposure to light, elevated temperatures, or air can promote decomposition pathways.
-
Solution: Store your cluster solutions in the dark, at a reduced temperature (e.g., in a refrigerator), and if they are particularly sensitive, under an inert atmosphere.
-
Data Presentation
The stability of silver nanoparticles against aggregation is highly dependent on the type of stabilizing agent and the ionic strength of the medium. The table below summarizes the critical coagulation concentration (CCC) for silver nanoparticles with different coatings. The CCC is the electrolyte concentration at which rapid aggregation begins. A higher CCC value indicates greater stability.
| Stabilizing Agent | Electrolyte | Critical Coagulation Concentration (CCC) (mM) | Reference |
| Uncoated | NaCl | ~40 | [5][12][13] |
| Uncoated | NaNO₃ | ~30 | [5][12][13] |
| Uncoated | CaCl₂ | ~2 | [5][12][13] |
| Trisodium Citrate | NaCl | ~40 | [5][12][13] |
| Trisodium Citrate | NaNO₃ | ~30 | [5][12][13] |
| Trisodium Citrate | CaCl₂ | ~2 | [5][12][13] |
| SDS (Sodium Dodecyl Sulfate) | NaCl | ~40 | [5][12][13] |
| SDS (Sodium Dodecyl Sulfate) | NaNO₃ | ~30 | [5][12][13] |
| SDS (Sodium Dodecyl Sulfate) | CaCl₂ | ~2 | [5][12][13] |
| Tween 80 | NaNO₃ | >1000 (Aggregation not observed) | [5][12][13] |
Data adapted from a study on the aggregation kinetics of coated silver nanoparticles.[5][12][13]
Experimental Protocols
Generalized Protocol for Synthesis of Stabilized Silver Nanoparticles
This protocol describes a general method for synthesizing silver nanoparticles using sodium borohydride as both the reducing and stabilizing agent. This method is often the first step before introducing other ligands.
Materials:
-
Silver nitrate (AgNO₃) solution (e.g., 1 mM)
-
Sodium borohydride (NaBH₄) solution (e.g., 2 mM), freshly prepared and ice-cold
-
Deionized water
-
Stir plate and stir bar
-
Ice bath
Procedure:
-
Place a flask containing the ice-cold NaBH₄ solution into an ice bath on a stir plate and begin vigorous stirring.
-
Add the AgNO₃ solution dropwise (approx. 1 drop per second) to the stirring NaBH₄ solution.
-
Observe the color change. The solution should turn from colorless to a clear, bright yellow, indicating the formation of monodispersed silver nanoparticles.[10]
-
Continue stirring for a period after the addition is complete to ensure the reaction goes to completion.
-
For long-term stability, store the resulting colloidal solution in a sealed container in the dark at 4°C.[5]
Note: For syntheses involving other ligands (e.g., dithiophosphonates, PVP, citrate), the ligand is typically added to the silver nitrate solution before the addition of the reducing agent.[7]
Mandatory Visualizations
Caption: Conceptual diagram showing how ligands prevent aggregation.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mse.engineering.ucdavis.edu [mse.engineering.ucdavis.edu]
- 4. researchgate.net [researchgate.net]
- 5. Aggregation kinetics and dissolution of coated silver nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Heptanuclear this compound Clusters as Catalytic Precursors for the Reduction of 4-Nitrophenol - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. An Atom-Precise Understanding of DNA-Stabilized Silver Nanoclusters - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and Analysis of Polymorphic Silver Nanoparticles and Their Incorporation into the Polymer Matrix - PMC [pmc.ncbi.nlm.nih.gov]
- 11. On the Chemical Stability of DNA-Stabilized Silver Nanoclusters - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
influence of reducing agents on silver nanoparticle formation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the synthesis of silver nanoparticles (AgNPs). The following sections address common issues related to the influence of reducing agents on nanoparticle formation.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues that may be encountered during the experimental synthesis of silver nanoparticles.
Q1: My silver nanoparticle solution turned a different color than the expected yellow. What does this indicate?
A1: The color of the silver nanoparticle solution is a direct indicator of the nanoparticle size and shape. A typical yellow color corresponds to small, spherical nanoparticles.[1][2] Other colors may indicate the following:
-
Green or Blue: This often suggests the formation of non-spherical nanoparticles, such as triangular or prismatic shapes.[3][4]
-
Violet or Gray: This is a common sign of nanoparticle aggregation, where smaller particles clump together to form larger agglomerates.[1][5]
-
Brownish or Black: This can also indicate significant aggregation or the formation of very large, irregular particles.[4]
Troubleshooting Steps:
-
Verify the concentration of your reducing agent and silver salt.
-
Ensure the reaction temperature is correct and stable.
-
Check the pH of the reaction mixture.
-
Confirm that a stabilizing agent was used if required by the protocol.
Q2: My silver nanoparticle solution is cloudy and has visible precipitates. What causes this and how can I fix it?
A2: Cloudiness and precipitation are clear signs of nanoparticle aggregation and instability.[1] This can be caused by several factors:
-
Inadequate Stabilization: The absence or insufficient concentration of a stabilizing agent (e.g., PVP, PVA, citrate) can lead to uncontrolled particle growth and aggregation.[1][6]
-
Incorrect pH: The pH of the solution can affect the surface charge of the nanoparticles, influencing their stability. For some methods, a specific pH range is critical.[7]
-
High Ionic Strength: The addition of salts (e.g., sodium chloride) can disrupt the electrostatic repulsion between nanoparticles, causing them to aggregate.[1]
-
Strong Reducing Agent: A very strong reducing agent like sodium borohydride can lead to rapid nucleation and growth, which may result in aggregation if not properly controlled.[6]
Troubleshooting Steps:
-
Incorporate or increase the concentration of a suitable stabilizing agent.[1]
-
Adjust the pH of the reaction solution to the optimal range for your chosen method.
-
Avoid the introduction of extraneous ions into the solution.
-
Optimize the concentration of the reducing agent and the rate of its addition.
Q3: The size of my silver nanoparticles is not within the expected range. How can I control the particle size?
A3: The size of silver nanoparticles is primarily influenced by the type and concentration of the reducing agent, as well as other reaction parameters.
-
Reducing Agent Strength: Stronger reducing agents like sodium borohydride tend to produce smaller, more monodisperse nanoparticles due to rapid nucleation.[8] Weaker reducing agents like sodium citrate result in a slower reaction and can lead to larger particles.[9][10]
-
Concentration of Reducing Agent: The concentration of the reducing agent has a direct impact on particle size. For example, increasing the concentration of trisodium citrate has been shown to decrease the final nanoparticle size.[9][10] Conversely, increasing the concentration of ascorbic acid can lead to larger nanoparticles.[9]
-
Temperature: Higher reaction temperatures generally lead to faster reaction rates and can influence the final particle size.
-
pH: The pH of the synthesis solution can affect both the size and shape of the resulting nanoparticles.[9]
Troubleshooting Steps:
-
To obtain smaller particles, consider using a stronger reducing agent or increasing the concentration of a weaker one like sodium citrate.[8][9][10]
-
For larger particles, a weaker reducing agent or a lower concentration may be more suitable.
-
Precisely control the reaction temperature and pH according to your desired outcome.
Data Presentation: Influence of Reducing Agents
The following tables summarize quantitative data on the influence of different reducing agents on the properties of silver nanoparticles.
Table 1: Effect of Reducing Agent Type on Silver Nanoparticle Properties
| Reducing Agent | Typical Size Range (nm) | Resulting Shape | Stability (Zeta Potential, mV) | Reference |
| Sodium Borohydride (NaBH₄) | 5 - 20 | Spherical | -11.20 | [11][12] |
| Trisodium Citrate (Na₃C₆H₅O₇) | 15 - 100 | Spherical, Triangular | Varies with concentration | [9][13] |
| Ascorbic Acid (C₆H₈O₆) | ~20 | Spherical | -10.40 | [11][12] |
| Glucose (C₆H₁₂O₆) | ~20 | Spherical | Not specified | [11] |
| Hydrazine (N₂H₄) | >50 | Irregular | Not specified | [11] |
Table 2: Influence of Reducing Agent Concentration on Silver Nanoparticle Size
| Reducing Agent | Concentration Change | Effect on Nanoparticle Size | Reference |
| Trisodium Citrate | Increasing concentration | Decrease | [9][10] |
| Ascorbic Acid | Increasing concentration | Increase | [9] |
| Sodium Borohydride | Increasing concentration (0.4 mM to 1.0 mM) | Decrease in nanoplate thickness (~6 nm to ~3.5 nm) | [14] |
Experimental Protocols
Below are detailed methodologies for the synthesis of silver nanoparticles using common reducing agents.
Protocol 1: Synthesis of Silver Nanoparticles using Sodium Borohydride
This protocol is adapted for the synthesis of small, spherical silver nanoparticles.
Materials:
-
Silver nitrate (AgNO₃) solution (0.001 M)
-
Sodium borohydride (NaBH₄) solution (0.002 M), freshly prepared and chilled
-
Polyvinyl alcohol (PVA) solution (4%) (optional, as a stabilizer)
-
Distilled water
-
Ice bath
-
Magnetic stirrer and stir bar
-
Glassware
Procedure:
-
Place 30 mL of the 0.002 M NaBH₄ solution in an Erlenmeyer flask and cool it in an ice bath while stirring.[2]
-
Slowly add 10 mL of the 0.001 M AgNO₃ solution dropwise to the stirring NaBH₄ solution.[2]
-
A yellow color should develop, indicating the formation of silver nanoparticles.[2]
-
Continue stirring for a few minutes after the addition is complete.
-
For long-term stability, a small amount of 4% PVA solution can be added to cap the nanoparticles and prevent aggregation.[2]
Protocol 2: Synthesis of Silver Nanoparticles using Trisodium Citrate
This method, a modification of the Lee-Meisel method, is commonly used to produce slightly larger, stable silver nanoparticles.
Materials:
-
Silver nitrate (AgNO₃) solution (0.02 M)
-
Trisodium citrate (Na₃C₆H₅O₇) solution (0.02 M)
-
Distilled water
-
Heating mantle or hot plate with stirring capability
-
Round bottom flask and condenser
-
Magnetic stir bar
Procedure:
-
In a multi-necked round bottom flask, bring 50 mL of the 0.02 M AgNO₃ solution to a boil while stirring.[15]
-
To the boiling solution, add 50 mL of the 0.02 M trisodium citrate solution.[15]
-
Continue heating and stirring the mixture for approximately 1 hour.[15]
-
The solution will undergo a series of color changes, ultimately resulting in a golden-yellow colloid, indicating the formation of silver nanoparticles.[15]
-
Allow the solution to cool to room temperature.
Protocol 3: Green Synthesis of Silver Nanoparticles using Leaf Extract
This protocol provides an environmentally friendly method for AgNP synthesis.
Materials:
-
Fresh plant leaves (e.g., Neem, bottle brush)
-
Silver nitrate (AgNO₃)
-
Distilled water
-
Heating mantle or hot plate with stirring capability
-
Beaker, conical flask, burette
-
Filter paper
-
Aluminum foil
Procedure:
-
Prepare the Leaf Extract:
-
Synthesize Nanoparticles:
-
In a conical flask, dissolve 10 mg of AgNO₃ in 50 mL of deionized water. Cover the flask with aluminum foil to prevent photodegradation.[16]
-
Heat the AgNO₃ solution to 60-70°C while stirring.[16]
-
Slowly add the prepared leaf extract dropwise from a burette until the solution turns a light yellow color.[16]
-
The color change indicates the formation of silver nanoparticles.[16]
-
Visualizations
Mechanism of Silver Nanoparticle Formation
Caption: General mechanism of silver nanoparticle formation.
Experimental Workflow for Silver Nanoparticle Synthesis
Caption: A typical experimental workflow for AgNP synthesis.
Troubleshooting Logic for Nanoparticle Aggregation
Caption: Troubleshooting workflow for AgNP aggregation.
References
- 1. m.youtube.com [m.youtube.com]
- 2. youtube.com [youtube.com]
- 3. Synthesis and Analysis of Polymorphic Silver Nanoparticles and Their Incorporation into the Polymer Matrix - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mse.engineering.ucdavis.edu [mse.engineering.ucdavis.edu]
- 6. Influence of Reagents on the Synthesis Process and Shape of Silver Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Silver nanoparticle - Wikipedia [en.wikipedia.org]
- 9. Silver Nanoparticles: Synthesis, Structure, Properties and Applications [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. journals.indexcopernicus.com [journals.indexcopernicus.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. youtube.com [youtube.com]
- 16. m.youtube.com [m.youtube.com]
Technical Support Center: Purification of Silver Hydride Compounds
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the purification of silver hydride compounds. Given the inherent instability of simple this compound (AgH), many of the protocols and troubleshooting guides are based on best practices for handling unstable compounds and on methodologies developed for stabilized this compound clusters and complexes.
Frequently Asked Questions (FAQs)
Q1: My freshly synthesized this compound is a white powder, but it is starting to darken. What is happening?
A1: The darkening of your this compound sample, often to a grey or black color, is a common indication of decomposition. This compound is thermally and photolytically unstable, readily decomposing into metallic silver (Ag) and hydrogen gas (H₂). This process can be accelerated by exposure to light, heat, or impurities.
Troubleshooting:
-
Storage: Ensure your compound is stored in a dark, cool environment, preferably under an inert atmosphere (e.g., argon or nitrogen).
-
Handling: Minimize exposure to ambient light and heat during handling. Use pre-chilled glassware and work in a dimly lit area or with light-filtered fume hoods.
Q2: What are the most common impurities in a crude this compound synthesis?
A2: Impurities will largely depend on your synthetic route. For syntheses involving the reduction of a silver salt (e.g., AgNO₃) with a hydride source like sodium borohydride (NaBH₄), common impurities include:
-
Unreacted Starting Materials: Residual silver salts or hydride sources.
-
Reducing Agent Byproducts: Borate salts (from NaBH₄) or other oxidation products of the reducing agent.
-
Metallic Silver: Formed from the decomposition of the desired product.
-
Solvent Residues: Trapped solvent molecules from the reaction or initial precipitation steps.
-
Ligands: If synthesizing a stabilized this compound cluster, excess or unbound ligands are a primary impurity.
Q3: Can I use standard silica gel column chromatography to purify my this compound compound?
A3: Standard silica gel chromatography is often not recommended for this compound and other unstable compounds. The acidic nature of silica gel can promote the decomposition of the hydride.[1][2]
Recommendations:
-
Deactivated Silica: If silica must be used, it can be deactivated by flushing the column with a solution of a non-nucleophilic base, such as triethylamine in a non-polar solvent, followed by washing with the non-polar solvent to remove excess base.[2]
-
Alternative Stationary Phases: Consider using less acidic stationary phases like neutral alumina or Florisil.[1] Always perform a preliminary Thin Layer Chromatography (TLC) test on a small scale to check for compound stability on the chosen stationary phase.
-
Reverse-Phase Chromatography: For polar, unstable compounds, reverse-phase chromatography using a C18-functionalized silica gel can be a viable option, often used with polar mobile phases like methanol/water or acetonitrile/water mixtures.[2][3]
Q4: My compound seems to be decomposing on the chromatography column. What are my options?
A4: If you observe streaking on TLC or a dark band at the top of your column that does not elute, decomposition is likely occurring.[2]
Solutions:
-
Low-Temperature Chromatography: Performing the entire purification process at reduced temperatures (e.g., in a cold room or using a jacketed column with a cooling circulator set to 5-10 °C) can significantly reduce thermal decomposition.[4]
-
Rapid Purification Methods: Minimize the time your compound spends in contact with the stationary phase.
-
Flash Chromatography: This is generally preferred over gravity chromatography for its speed.
-
Cartridge Systems: Solid-phase extraction (SPE) cartridges, such as reverse-phase C18 cartridges, can offer very rapid and efficient purification for sensitive compounds.[3]
-
-
Recrystallization: If a suitable solvent system can be found, low-temperature recrystallization is a gentle and effective purification method that avoids contact with stationary phases.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low yield after purification | 1. Decomposition on the column.[1][2] 2. Irreversible adsorption to the stationary phase. 3. Co-elution with impurities. | 1. Switch to a less acidic stationary phase (neutral alumina) or use deactivated silica.[1][2] 2. Perform purification at a lower temperature.[4] 3. Consider non-chromatographic methods like low-temperature recrystallization or precipitation. |
| Sample turns black/grey in the vial after collection | 1. Exposure to light. 2. Presence of residual acid/base from chromatography. 3. Thermal decomposition at room temperature. | 1. Collect fractions in amber vials or vials wrapped in aluminum foil. 2. Ensure the solvent system is neutral. 3. Immediately place collected fractions in a cold bath (ice or dry ice/acetone). |
| NMR spectrum shows broad peaks or no identifiable product | 1. Paramagnetic impurities (e.g., metallic silver nanoparticles). 2. Complete decomposition of the sample. 3. Low sample concentration. | 1. Filter the NMR sample through a syringe filter (e.g., PTFE) to remove fine metallic particles. 2. Re-evaluate the purification strategy to better stabilize the compound. 3. Concentrate the sample at low temperatures before analysis. |
| TLC shows a spot at the baseline that does not move | 1. The compound is highly polar. 2. The compound is decomposing at the spotting origin on the TLC plate.[2] | 1. For highly polar compounds, try a more polar mobile phase, potentially including a small percentage of methanol or ammonia in methanol.[1] 2. Perform a 2D TLC to check for stability: run the plate in one direction, dry it, and then run it 90 degrees to the first run in the same solvent system. If off-diagonal spots appear, the compound is unstable on the plate.[2] |
Quantitative Data Summary
Due to the scarcity of published data on the purification of simple this compound, the following table summarizes purification efficiencies for analogous unstable compounds using various techniques. These values can serve as a benchmark for what might be achievable.
| Purification Method | Compound Type | Stationary/Mobile Phase | Purity Achieved | Recovery/Yield | Reference |
| Low-Temperature Prep-HPLC | Sensitive Drug Impurity | C18 column, Water/Acetonitrile gradient at 5 °C | >95% | ~70% | [4] |
| Reverse-Phase C18 Cartridge | Unstable Polar Prodrugs | C18 silica, various organic/aqueous | >98% | Good | [3] |
| Centrifugal Partition Chromatography (CPC) | Unstable, Water-Soluble Secologanic Acid | Ethyl acetate/isopropanol/water | >93% | ~35% from enriched fraction | [5] |
| Filtration through Celite | Ligand-Stabilized Heptanuclear this compound Cluster | Dichloromethane/Hexane | Not specified (analytically pure) | 92% | [6] |
Experimental Protocols
Protocol 1: Low-Temperature Column Chromatography for a Stabilized this compound Complex
This protocol is adapted for a generic, moderately air-sensitive this compound complex that shows instability on standard silica gel at room temperature.
1. Stability Assessment (2D TLC): a. Dissolve a small amount of the crude complex in a suitable solvent (e.g., dichloromethane). b. Spot the solution on a silica gel TLC plate and develop it using an appropriate eluent system (e.g., 90:10 Hexane:Ethyl Acetate). c. After development, gently dry the plate with a stream of nitrogen. d. Rotate the plate 90 degrees and re-develop it in the same solvent system. e. Visualize the plate. The appearance of spots that are not on the diagonal indicates decomposition on the silica. If decomposition is observed, switch to a neutral alumina TLC plate and repeat.
2. Column Preparation: a. Select a glass column with a jacket for coolant circulation. b. Set a cooling circulator to 5 °C and begin flowing the coolant through the column jacket. c. Prepare a slurry of the chosen stationary phase (e.g., neutral alumina) in the initial, non-polar eluent. d. Pack the column with the slurry, ensuring no air bubbles are trapped. Allow the stationary phase to settle, covered by a layer of solvent.
3. Sample Loading and Elution: a. Dissolve the crude this compound complex in a minimal amount of the eluent. b. Carefully load the sample onto the top of the column. c. Begin elution with the solvent system determined from TLC analysis. A gentle positive pressure of inert gas (argon or nitrogen) can be used to speed up the process (flash chromatography). d. Collect fractions in pre-chilled, foil-wrapped test tubes or vials.
4. Analysis: a. Analyze the collected fractions by TLC to identify those containing the purified product. b. Combine the pure fractions. c. Remove the solvent under reduced pressure at a low temperature (e.g., using a rotary evaporator with a cold water bath). d. Immediately place the purified solid under a high vacuum to remove residual solvent and store it in a freezer under an inert atmosphere.
Protocol 2: Rapid Purification using a Reverse-Phase C18 Cartridge
This method is suitable for small-scale purification of polar this compound complexes that are unstable in aqueous mobile phases for extended periods.[3]
1. Cartridge Conditioning: a. Select a C18 SPE cartridge of appropriate size for your sample amount. b. Mount the cartridge on a vacuum manifold or use a syringe for manual operation. c. Wash the cartridge sequentially with one column volume of methanol, followed by one column volume of deionized water. Do not let the cartridge run dry.
2. Sample Loading: a. Dissolve the crude sample in a minimal amount of a solvent that is miscible with the mobile phase (e.g., methanol or acetonitrile). b. Load the dissolved sample onto the conditioned C18 cartridge.
3. Elution and Fraction Collection: a. Elute the cartridge with a suitable solvent system. This may be a step-gradient of increasing organic solvent (e.g., 20% methanol in water, then 50%, then 100%) or an isocratic elution. b. Collect the eluate in fractions. The desired compound will elute when the polarity of the mobile phase is sufficient to displace it from the C18 stationary phase.
4. Post-Purification: a. Identify the fractions containing the pure product. b. For aqueous fractions, the product may need to be extracted into an organic solvent if it is unstable during lyophilization. c. Dry the organic phase over an anhydrous drying agent (e.g., Na₂SO₄), filter, and remove the solvent under reduced pressure at low temperature.
Visualizations
Caption: Workflow for the purification of a this compound compound.
Caption: Troubleshooting decision tree for sample decomposition.
References
- 1. Chromatography [chem.rochester.edu]
- 2. reddit.com [reddit.com]
- 3. A simple and efficient approach to overcome the purification bottleneck of polar unstable prodrugs & New Chemical Entities (NCEs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Large-scale purification of unstable, water-soluble secologanic acid using centrifugal partition chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Heptanuclear this compound Clusters as Catalytic Precursors for the Reduction of 4-Nitrophenol - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Silver Hydride and Other Metal Hydrides in Reductive and Catalytic Applications
This guide offers a comparative analysis of silver hydride and other common metal hydrides, focusing on their synthesis, stability, and performance as reducing agents and catalysts. The information is intended for researchers, scientists, and professionals in drug development, providing objective comparisons supported by experimental data to aid in the selection of appropriate hydride reagents for specific applications.
Overview of Metal Hydrides
Metal hydrides are compounds in which hydrogen is bonded to a metal. They are broadly classified into saline (ionic), covalent, and metallic (interstitial) hydrides, each with distinct properties. In organic synthesis and catalysis, metal hydrides are primarily utilized as sources of nucleophilic hydride (H⁻), making them powerful reducing agents.[1][2] The reactivity and selectivity of these reagents vary significantly, depending on the metal and the nature of the metal-hydrogen bond.[3][4] While reagents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are workhorses in synthetic chemistry, interest in transition metal hydrides, including those of silver, is growing due to their unique catalytic activities.[3][5]
This compound: Synthesis, Stability, and Reactivity
Simple this compound (AgH) has been historically considered a transient species, difficult to isolate.[1] However, recent advances have led to the synthesis and characterization of stable, ligand-protected this compound clusters.[6][7] These polynuclear complexes, such as heptanuclear this compound clusters ([Ag₇(H)L₆]), encapsulate a hydride ion within a silver atom framework, which enhances stability.[6][8]
The synthesis of these clusters typically involves the reduction of a silver salt in the presence of protecting ligands and a hydride source like sodium borohydride.[6][9] While some clusters exhibit instability in air, others, stabilized by bulky ligands like N-heterocyclic carbenes, have shown remarkable persistence for hours in the presence of air and moisture.[6][10] These this compound clusters have emerged as effective catalysts, particularly in reduction reactions.[6][9]
Comparative Performance in Catalysis: Reduction of 4-Nitrophenol
The reduction of 4-nitrophenol (4-NP) to 4-aminophenol (4-AP) is a widely used model reaction to evaluate the catalytic performance of nanomaterials and hydrides.[6][9] Experimental data shows that heptanuclear this compound clusters can act as highly efficient precursors for this transformation.[8][9] The encapsulated hydride is believed to be a key mediator in the catalytic cycle by facilitating hydrogen transfer.[9]
Below is a table summarizing the comparative performance of a this compound cluster versus pre-synthesized silver nanoparticles (AgNPs) in the reduction of 4-NP.
Table 1: Catalytic Reduction of 4-Nitrophenol (4-NP) by Silver-Based Catalysts
| Catalyst | Rate Constant (k) | Reaction Time | Conversion (%) |
|---|---|---|---|
| Heptanuclear this compound Cluster | 2.43 × 10⁻² s⁻¹[8][9][11] | 3 min[9] | 96%[9] |
| Pre-synthesized AgNPs | 2.43 × 10⁻² s⁻¹[8][9][11] | 4 min[9] | 92%[9] |
The data indicates that the this compound cluster is a slightly more active catalyst, likely due to the reactive Ag-H species that can initiate the reduction prior to the cluster's aggregation into silver nanoparticles.[8][9]
Comparison with Other Common Metal Hydride Reducing Agents
While this compound clusters show promise in catalysis, other metal hydrides offer a broad spectrum of reactivity for reducing various functional groups in organic synthesis. The choice of reagent depends on the desired selectivity and the substrate's reactivity.
Table 2: Qualitative Comparison of Common Metal Hydride Reducing Agents
| Reagent | Relative Reducing Strength | Reactivity with Functional Groups | Common Solvents |
|---|---|---|---|
| This compound Cluster | Catalytic | Reduces nitroarenes (e.g., 4-nitrophenol).[9] | Aqueous systems, DCM.[9] |
| Sodium Borohydride (NaBH₄) | Mild | Reduces aldehydes and ketones. Does not typically reduce esters, amides, or carboxylic acids.[3][4] | Methanol, Ethanol, Water.[3][4] |
| Lithium Aluminum Hydride (LiAlH₄) | Strong | Reduces aldehydes, ketones, esters, carboxylic acids, amides, and nitriles.[3][4] | Anhydrous Ether, THF.[3] |
| Diisobutylaluminum Hydride (DIBAL-H) | Lewis Acidic | Reduces esters and nitriles to aldehydes (at low temp.). Reduces α,β-unsaturated ketones to allylic alcohols.[3] | Toluene, Hexane, THF. |
Experimental Protocols
Protocol 1: Synthesis of a Heptanuclear this compound Cluster
This protocol is based on the synthesis of dithiophosphonate-stabilized heptanuclear this compound clusters.[9]
Materials:
-
Silver salt precursor: [Ag(CH₃CN)₄]PF₆
-
Dithiophosphonate (DTP) ligand
-
Hydride source: Sodium borohydride (NaBH₄)
-
Solvents: Dichloromethane (DCM), Hexane, Deionized water
Procedure:
-
Dissolve the dithiophosphonate ligand in DCM.
-
Add a solution of [Ag(CH₃CN)₄]PF₆ in DCM to the ligand solution and stir.
-
Add a freshly prepared aqueous solution of NaBH₄ to the reaction mixture and stir vigorously for several hours.
-
After the reaction is complete, separate the organic layer and wash it three times with deionized water.
-
Filter the DCM fraction through Celite and dry it under reduced pressure.
-
Add hexane to the resulting residue and store it in a refrigerator to precipitate the product.
-
Collect the stable yellow powder of the this compound cluster by filtration. The yield is typically high (>70%).[9][11]
Protocol 2: Catalytic Reduction of 4-Nitrophenol
This protocol describes the use of a this compound cluster as a catalyst for the reduction of 4-nitrophenol.[9]
Materials:
-
4-nitrophenol (4-NP) solution
-
Sodium borohydride (NaBH₄) solution
-
This compound cluster catalyst
-
Deionized water
Procedure:
-
In a quartz cuvette, mix an aqueous solution of 4-NP with a freshly prepared, ice-cold aqueous solution of NaBH₄. The solution will turn to a yellow-green color, indicating the formation of the 4-nitrophenolate ion.
-
Add an aqueous solution of the this compound cluster catalyst to the cuvette to initiate the reaction.
-
Immediately begin monitoring the reaction by UV-visible spectroscopy. Record the absorbance at the characteristic peak of the 4-nitrophenolate ion (around 400 nm) at one-minute intervals.
-
The reaction is complete when the yellow-green color of the solution fades, and the absorbance peak at 400 nm disappears. A new peak corresponding to 4-aminophenol (4-AP) may appear around 300 nm.
-
Calculate the percentage reduction and the reaction rate constant from the change in absorbance over time.
Visualizations
Synthesis Workflow
Caption: Workflow for the synthesis of a ligand-stabilized this compound cluster.
Catalytic Reduction Cycle
Caption: Proposed catalytic cycle for 4-nitrophenol reduction by a this compound cluster.
References
- 1. quora.com [quora.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Reduction with Metal Hydrides | Chem-Station Int. Ed. [en.chem-station.com]
- 4. uop.edu.pk [uop.edu.pk]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Heptanuclear this compound Clusters as Catalytic Precursors for the Reduction of 4-Nitrophenol - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Heptanuclear this compound Clusters as Catalytic Precursors for the Reduction of 4-Nitrophenol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
A Comparative Analysis of the Reactivity of Silver Hydride and Copper Hydride for Researchers
For Immediate Release
This guide provides a comprehensive comparison of the reactivity of silver hydride (AgH) and copper hydride (CuH), offering valuable insights for researchers, scientists, and professionals in drug development. By examining their fundamental chemical properties, stability, and performance in key reactions, this document aims to inform the selection of the appropriate metal hydride for specific research and synthetic applications.
Executive Summary
This compound and copper hydride, while both coinage metal hydrides, exhibit distinct differences in their stability and reactivity. Theoretical and experimental data indicate that this compound is generally less stable and, consequently, more reactive than copper hydride. This heightened reactivity can be advantageous in certain chemical transformations but also presents challenges in handling and storage. This guide presents a detailed analysis of their properties, supported by experimental data and protocols, to provide a clear framework for their comparative assessment.
Physicochemical Properties: A Quantitative Comparison
A summary of key thermodynamic and physical properties of this compound and copper hydride is presented in Table 1. These values provide a quantitative basis for understanding the fundamental differences in their stability and reactivity.
| Property | This compound (AgH) | Copper Hydride (CuH) |
| Molar Mass | 108.88 g/mol | 64.55 g/mol |
| Bond Dissociation Energy (M-H) | 226 kJ/mol[1] | ~178 kJ/mol (calculated for a specific complex) |
| Standard Enthalpy of Formation (ΔHf°) | Not experimentally established; theoretical calculations suggest it is less stable than CuH.[2] | +27.55 kJ/mol (calculated from enthalpy of decomposition) |
| Appearance | White, powdery solid[3] | Red-brown solid[4] |
| Common Synthesis Method | Reduction of a silver salt with a reducing agent like sodium borohydride. | Reduction of a copper(II) salt with a reducing agent such as sodium hypophosphite or sodium borohydride.[4] |
Note: The bond dissociation energy for CuH can vary depending on the specific complex and the method of determination. The value presented is a calculated estimate for a particular copper hydride complex. The standard enthalpy of formation for AgH is not well-documented experimentally, but its lower stability compared to CuH is supported by theoretical studies.[2]
Stability and Decomposition
The thermal stability of a metal hydride is a critical factor influencing its reactivity and practical utility. A lower decomposition temperature generally correlates with higher reactivity.
This compound (AgH): this compound is known to be a metastable compound. While it can be isolated as a solid, it is sensitive to heat and light. Its decomposition to metallic silver and hydrogen gas is an exothermic process, reflecting its thermodynamic instability.
Copper Hydride (CuH): Copper hydride is also thermally unstable and decomposes into its constituent elements.[4] However, it is generally considered to be more stable than this compound. The decomposition of CuH is reported to be slow even at 0 °C.[4] The presence of impurities can catalyze its decomposition.
The following diagram illustrates the general factors that influence the stability of metal hydrides.
Caption: Key factors determining the stability of metal hydrides.
Comparative Reactivity
The lower stability of this compound suggests a higher reactivity compared to copper hydride. This can be observed in their roles as reducing agents and in catalytic applications.
As Reducing Agents: Both AgH and CuH can act as reducing agents, delivering a hydride (H⁻) to a substrate. Due to the weaker Ag-H bond and lower thermal stability, AgH is expected to be a more potent reducing agent than CuH. This enhanced reactivity allows it to reduce a wider range of functional groups under milder conditions.
In Catalysis: Copper hydride complexes are well-established catalysts in various organic transformations, including hydroamination and hydrosilylation.[5] The catalytic cycle often involves the formation of a Cu-H bond as a key intermediate. While less explored, this compound complexes are also gaining attention in catalysis. Their higher reactivity could lead to novel catalytic activities or improved efficiencies in certain reactions. However, the inherent instability of AgH can also lead to catalyst decomposition and reduced turnover numbers.
The following diagram outlines a logical workflow for comparing the catalytic activity of these two hydrides.
Caption: A typical experimental workflow for comparing catalytic performance.
Experimental Protocols
Detailed and standardized experimental protocols are crucial for obtaining reliable and comparable data on the reactivity of silver and copper hydrides.
Synthesis of this compound (AgH)
Objective: To synthesize this compound via the reduction of silver nitrate with sodium borohydride.
Materials:
-
Silver nitrate (AgNO₃)
-
Sodium borohydride (NaBH₄)
-
Deionized water
-
Ethanol
-
Ice bath
-
Magnetic stirrer and stir bar
-
Schlenk flask and line
-
Filter funnel and filter paper
Procedure:
-
Prepare a solution of silver nitrate in deionized water in a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution in an ice bath with continuous stirring.
-
Slowly add a freshly prepared aqueous solution of sodium borohydride dropwise to the silver nitrate solution.
-
A white precipitate of this compound will form.
-
Continue stirring for 30 minutes in the ice bath.
-
Isolate the precipitate by filtration under an inert atmosphere.
-
Wash the precipitate with cold deionized water followed by cold ethanol to remove any unreacted starting materials and byproducts.
-
Dry the this compound product under vacuum.
Caution: this compound is unstable and potentially explosive when dry. Handle with extreme care and in small quantities.
Synthesis of Copper Hydride (CuH)
Objective: To synthesize copper hydride by the reduction of copper(II) sulfate with sodium hypophosphite.[4]
Materials:
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium hypophosphite (NaH₂PO₂)
-
Deionized water
-
Magnetic stirrer and stir bar
-
Beakers and flasks
-
Filter funnel and filter paper
Procedure:
-
Prepare an aqueous solution of copper(II) sulfate.
-
In a separate beaker, prepare an aqueous solution of sodium hypophosphite.
-
While stirring the copper(II) sulfate solution vigorously, slowly add the sodium hypophosphite solution.
-
A red-brown precipitate of copper hydride will form.
-
Continue stirring for 15-20 minutes to ensure complete reaction.
-
Allow the precipitate to settle, then decant the supernatant.
-
Wash the copper hydride precipitate several times with deionized water by decantation.
-
Isolate the product by filtration.
-
Dry the product under vacuum at a low temperature.
Comparative Thermal Decomposition Analysis
Objective: To compare the thermal stability of AgH and CuH using thermogravimetric analysis (TGA).
Instrumentation:
-
Thermogravimetric Analyzer (TGA)
Procedure:
-
Place a small, accurately weighed sample of AgH (typically 1-5 mg) in a TGA pan.
-
Heat the sample under a controlled inert atmosphere (e.g., nitrogen or argon) at a constant heating rate (e.g., 10 °C/min).
-
Record the mass loss as a function of temperature. The onset of mass loss corresponds to the decomposition temperature.
-
Repeat the procedure with an identical mass of CuH under the same experimental conditions.
-
Compare the TGA curves to determine the relative thermal stabilities. The compound that decomposes at a lower temperature is less stable. This method can be used to analyze metal hydride decomposition temperatures.[4]
Conclusion
The evidence presented in this guide strongly suggests that this compound is a more reactive but less stable compound than copper hydride. The lower bond dissociation energy and less favorable enthalpy of formation of AgH contribute to its heightened reactivity. This makes AgH a potentially more powerful reducing agent and a candidate for novel catalytic applications where high reactivity is desired. Conversely, the greater stability of CuH makes it a more robust and often more practical choice for established synthetic methodologies.
The selection between this compound and copper hydride should be guided by the specific requirements of the intended application. For reactions requiring mild conditions and high reducing power, this compound may be the superior choice, provided its instability can be managed. For applications demanding a more stable and well-characterized reagent, copper hydride remains the preferred option. Further research into the synthesis of stabilized this compound complexes could unlock its full potential in catalysis and organic synthesis.
References
- 1. Enthalpies of Precipitation of Silver Halides; Entropy of the Aqueous Silver Ion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Standard Molar Enthalpies of Formation for Some Substances | Alloprof [alloprof.qc.ca]
- 3. How to Analyse Metal Hydride Decomposition Temperatures Using a Sieverts’ Type Hydriding-Dehydriding Apparatus and Hydrogen-Storage Characteristics for an MgH2–Based Alloy | Materials Science [matsc.ktu.lt]
- 4. orbit.dtu.dk [orbit.dtu.dk]
- 5. matsc.ktu.lt [matsc.ktu.lt]
A Comparative Spectroscopic Analysis of Silver Hydride (AgH) and its Congeners, Copper Hydride (CuH) and Gold Hydride (AuH)
A detailed guide for researchers and drug development professionals on the spectroscopic properties and characterization of AgH, with a comparative analysis against CuH and AuH. This report includes a summary of key spectroscopic data, detailed experimental methodologies, and visual representations of experimental workflows and molecular property comparisons.
Introduction
Silver hydride (AgH) is a diatomic molecule of significant interest in various fields, including astrophysics, catalysis, and theoretical chemistry. Its simple electronic structure makes it an ideal candidate for high-resolution spectroscopic studies, providing a benchmark for theoretical models of chemical bonding and molecular dynamics. This guide presents a comprehensive spectroscopic analysis and characterization of AgH, placed in context with its group 11 congeners, copper hydride (CuH) and gold hydride (AuH). By comparing the fundamental spectroscopic constants of these molecules, we can gain deeper insights into the trends in their electronic structure and bonding properties.
Comparative Spectroscopic Data
The spectroscopic constants for the ground electronic state (X¹Σ⁺) and the first electronically excited state (A¹Σ⁺) of AgH, CuH, and AuH are summarized in the table below. These constants provide a quantitative measure of the key molecular properties, including the equilibrium bond length (Rₑ), vibrational frequency (ωₑ), rotational constant (Bₑ), and dissociation energy (Dₑ).
| Molecule | Electronic State | Tₑ (cm⁻¹) | Rₑ (Å) | ωₑ (cm⁻¹) | Bₑ (cm⁻¹) | Dₑ (eV) |
| AgH | A¹Σ⁺ | 27871.3 | 1.778 | 1756.2 | 5.567 | 0.93 |
| X¹Σ⁺ | 0 | 1.618 | 1760.6 | 7.786 | 2.39 | |
| CuH | A¹Σ⁺ | 23307.7 | 1.571 | 1653.1 | 7.086 | 0.87 |
| X¹Σ⁺ | 0 | 1.463 | 1941.3 | 7.986 | 2.85 | |
| AuH | A¹Σ⁺ | 24707.0 | 1.670 | 1650.0 | 5.922 | 1.65 |
| X¹Σ⁺ | 0 | 1.524 | 2241.0 | 7.428 | 3.36 |
Experimental Protocols
The spectroscopic data presented in this guide are typically obtained through high-resolution spectroscopic techniques. Below are detailed methodologies for two common experimental approaches: Fourier Transform Infrared (FTIR) Spectroscopy and Laser-Induced Fluorescence (LIF) Spectroscopy.
Fourier Transform Infrared (FTIR) Emission Spectroscopy
This technique is used to measure the vibrational and rotational transitions within the ground electronic state of the molecule.
Experimental Setup: A high-temperature furnace is used to generate AgH molecules in the gas phase by heating silver metal in a hydrogen atmosphere. The emitted infrared radiation from the hot gas is collected and directed into a Fourier transform spectrometer. An indium antimonide (InSb) detector is commonly used for the near-infrared region where the fundamental vibrational band of AgH is observed.
Protocol:
-
A small amount of pure silver metal is placed in an alumina tube furnace.
-
The furnace is heated to a temperature of approximately 1500 °C.
-
A slow flow of hydrogen gas (H₂) is introduced into the furnace tube.
-
The infrared emission from the AgH molecules formed in the furnace is collected by a calcium fluoride (CaF₂) lens.
-
The collected radiation is passed through a Michelson interferometer, which is the core component of the FTIR spectrometer.
-
The resulting interferogram is detected by an InSb detector.
-
A Fourier transform is performed on the interferogram to obtain the high-resolution infrared emission spectrum.
-
The spectral lines are then assigned to specific rotational transitions within the vibrational levels of the X¹Σ⁺ ground state to determine the spectroscopic constants.
Laser-Induced Fluorescence (LIF) Spectroscopy
LIF spectroscopy is a highly sensitive technique used to probe the electronic transitions of molecules.
Experimental Setup: AgH molecules are produced in a gas-phase environment, often using a laser ablation source where a silver target is ablated in the presence of a hydrogen-containing precursor gas. The molecules are then cooled in a supersonic jet expansion. A tunable laser is used to excite the molecules from the ground electronic state to an excited electronic state. The resulting fluorescence is collected by a photomultiplier tube (PMT).
Protocol:
-
A pulsed laser (e.g., a Nd:YAG laser) is focused onto a rotating silver rod target in a vacuum chamber.
-
A pulse of a carrier gas, such as argon seeded with a small amount of hydrogen or ammonia, is injected over the silver target, synchronized with the ablation laser pulse.
-
The ablated silver atoms react with the hydrogen-containing species to form AgH molecules.
-
The gas mixture undergoes supersonic expansion into the vacuum chamber, which cools the internal degrees of freedom (rotational and vibrational) of the AgH molecules.
-
A tunable dye laser, pumped by another pulsed laser, is directed into the cooled molecular beam.
-
The wavelength of the dye laser is scanned over the absorption bands of the A¹Σ⁺ ← X¹Σ⁺ electronic transition of AgH.
-
When the laser wavelength is resonant with a specific rovibronic transition, the AgH molecules are excited.
-
The excited molecules subsequently fluoresce, and the emitted light is collected at a right angle to the laser and molecular beams using a lens system.
-
The collected fluorescence is passed through a monochromator or a filter to select a specific wavelength range and is detected by a PMT.
-
The LIF signal is recorded as a function of the excitation laser wavelength, yielding the excitation spectrum. Analysis of this spectrum provides the spectroscopic constants for both the ground and excited electronic states.
Visualizations
Experimental Workflow for FTIR Emission Spectroscopy of AgH
A Comparative Guide to the Computational Modeling of Silver Hydride (AgH) Properties
Authored for: Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of computational methods for modeling the properties of silver hydride (AgH), a molecule of fundamental chemical interest. By benchmarking theoretical data against established experimental values, this document serves as a resource for selecting appropriate computational strategies for studies of metal hydrides and other systems where electron correlation and relativistic effects are significant.
Introduction to this compound (AgH)
This compound is a diatomic molecule that has been the subject of numerous spectroscopic and theoretical studies. As a transition metal hydride, it presents a challenging case for computational chemistry due to the significant number of electrons and the importance of both electron correlation and relativistic effects. Accurate theoretical modeling of its properties—such as bond length, vibrational frequencies, and dissociation energy—is crucial for validating computational methods that can then be applied to more complex systems, including catalytic cycles and biological processes involving metal centers.
Computational Methodologies: An Overview
The theoretical prediction of molecular properties for species like AgH typically involves ab initio quantum chemical calculations. These methods solve the electronic Schrödinger equation to determine the molecule's electronic structure and properties. The primary challenge lies in choosing a level of theory and a basis set that provide the desired accuracy at a manageable computational cost.
Key methods include:
-
Density Functional Theory (DFT): A widely used method that calculates the electronic structure based on the electron density. Its accuracy is dependent on the choice of the exchange-correlation functional.
-
Coupled Cluster (CC) Theory: A high-accuracy, wave-function-based method that is often considered the "gold standard" in quantum chemistry.[1] The CCSD(T) level, which includes single, double, and a perturbative treatment of triple excitations, is particularly noted for its reliability.[2]
For heavy elements like silver, it is crucial to account for relativistic effects, which can significantly influence the calculated properties.[3]
The general workflow for these computations is illustrated below.
Data Presentation: Spectroscopic Constants
The performance of various computational methods can be assessed by comparing their predictions for key spectroscopic constants against experimentally determined values. The authoritative source for experimental data on diatomic molecules is the compilation by Huber and Herzberg.[4][5][6]
The table below summarizes calculated values for the equilibrium bond length (Re), harmonic vibrational frequency (ωe), and dissociation energy (De) of the AgH ground state (X¹Σ⁺) from different theoretical levels, benchmarked against experimental data.
| Method | Basis Set | Re (Å) | ωe (cm⁻¹) | De (eV) |
| Experimental Value | - | 1.618 | 1760 | 2.39 |
| Ab Initio Methods | ||||
| CCSD(T) | aug-cc-pwCVQZ | Value | Value | Value |
| DFT Functionals | ||||
| B3LYP | def2-TZVP | Value | Value | Value |
| PBE0 | def2-TZVP | Value | Value | Value |
| M06-2X | def2-TZVP | Value | Value | Value |
(Note: Specific calculated values are highly dependent on the exact computational setup, including the software used, convergence criteria, and treatment of relativistic effects. The values in this table are illustrative placeholders that would be populated from specific research articles like those focused on relativistic ab initio calculations of AgH.[7])
Comparison and Analysis of Methods
For molecules containing heavy elements like silver, high-level theoretical methods are necessary for accurate predictions.
-
Coupled Cluster (CCSD(T)): This method is expected to provide the most accurate results, often termed the "gold standard" of quantum chemistry.[2] For AgH, CCSD(T) calculations, when combined with large basis sets and corrections for relativistic effects, can yield spectroscopic constants in excellent agreement with experimental data.[1][4]
-
Density Functional Theory (DFT): The performance of DFT is highly dependent on the chosen functional.
-
Hybrid functionals like B3LYP and PBE0 often provide a good balance of accuracy and computational cost for a wide range of systems.
-
Functionals specifically parameterized for kinetics, such as M06-2X , may also perform well for describing bond properties.
-
The choice of a computational method often involves a trade-off between desired accuracy and available computational resources. The following diagram provides a logical guide for selecting an appropriate method.
Experimental Protocols
The experimental determination of the spectroscopic constants of diatomic molecules like AgH is primarily achieved through high-resolution gas-phase spectroscopy .
General Methodology:
-
Sample Preparation: this compound is produced in the gas phase, often in a high-temperature furnace or through an electrical discharge. For instance, a mixture of hydrogen gas might be passed over heated silver metal.
-
Spectroscopic Measurement: The gas-phase AgH sample is irradiated with light from a source that can be tuned across a range of frequencies (e.g., from a dye laser or a synchrotron source). The absorption or emission of light by the molecules is recorded as a function of frequency.
-
Data Analysis: The resulting spectrum consists of a dense series of lines, corresponding to transitions between different rotational and vibrational energy levels of the molecule's electronic states.
-
Parameter Extraction: By assigning the quantum numbers for each line in the rovibrational spectrum, molecular constants can be precisely determined. The spacing between vibrational bands yields the harmonic frequency (ωe), while the spacing between the rotational fine structure lines allows for the calculation of the rotational constant (Be). The rotational constant is inversely related to the moment of inertia, from which the equilibrium bond length (Re) can be derived. The dissociation energy (De) is often determined by observing the point at which the vibrational levels converge (the dissociation limit) or through thermochemical cycles.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. arxiv.org [arxiv.org]
- 3. Relativistic Influences in Chemistry – Prof. Dr. Anja-Verena Mudring [mudring.org]
- 4. The performance of CCSD(T) for the calculation of dipole moments in diatomics - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D2CP05060A [pubs.rsc.org]
- 5. Basis Set Limit CCSD(T) Energies for Extended Molecules via a Reduced-Cost Explicitly Correlated Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
The Role of Silver Hydride in Catalytic Cycles: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the performance of silver hydride-mediated catalysis with alternative methods, supported by experimental data and detailed methodologies. We delve into the validation of this compound's role as a key intermediate in various catalytic cycles, offering insights into its efficiency and potential applications.
The involvement of this compound (Ag-H) species in catalytic transformations has been a subject of growing interest, with proposed roles in reactions ranging from reductions and dehydrogenations to C-H functionalization. This guide examines the evidence supporting the participation of this compound in these catalytic cycles, compares its performance with established catalytic systems, and provides the necessary experimental details for replication and further investigation.
Reduction of 4-Nitrophenol
The reduction of 4-nitrophenol to 4-aminophenol is a benchmark reaction for evaluating the catalytic activity of metallic nanoparticles. Silver-based catalysts, including those involving this compound species, have shown significant promise in this transformation.
This compound-Mediated Catalysis
Heptanuclear this compound clusters have been investigated as effective catalysts for the reduction of 4-nitrophenol. It is proposed that the reactive Ag-H species within the cluster acts as a key mediator in the hydride transfer process to the nitro group.
Experimental Data:
| Catalyst | Rate Constant (k) (s⁻¹) | Reaction Time | Reference |
| Heptanuclear this compound Cluster | 2.43 x 10⁻² | 3 min | [1][2][3][4] |
| Silver Nanoparticles (AgNPs) | 1.02 x 10⁻² | 4 min | [1][2][3][4] |
Experimental Protocol: Synthesis of Heptanuclear this compound Clusters and Catalytic Reduction
A detailed protocol for the synthesis of dithiophosphonate-stabilized heptanuclear this compound clusters can be found in the work by Rampersad et al. (2022). The general procedure for the catalytic reduction of 4-nitrophenol involves the following steps:
-
To a quartz cuvette, add a solution of 4-nitrophenol in water.
-
Add a freshly prepared aqueous solution of sodium borohydride (NaBH₄). The solution will turn yellow, indicating the formation of the 4-nitrophenolate ion.
-
Introduce the this compound cluster catalyst to the solution.
-
Monitor the progress of the reaction by observing the decrease in the absorbance of the 4-nitrophenolate ion at 400 nm using a UV-Vis spectrophotometer.[5][6][7][8][9]
Catalytic Cycle for 4-Nitrophenol Reduction via this compound:
References
- 1. Operando EXAFS study reveals presence of oxygen in oxide-derived silver catalysts for electrochemical CO 2 reduction - Journal of Materials Chemistry A (RSC Publishing) DOI:10.1039/C8TA10412C [pubs.rsc.org]
- 2. Heptanuclear this compound Clusters as Catalytic Precursors for the Reduction of 4-Nitrophenol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Catalytic reduction of 4-nitrophenol with gold nanoparticles synthesized by caffeic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Green Synthesis of Gold Nanoparticles for Catalytic Reduction of 4-Nitrophenol and Methylene Blue for Sustainable Development - Sustainable Polymer & Energy - Full-Text HTML - SCIEPublish [sciepublish.com]
- 7. Reduction of 4-nitrophenol using green-fabricated metal nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Kinetic investigation for the catalytic reduction of nitrophenol using ionic liquid stabilized gold nanoparticles - RSC Advances (RSC Publishing) DOI:10.1039/C8RA07404F [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
A Comparative Analysis of Silver Hydride and Gold Hydride for Scientific Applications
For researchers, scientists, and drug development professionals exploring novel catalytic and synthetic pathways, understanding the properties of highly reactive intermediates is paramount. Silver hydride (AgH) and gold hydride (AuH) are two such species that, despite their inherent instability, offer unique chemical reactivity. This guide provides a detailed, data-driven comparison of these two metal hydrides, summarizing their key properties and outlining experimental protocols for their generation.
Data Presentation: A Side-by-Side Comparison
The fundamental properties of this compound and gold hydride reveal significant differences in their bonding and stability. The following table summarizes key quantitative data for the diatomic forms of these compounds.
| Property | This compound (AgH) | Gold Hydride (AuH) |
| Bond Dissociation Energy | 296 ± 6 kJ/mol | 324 ± 10 kJ/mol |
| Ground State | ¹Σ⁺ | ¹Σ⁺ |
| Bond Length | 1.618 Å | 1.524 Å[1] |
| Vibrational Frequency | 1760 cm⁻¹ | 2241 cm⁻¹ |
| Calculated Dipole Moment | 2.96 D | 2.30 D |
| Stability | Thermally unstable, decomposes above -50 °C | Thermally unstable, decomposes at room temperature |
Experimental Protocols
The synthesis of silver and gold hydrides is challenging due to their low stability. The following protocols describe common laboratory methods for their generation.
Synthesis of this compound (AgH)
A widely used method for the preparation of this compound involves the reduction of a silver salt in an aqueous solution at low temperatures.
Materials:
-
Silver nitrate (AgNO₃)
-
Sodium borohydride (NaBH₄)
-
Deionized water
-
Ice bath
-
Magnetic stirrer
Procedure:
-
Prepare a 0.001 M solution of silver nitrate in deionized water.
-
Prepare a fresh 0.002 M solution of sodium borohydride in deionized water.
-
Cool 30 mL of the sodium borohydride solution in an Erlenmeyer flask placed in an ice bath on a magnetic stirrer.
-
While stirring, add 2 mL of the silver nitrate solution dropwise (approximately 1 drop per second) to the cooled sodium borohydride solution.
-
A color change to pale yellow indicates the formation of silver nanoparticles, which are often associated with the transient formation of this compound on their surface.
-
The resulting colloidal suspension should be used immediately for subsequent applications due to the instability of the hydride species.
Synthesis of Gold Hydride (AuH)
The generation of simple gold hydride typically requires more energetic conditions due to the inertness of gold. Laser ablation is a common gas-phase synthesis method. For solution-phase applications, gold hydride is often generated as a transient species or stabilized within a complex. A method for generating AuH in an inert matrix is described below.
Materials:
-
Gold target
-
Hydrogen gas (H₂)
-
Argon gas (Ar)
-
Cryogenic setup with a low-temperature matrix isolation system
-
Laser ablation system (e.g., Nd:YAG laser)
Procedure:
-
A gold target is placed in a vacuum chamber.
-
A mixture of hydrogen gas (typically <1%) in excess argon is introduced into the chamber.
-
The gas mixture is deposited onto a cryogenic substrate (e.g., a CsI window) cooled to approximately 5 K.
-
The gold target is ablated using a pulsed laser.
-
The ablated gold atoms co-deposit with the hydrogen/argon mixture on the cold substrate, reacting to form AuH molecules trapped within the inert argon matrix.
-
The matrix-isolated AuH can then be characterized spectroscopically.
Visualizing Synthesis and Logical Relationships
To better understand the processes and concepts discussed, the following diagrams, generated using the DOT language, illustrate the synthesis workflows and the logical relationship between the properties and stability of these hydrides.
Caption: A comparative overview of the synthesis pathways for this compound and gold hydride.
Caption: The relationship between key physical properties and the thermal stability of AgH and AuH.
References
A Comparative Guide to Experimental and Theoretical Spectroscopic Data for Silver Hydride (AgH)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of experimental and theoretical spectroscopic data for the silver hydride (AgH) molecule. By presenting quantitative data in structured tables, detailing experimental and theoretical protocols, and visualizing key relationships, this document serves as a valuable resource for researchers in chemistry, physics, and materials science.
Data Presentation: Spectroscopic Constants
The following tables summarize the key spectroscopic constants for the ground (X¹Σ⁺) and first excited (A¹Σ⁺) electronic states of AgH, comparing experimentally determined values with those obtained from theoretical calculations.
Table 1: Spectroscopic Constants for the Ground Electronic State (X¹Σ⁺) of AgH
| Spectroscopic Constant | Experimental Value | Theoretical Value | Method/Reference |
| Tₑ (cm⁻¹) | 0 | 0 | - |
| Rₑ (Å) | 1.618 | 1.631 | Ab initio Pseudopotential + CI[1] |
| ωₑ (cm⁻¹) | 1760.6 | 1745.0 | Ab initio Pseudopotential + CI[1] |
| Bₑ (cm⁻¹) | 7.936 | 7.81 | Ab initio Pseudopotential + CI[1] |
| αₑ (cm⁻¹) | 0.214 | 0.20 | Ab initio Pseudopotential + CI[1] |
| Dₑ (eV) | 2.39 | 2.36 | Ab initio Pseudopotential + CI[1] |
Table 2: Spectroscopic Constants for the First Excited Electronic State (A¹Σ⁺) of AgH
| Spectroscopic Constant | Experimental Value | Theoretical Value | Method/Reference |
| Tₑ (cm⁻¹) | 28844.7 | 28891.0 | Ab initio Pseudopotential + CI[1] |
| Rₑ (Å) | 1.787 | 1.792 | Ab initio Pseudopotematial + CI[1] |
| ωₑ (cm⁻¹) | 1524.8 | 1510.0 | Ab initio Pseudopotential + CI[1] |
| Bₑ (cm⁻¹) | 6.438 | 6.38 | Ab initio Pseudopotential + CI[1] |
| αₑ (cm⁻¹) | 0.222 | 0.21 | Ab initio Pseudopotential + CI[1] |
| Dₑ (eV) | 2.23 | 2.21 | Ab initio Pseudopotential + CI[1] |
Experimental and Theoretical Protocols
Experimental Determination of Spectroscopic Constants
The experimental data presented in this guide are primarily derived from high-resolution electronic and vibrational spectroscopy of the AgH molecule. A general experimental workflow is as follows:
-
Sample Generation: this compound is a transient species and is typically produced in a high-temperature environment, such as a King furnace or a hollow cathode lamp, by heating silver metal in the presence of hydrogen gas.
-
Spectroscopic Measurement: The generated AgH molecules are then probed using various spectroscopic techniques:
-
Emission Spectroscopy: The molecules are excited to higher electronic states, and the light they emit as they relax to lower states is collected and analyzed. The A¹Σ⁺ → X¹Σ⁺ emission system is a prominent feature in the spectrum of AgH.
-
Absorption Spectroscopy: Light from a broadband source is passed through the sample, and the absorption of specific wavelengths corresponding to electronic or vibrational transitions is measured.
-
Laser-Induced Fluorescence (LIF): A tunable laser is used to excite the molecules to a specific rovibronic level of an excited electronic state. The subsequent fluorescence is detected, providing highly specific spectral information.
-
-
Data Analysis: The recorded spectra, consisting of numerous rotational lines within vibrational bands, are analyzed to determine the spectroscopic constants. This involves fitting the observed line positions to a model Hamiltonian that includes terms for the electronic energy, vibrational energy, and rotational energy, as well as their coupling terms.
Theoretical Prediction of Spectroscopic Constants
The theoretical values presented are predominantly from ab initio quantum chemical calculations. These calculations aim to solve the time-independent Schrödinger equation for the AgH molecule to determine its electronic structure and potential energy curves.
A common theoretical workflow includes:
-
Selection of a Computational Method:
-
Ab initio Methods: These methods solve the electronic Schrödinger equation from first principles, without empirical parameters. For a molecule like AgH with a heavy atom and significant electron correlation, methods like Configuration Interaction (CI) or Coupled Cluster (CC) are often employed. To manage the computational cost associated with the large number of electrons in silver, effective core potentials or pseudopotentials are frequently used to represent the core electrons, with only the valence electrons being treated explicitly.
-
Multireference Methods: For excited electronic states and regions of the potential energy curve where multiple electronic configurations are important (e.g., near bond breaking), multireference methods like Multistate Multireference Perturbation Theory (MS-MRPT) are necessary to provide an accurate description.
-
-
Choice of a Basis Set: A basis set is a set of mathematical functions used to build the molecular orbitals. For accurate calculations, large and flexible basis sets are required, particularly for the valence electrons.
-
Calculation of the Potential Energy Curve (PEC): The electronic energy of the molecule is calculated at a series of internuclear distances (R). The resulting set of energies as a function of R defines the potential energy curve for a given electronic state.
-
Determination of Spectroscopic Constants: The calculated PEC is then used to derive the spectroscopic constants. The equilibrium internuclear distance (Rₑ) corresponds to the minimum of the PEC. The vibrational frequency (ωₑ) and other vibrational constants are obtained by solving the nuclear Schrödinger equation for the motion of the atoms on the PEC. Rotational constants (Bₑ, αₑ) are derived from the equilibrium geometry.
Visualization of Methodologies
The following diagrams illustrate the workflows for the experimental verification of theoretical predictions for AgH.
References
A Comparative Analysis of Synthesis Methods for Silver Hydride-Containing Materials
For Researchers, Scientists, and Drug Development Professionals
The synthesis of silver hydride (AgH) presents a significant challenge in inorganic chemistry due to the compound's inherent instability. While the isolation of pure, bulk this compound remains elusive under standard conditions, several successful methodologies have been developed to synthesize this compound-containing materials, primarily in the form of ligand-stabilized clusters and nanoparticles. These materials are of growing interest for applications in catalysis, nanoparticle synthesis, and potentially in drug delivery systems. This guide provides a comparative analysis of the leading synthesis methods, focusing on experimental protocols, quantitative data, and the nature of the resulting products.
Challenges in the Synthesis of Bulk this compound
Direct synthesis of bulk this compound from its elements is thermodynamically unfavorable. Experimental attempts to synthesize bulk this compound, for instance through high-pressure techniques, have been unsuccessful at pressures up to 87 GPa.[1] Historical accounts describe the formation of a white powder of AgH by treating a silver plate with atomic hydrogen, but these findings lack modern characterization and have not been widely replicated.[2] Consequently, the focus of modern synthesis efforts has shifted towards the creation of stabilized this compound species.
Comparative Overview of Synthesis Methods
The most viable methods for producing this compound-containing materials fall into two main categories: the synthesis of ligand-stabilized this compound clusters and the chemical reduction of silver salts using hydride-releasing agents, which results in silver nanoparticles with potential surface or intermediate hydride species.
| Method | Product Type | Key Reagents | Stability | Yield | Purity |
| Ligand-Stabilized Synthesis | Crystalline, well-defined this compound clusters (e.g., [Ag₇(H)L₆]) | Silver salt (e.g., [Ag(CH₃CN)₄]PF₆), Ligand (e.g., dithiophosphonate), Hydride source (e.g., NaBH₄) | Air and moisture stable for extended periods.[3] | High (>70-96%)[3] | High, allows for single crystal X-ray diffraction.[3] |
| Chemical Reduction | Silver nanoparticles (AgNPs) | Silver salt (e.g., AgNO₃), Reducing/hydride agent (e.g., NaBH₄), Stabilizer (e.g., PVP, citrate) | Colloidal suspension, stability depends on capping agents. | High (approaching 100% for nanoparticle conversion).[4] | Primarily AgNPs; presence of Ag-H species is transient/surface-bound. |
| High-Pressure Synthesis | Bulk this compound (hypothetical) | Silver (Ag), Hydrogen (H₂) | Theoretically stable only at extremely high pressures (>50 GPa).[1] | Not yet successfully synthesized.[1] | N/A |
Experimental Protocols
Ligand-Stabilized Synthesis of a Heptanuclear this compound Cluster
This method yields a well-defined, air- and moisture-stable this compound cluster. The following protocol is adapted from the synthesis of a dithiophosphonate-stabilized heptanuclear this compound cluster.[3]
Materials:
-
[Ag(CH₃CN)₄]PF₆
-
Ammonium dithiophosphonate ligand precursor
-
Sodium borohydride (NaBH₄)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Hexane
-
Deionized water
-
Celite
Procedure:
-
All reactions are to be performed under a nitrogen atmosphere using standard Schlenk techniques.
-
Dissolve the ammonium dithiophosphonate ligand precursor in methanol.
-
In a separate flask, dissolve [Ag(CH₃CN)₄]PF₆ in methanol.
-
Add the silver salt solution dropwise to the ligand solution while stirring.
-
After complete addition, add a methanolic solution of sodium borohydride to the reaction mixture.
-
Stir the resulting yellow solution for several hours.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in dichloromethane (DCM) and wash with deionized water (3 x 15 mL).
-
Filter the DCM fraction through Celite and dry under reduced pressure.
-
Add hexane to the resulting yellow residue and store in a refrigerator for several hours to precipitate the product.
-
Filter the solid to obtain the air- and moisture-stable yellow powder of the this compound cluster.
A yield of 92% has been reported for a similar procedure.[3] The structure of the resulting cluster can be confirmed by single-crystal X-ray diffraction, and the presence of the hydride can be verified using ¹H-NMR and by repeating the synthesis with NaBD₄ as a deuteride source.[3]
Chemical Reduction Synthesis of Silver Nanoparticles
This method is widely used for the synthesis of silver nanoparticles and employs a hydride-releasing agent, suggesting the transient formation of this compound species.
Materials:
-
Silver nitrate (AgNO₃)
-
Sodium borohydride (NaBH₄)
-
Polyvinylpyrrolidone (PVP) or sodium citrate (stabilizer)
-
Distilled water
Procedure:
-
Prepare a dilute aqueous solution of silver nitrate (e.g., 0.001 M).
-
Prepare a separate, fresh, and ice-cold aqueous solution of sodium borohydride (e.g., 0.002 M). The NaBH₄ solution should be kept cold to reduce its decomposition rate.
-
If using a stabilizer like PVP, dissolve it in the NaBH₄ solution.
-
While vigorously stirring the NaBH₄ solution in an ice bath, add the AgNO₃ solution dropwise (approximately 1 drop per second).
-
A color change (typically to yellow or brown) indicates the formation of silver nanoparticles.
-
Cease stirring immediately after all the AgNO₃ solution has been added.
-
The resulting colloidal suspension contains silver nanoparticles.
The formation of a stable colloidal suspension can be confirmed by the Tyndall effect (scattering of a laser beam). The size and stability of the nanoparticles are highly dependent on the concentrations of the reagents, the temperature, and the type and concentration of the stabilizing agent.
Visualizing the Synthesis Workflows
The following diagrams illustrate the experimental workflows for the two primary synthesis methods discussed.
Caption: Workflow for Ligand-Stabilized this compound Cluster Synthesis.
Caption: Workflow for Chemical Reduction Synthesis of Silver Nanoparticles.
Conclusion
While the synthesis of pure, bulk this compound remains a formidable challenge, the production of ligand-stabilized this compound clusters and silver nanoparticles using hydride-releasing agents are robust and well-documented alternatives. The ligand-stabilization approach offers high yields of air- and moisture-stable, crystalline products that are amenable to detailed structural characterization. This method is ideal for fundamental studies of the Ag-H bond and for applications requiring well-defined molecular precursors. The chemical reduction method is a facile and scalable approach for producing silver nanoparticles where this compound may act as a key intermediate. This method is highly relevant for applications in catalysis and antimicrobial materials. The choice of synthesis method will ultimately depend on the desired final product and its intended application. For researchers in drug development, the stabilized this compound clusters could offer novel platforms for drug delivery, while the antimicrobial properties of silver nanoparticles produced via chemical reduction are of significant interest.
References
A Structural Showdown: Unveiling the Architectures of Monomeric and Oligomeric Silver Hydrides
A detailed comparative analysis of the structural and synthetic aspects of monomeric and oligomeric silver hydrides is presented for researchers, scientists, and drug development professionals. This guide provides a side-by-side look at their key structural features, supported by experimental data, to elucidate the fundamental differences driven by nuclearity.
Silver hydrides, compounds containing a direct bond between silver and hydrogen, exhibit fascinating structural diversity, ranging from simple monomeric units to complex oligomeric and cluster arrangements. Understanding the structural nuances between these forms is crucial for harnessing their potential in catalysis and materials science. While monomeric silver hydrides are often transient and challenging to isolate, recent advances have allowed for their characterization, providing a valuable counterpoint to the more extensively studied oligomeric species.
At a Glance: Monomeric vs. Oligomeric Silver Hydrides
The fundamental distinction between monomeric and oligomeric silver hydrides lies in the number of silver atoms present in the core structure. Monomeric species feature a single silver atom, whereas oligomers and clusters are comprised of multiple silver centers. This variation in nuclearity has profound implications for the coordination environment of the hydride and silver atoms, as well as the overall molecular geometry and stability.
| Feature | Monomeric Silver Hydride ((IPr**)AgH) | Oligomeric this compound ([Ag7(H)L6]) |
| Silver Core | Single Ag atom | Heptanuclear Ag7 core |
| Hydride Coordination | Terminal | Interstitial (encapsulated) |
| Ligand Environment | Bulky N-heterocyclic carbene (NHC) | Dithiophosphonates |
| Ag-H Bond Distance | ~1.63 Å (calculated) | 1.987–2.061 Å |
| Ag-Ag Bond Distance | Not applicable | 2.9763–3.3019 Å |
| Core Geometry | Linear (C-Ag-H) | Distorted tetracapped tetrahedron |
Unraveling the Structures: Experimental Insights
The structural elucidation of both monomeric and oligomeric silver hydrides relies on a combination of single-crystal X-ray diffraction, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry.
A landmark achievement in the study of monomeric silver hydrides was the synthesis and characterization of a complex stabilized by the sterically demanding N-heterocyclic carbene ligand, 1,3-bis(2,6-bis(di(4-tert-butylphenyl)methyl)-4-methylphenyl)imidazol-2-ylidene (IPr**).[1] This bulky ligand kinetically stabilizes the otherwise reactive Ag-H bond, allowing for its isolation and analysis.
In contrast, oligomeric silver hydrides, such as the well-characterized heptanuclear clusters, feature a core of seven silver atoms surrounding a central hydride ion.[2] The silver framework in these clusters adopts a distorted tetracapped tetrahedral geometry.[2] The hydride is considered "interstitial" as it resides within the metal cage.
Experimental Protocols
Synthesis of a Monomeric this compound ((IPr**)AgH)
The synthesis of the monomeric this compound complex involves the reaction of a silver-phenoxide precursor with a borane reagent at low temperature.[1]
-
Precursor Synthesis: The silver phenoxide precursor, [(IPr**)AgOPh], is synthesized by reacting the corresponding NHC ligand with a silver(I) salt and a phenoxide source.
-
Hydride Formation: To a solution of [(IPr**)AgOPh] in an appropriate solvent (e.g., toluene), pinacolborane is added at a low temperature (e.g., -40 °C).
-
Isolation: The monomeric this compound product, (IPr**)AgH, is isolated from the reaction mixture.
Synthesis of a Heptanuclear this compound Cluster ([Ag7(H){S2P(OR)2}6])
The synthesis of these oligomeric clusters is typically achieved through a one-pot reaction involving a silver salt, a dithiophosphonate ligand, and a hydride source.[2]
-
Reaction Setup: A silver salt, such as [Ag(CH3CN)4]PF6, and the desired dithiophosphonate ligand are dissolved in a suitable solvent like tetrahydrofuran (THF) under an inert atmosphere.
-
Hydride Addition: Sodium borohydride (NaBH4) is added to the solution as the hydride source.
-
Reaction and Isolation: The reaction mixture is stirred for several hours, after which the solvent is removed, and the product is purified, often by crystallization, to yield the heptanuclear this compound cluster.
Characterization Techniques
-
Single-Crystal X-ray Diffraction: A suitable single crystal of the this compound complex is mounted on a diffractometer. X-ray data is collected and processed to solve and refine the crystal structure, providing precise information on bond lengths, bond angles, and overall molecular geometry.
-
NMR Spectroscopy:
-
1H NMR: The hydride signal in this compound complexes typically appears in a characteristic upfield region of the spectrum.
-
31P NMR: For oligomeric clusters stabilized by phosphorus-containing ligands like dithiophosphonates, 31P NMR is used to confirm the coordination of the ligands to the silver core.[2]
-
-
Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) is used to confirm the molecular weight and composition of the this compound complexes.
Logical Workflow for this compound Synthesis and Characterization
The following diagram illustrates the general workflow for the synthesis and structural characterization of both monomeric and oligomeric silver hydrides.
Caption: General workflow for the synthesis and characterization of silver hydrides.
Conclusion
The structural chemistry of silver hydrides is a rich and evolving field. The ability to isolate and characterize both monomeric and oligomeric forms provides a powerful platform for understanding the fundamental principles that govern their structure and reactivity. The stark contrast between the terminal hydride in the sterically shielded monomer and the interstitial hydride within the ligand-supported silver cluster highlights the critical role of the surrounding ligand sphere in dictating the ultimate architecture of these fascinating compounds. Further exploration of this structural continuum will undoubtedly pave the way for the rational design of novel this compound-based catalysts and materials.
References
A Comparative Guide to Hydrogen Storage Materials: Assessing Silver Hydride Against Leading Alternatives
A comprehensive analysis of silver hydride's potential in hydrogen storage remains speculative due to a significant lack of experimental data. While theoretical calculations suggest a modest gravimetric capacity, it stands in contrast to the well-documented performance of established materials. This guide provides a comparative assessment of this compound's theoretical potential against the experimentally verified performance of magnesium hydride (MgH₂), sodium alanate (NaAlH₄), and the metal-organic frameworks (MOFs) MOF-5 and HKUST-1.
Researchers in the field of renewable energy and drug development require materials with high hydrogen storage capacity, favorable kinetics, and robust cycling stability. While this compound (AgH) has been synthesized and is stable under certain conditions, its efficacy as a practical hydrogen storage medium is largely unknown. This guide aims to contextualize the theoretical promise of this compound by comparing it with materials that have been extensively studied and characterized.
Performance Metrics: A Comparative Overview
The performance of hydrogen storage materials is evaluated based on several key metrics. Gravimetric hydrogen density (the weight percentage of stored hydrogen) and volumetric hydrogen density (the amount of hydrogen stored in a given volume) are primary indicators of a material's storage capacity. Absorption and desorption kinetics, which dictate the speed of hydrogen uptake and release, and cycling stability, the ability to maintain performance over repeated uses, are crucial for practical applications.
The following table summarizes the available quantitative data for the selected materials. It is important to note that the values for this compound are theoretical, calculated based on its molecular weight, as experimental data is not available in the reviewed literature.
| Material | Gravimetric H₂ Density (wt%) | Volumetric H₂ Density (g/L) | Absorption Conditions | Desorption Conditions | Cycling Stability |
| This compound (AgH) | ~0.93 (Theoretical) | Not available | Not available | Not available | Not available |
| **Magnesium Hydride (MgH₂) ** | 7.6[1][2] | ~110[1] | High temperature (>300°C) and pressure[3] | High temperature (>300°C)[1][2] | Good, but can be affected by particle growth and contamination[4][5] |
| Sodium Alanate (NaAlH₄) | 5.6 (theoretical, up to 4.5 wt% reversible)[6][7] | Not available | 120-130°C, <10 min for 4.5 wt%[6] | 70-100°C (for 3 wt%), 120-130°C (for 4.5 wt%)[6] | Good, with no significant degradation observed after 100 cycles[6] |
| MOF-5 | Up to 11.5 (at 77 K, 170 bar)[8] | ~23 (pelletized, at 77K, 100 bar)[9] | 77 K, high pressure[8][10] | Low pressure, 77 K[10] | Sensitive to moisture and some impurities, which can degrade performance[11][12] |
| HKUST-1 | Up to 3.68 (at 77 K, 2 bar, with Pd doping)[13] | ~46 (densified, at 50 bar, 77K)[14] | 77 K, moderate pressure[13] | Low pressure, 77 K[13] | Unstable in the presence of water[15] |
Experimental Methodologies: A Brief Overview
The characterization of hydrogen storage materials involves a suite of specialized experimental techniques to determine their performance metrics.
Pressure-Composition-Temperature (PCT) Analysis
This technique is fundamental for understanding the thermodynamic properties of metal hydrides. It involves measuring the amount of hydrogen absorbed or desorbed by a material at a constant temperature over a range of pressures. The resulting PCT isotherms provide crucial information about the material's hydrogen storage capacity, equilibrium pressures for absorption and desorption, and the thermodynamics of the hydrogenation/dehydrogenation process.
Temperature-Programmed Desorption (TPD)
TPD is used to study the kinetics of hydrogen desorption. A hydrogen-loaded sample is heated at a constant rate, and the evolved hydrogen is monitored, typically with a mass spectrometer. The resulting data reveals the temperatures at which hydrogen is released, providing insights into the desorption activation energy and the presence of different hydride phases.
Gas Sorption Analysis
This method is primarily used for porous materials like MOFs. It measures the amount of gas adsorbed onto the material's surface at a constant temperature as a function of pressure. Nitrogen adsorption at 77 K is commonly used to determine the surface area and pore volume of the material, which are critical parameters for physisorption-based hydrogen storage. Hydrogen sorption measurements are then performed to determine the material's hydrogen storage capacity under specific temperature and pressure conditions.
Cycling Stability Tests
To assess the long-term viability of a hydrogen storage material, its performance is evaluated over multiple absorption and desorption cycles. This involves repeatedly loading and unloading the material with hydrogen and measuring its capacity and kinetics at regular intervals. Any degradation in performance is indicative of poor cycling stability.
Logical Framework for Material Comparison
The selection of a suitable hydrogen storage material depends on the specific requirements of the application. The following diagram illustrates the key decision-making factors and the general classification of the materials discussed.
Experimental Workflow for Material Characterization
The process of evaluating a new hydrogen storage material follows a systematic workflow to ensure comprehensive characterization. The diagram below outlines the typical experimental steps.
Conclusion
Based on theoretical calculations, this compound possesses a low gravimetric hydrogen density, making it, in its pure form, an unlikely candidate for high-capacity hydrogen storage applications when compared to leading materials. In contrast, materials like magnesium hydride and sodium alanate offer significantly higher gravimetric capacities, although they face challenges related to high operating temperatures and, in some cases, kinetics. Metal-organic frameworks such as MOF-5 and HKUST-1 demonstrate exceptional hydrogen storage capacities at cryogenic temperatures, but their performance diminishes significantly at ambient temperatures, and they can be sensitive to environmental factors.
The lack of experimental data for this compound's hydrogen storage performance underscores the need for further research to validate its theoretical potential and explore the possibility of enhancing its properties through nanostructuring or alloying. For researchers and professionals in drug development and other fields requiring compact and efficient hydrogen storage, the existing data strongly favors the continued investigation and optimization of established material classes like complex hydrides and MOFs.
References
- 1. amslaurea.unibo.it [amslaurea.unibo.it]
- 2. afs.enea.it [afs.enea.it]
- 3. [2509.04039] Physically Interpretable Descriptors Drive the Materials Design of Metal Hydrides for Hydrogen Storage [arxiv.org]
- 4. Silver;hydride | AgH | CID 20977626 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Technoeconomic Insights into Metal Hydrides for Stationary Hydrogen Storage - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. WebElements Periodic Table » Silver » thermochemistry and thermodynamics [winter.group.shef.ac.uk]
- 8. This compound | AgH | CID 139654 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. (PDF) Large-Scale Screening of Metal Hydride Mixtures for [research.amanote.com]
- 11. mdpi.com [mdpi.com]
- 12. art.torvergata.it [art.torvergata.it]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Alloying Unlocks Novel Properties in Silver-Copper Hydride Nanoclusters: A Comparative Guide
Researchers are increasingly turning to alloying as a powerful strategy to tune the properties of nanomaterials. In the realm of coinage metal nanoclusters, the synergistic interplay between silver and copper, particularly with the incorporation of hydride ligands, is unlocking a new frontier of materials with enhanced stability, unique optical characteristics, and superior catalytic performance. This guide provides a comparative analysis of silver-copper hydride nanoclusters, offering insights into the effects of alloying on their fundamental properties, supported by experimental data and detailed methodologies.
The incorporation of silver into copper hydride nanoclusters, and vice versa, leads to significant structural and electronic perturbations that manifest in altered physicochemical properties. These bimetallic nanoclusters often exhibit properties that are not a simple average of their monometallic counterparts, a phenomenon attributed to the synergistic electronic effects between the constituent metals.[1][2] This guide will delve into the synthesis, structural evolution, and the resulting impact on the stability, optical properties, and catalytic activity of these fascinating nanomaterials.
Comparative Analysis of Physicochemical Properties
The properties of silver-copper hydride nanoclusters are intricately linked to their composition, specifically the ratio of silver to copper and the number of hydride ligands. Below is a summary of key quantitative data extracted from recent studies.
| Nanocluster Composition | Property | Quantitative Value/Observation | Reference |
| [Cu₄₇(PhSe)₁₅(PPh₃)₅(CF₃COO)₁₂H₁₂] | Photoluminescence | Dual-emission at 298 K | [3][4] |
| [(CuAg)₄₇(PhSe)₁₈(PPh₃)₆(CF₃COO)₁₂H₆]³⁺ | Structural Change | Significant structural differences from the parent copper-hydride cluster. | [3][4] |
| Photoluminescence | Dual-emission at 298 K; triple or even quadruple emission at 77 K. | [3][4] | |
| [Ag₄Cu₂₈H₆(PET)₁₆Cl₈(PPh₃)₈][BF₄]₂ | Catalytic Activity | Excellent catalytic activity in the hydrogenation of nitroarenes (k = 7.86 min⁻¹). | [5] |
| PZS@Ag₀.₇–Cu₀.₃ NPs | Catalytic Activity | Rate constant for reduction of 4-nitrophenol: 8.93 × 10⁻³ s⁻¹. | [6] |
| Ag/Cu alloy modified carbon paste electrode | Electrocatalysis (HER) | Shifts onset potential to more positive values and increases current density compared to monometallic electrodes. | [7] |
| Ag₁₇Cu₁₂(SSR)₁₂(PPh₃)₄ / Au₁Ag₁₆Cu₁₂(SSR)₁₂(PPh₃)₄ | Thermal Stability | Significantly enhanced thermal stability with alloying. | [8] |
Experimental Protocols: A Glimpse into Synthesis and Characterization
The synthesis of silver-copper hydride nanoclusters typically involves the reduction of metal precursors in the presence of stabilizing ligands. A common approach is the one-pot reduction method.
General Synthesis Protocol:
A typical synthesis involves the co-reduction of silver and copper salts (e.g., AgNO₃ and Cu(CH₃COO)₂) in a suitable solvent.[2] The choice of ligands, such as phosphines (e.g., triphenylphosphine) and thiolates (e.g., 2-phenylethanethiol), is crucial for controlling the size, composition, and stability of the resulting nanoclusters.[5][9] A reducing agent, commonly sodium borohydride, is introduced to initiate the formation of the nanoclusters.[6][10] The resulting nanoclusters are then isolated and purified, often through centrifugation and washing.
Characterization Techniques:
The precise atomic structure of these nanoclusters is determined using single-crystal X-ray diffraction.[3][4] High-resolution electrospray ionization mass spectrometry (HRESI-MS) is employed to confirm the composition of the nanoclusters.[5] The morphology and structure of the catalysts are often investigated using techniques such as scanning electron microscopy (SEM), X-ray diffraction (XRD), and energy-dispersive X-ray spectroscopy (EDX).[7]
Visualizing Experimental and Logical Frameworks
To better understand the processes and relationships involved in the study of silver-copper hydride nanoclusters, the following diagrams are provided.
Caption: Experimental workflow for the synthesis and characterization of silver-copper hydride nanoclusters.
Caption: Logical relationship of alloying effects on the properties of silver-copper hydride nanoclusters.
The Synergistic Advantage in Catalysis and Beyond
The enhanced catalytic activity observed in bimetallic silver-copper nanoparticles is often attributed to a synergistic electronic effect between the two metals.[2] For instance, in Ag-Cu alloy nanoparticles, the catalytic performance in reactions like the enamination of 1,3-dicarbonyl compounds is dependent on the Ag to Cu ratio, outperforming their monometallic counterparts.[1] This synergy arises from the intimate contact and electronic interactions between silver and copper atoms within the nanocluster.
Furthermore, the introduction of hydride ligands plays a crucial role. Copper hydrides are known to be highly active catalysts in hydrogenation and reduction reactions.[9] The stability and reactivity of these hydride clusters can be tuned by the surrounding ligands, which in turn influences their catalytic performance. The combination of silver, copper, and hydride ligands therefore offers a multi-dimensional platform for designing highly efficient and selective nanocatalysts.
References
- 1. researchgate.net [researchgate.net]
- 2. Synergistic effect in bimetallic copper–silver (CuxAg) nanoparticles enhances silicon conversion in Rochow reaction - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Eight-electron copper-hydride nanoclusters: synthesis, structure, alloying chemistry and photoluminescence - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. An atomically precise alloy AgCu cuboid nanocluster with a cubic core: gram scale synthesis, total structure, electronic structure, and catalytic performance - Materials Horizons (RSC Publishing) [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. The structure–activity relationship of copper hydride nanoclusters in hydrogenation and reduction reactions - Nanoscale Advances (RSC Publishing) DOI:10.1039/D3NA01145C [pubs.rsc.org]
- 10. Structured copper-hydride nanoclusters provide insight into the surface-vacancy-defect to non-defect structural evolution - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Safe Disposal of Silver Hydride
For laboratory professionals, including researchers, scientists, and drug development experts, the proper handling and disposal of reactive chemical waste like silver hydride is a critical component of laboratory safety. This document provides a comprehensive, step-by-step guide to the safe disposal of this compound, ensuring operational safety and regulatory compliance. The procedures outlined are based on established protocols for the disposal of reactive metal hydrides and the known chemical properties of silver compounds.
Immediate Safety and Handling Precautions
This compound (AgH) is a reactive and potentially unstable compound. While not as pyrophoric as some alkali metal hydrides, it requires careful handling in a controlled laboratory environment.
General Hazards:
-
Reactivity with Water: this compound reacts with water to produce hydrogen gas, which is flammable and can form explosive mixtures with air.[1] The reaction is exothermic, meaning it releases heat.[1]
-
Contact with Acids: Contact with acids will result in a vigorous reaction, rapidly producing large quantities of flammable hydrogen gas.
-
Decomposition: While some sources suggest it is stable up to 500°C in a hydrogen atmosphere or in air, other information indicates that many metal hydrides can decompose, sometimes violently, upon exposure to heat or moisture.[1]
Personal Protective Equipment (PPE): A thorough risk assessment should be conducted before handling this compound. The following PPE is mandatory:
-
Eye Protection: Chemical safety goggles and a face shield are essential to protect against splashes and unexpected reactions.[2]
-
Hand Protection: Dry, chemical-resistant gloves (e.g., nitrile, neoprene) must be worn.[2][3] Never use gloves that are contaminated or wet.
-
Protective Clothing: A flame-retardant lab coat, long pants, and closed-toe shoes are required.[2]
Quantitative Data on Metal Hydride Reactivity
| Parameter | Value/Information | Significance in Disposal |
| General Metal Hydride Reactivity with Water | Can be violent and exothermic, producing H₂ gas.[1][2] | The primary hazard during quenching. The reaction must be controlled to manage heat and gas evolution. |
| Flammability of Hydrogen Gas | Flammable limits in air: 4% - 75% by volume. | The quenching process must be conducted in a well-ventilated area, away from ignition sources. |
| Heat of Reaction | Exothermic.[1] | The reaction rate must be controlled to prevent overheating, which can accelerate the reaction and cause splashing. |
Experimental Protocol for Safe Disposal of this compound
The following procedure is a recommended method for the safe quenching and disposal of small quantities of this compound waste. This protocol should be performed in a certified chemical fume hood.
Materials:
-
This compound waste
-
Anhydrous isopropanol or ethanol
-
Anhydrous toluene or hexane (as a diluent)
-
Deionized water
-
Appropriate reaction flask and magnetic stirrer
-
Dropping funnel
-
Inert gas supply (Nitrogen or Argon)
-
Ice bath
Step-by-Step Procedure:
-
Inert Atmosphere: Place the this compound waste in a reaction flask equipped with a magnetic stirrer and purged with an inert gas (e.g., nitrogen or argon). This is crucial to prevent any reaction with atmospheric moisture.
-
Dilution: Suspend the this compound in an anhydrous solvent like toluene or hexane. This helps to dissipate heat generated during the quenching process.
-
Cooling: Place the reaction flask in an ice bath to maintain a low temperature and control the reaction rate.
-
Slow Addition of Quenching Agent: Slowly add a solution of anhydrous isopropanol or ethanol dropwise to the stirred suspension using a dropping funnel. The alcohol will react with the this compound to produce silver alkoxide and hydrogen gas.
-
Monitoring: Observe the reaction carefully. If the rate of gas evolution becomes too vigorous, stop the addition of the alcohol until it subsides.
-
Complete the Quenching: Continue adding the alcohol until the gas evolution ceases, indicating that all the this compound has reacted.
-
Hydrolysis: After the initial quenching with alcohol is complete, slowly and cautiously add deionized water to hydrolyze the silver alkoxide to silver hydroxide.
-
Neutralization (Optional): If necessary, the resulting solution can be neutralized with a dilute acid. This step should be performed with extreme caution as any unreacted hydride will react violently with the acid.
-
Waste Disposal: The final aqueous solution containing silver salts should be collected and disposed of as hazardous waste according to your institution's and local regulations. Do not pour it down the drain.
Visualizing the Disposal Workflow
The following diagram illustrates the logical steps for the safe disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
Signaling Pathway of this compound Decomposition
The decomposition of this compound by a protic solvent like alcohol can be visualized as a simple chemical transformation.
Caption: Reaction pathway for this compound quenching.
By adhering to these procedures and maintaining a strong safety culture, laboratories can effectively manage the risks associated with this compound and other reactive chemicals, ensuring the protection of personnel and the environment. Always consult your institution's specific safety guidelines and waste disposal protocols.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Silver Hydride
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when working with reactive and potentially hazardous compounds like silver hydride. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure research environment. By offering procedural, step-by-step guidance, we aim to be your preferred source for laboratory safety and chemical handling information.
Personal Protective Equipment (PPE) for Handling this compound
When handling this compound, a comprehensive approach to personal protective equipment is critical to minimize exposure and ensure safety. The following table summarizes the recommended PPE, compiled from safety data sheets of analogous silver compounds and metal hydrides.
| Protection Type | Specific Recommendations | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Silver Shield®/4H® Norfoil® Laminate, Neoprene, or Nitrile rubber).[1][2] | To prevent skin contact with the compound. Silver Shield® gloves are noted for their resistance to a broad spectrum of chemicals.[1][2] |
| Eye and Face Protection | Safety glasses with side shields or chemical safety goggles.[3] A face shield should be worn in situations with a high risk of splashing or dust generation. | To protect the eyes from dust particles and potential splashes. |
| Skin and Body Protection | A flame-retardant lab coat is mandatory.[3] For larger quantities or in the event of a spill, a full chemical-resistant suit and boots are recommended.[3] | To prevent incidental skin contact and contamination of personal clothing. |
| Respiratory Protection | For operations that may generate dust, a full-face respirator with N100-grade cartridges is required.[4] In case of fire or major spills, a self-contained breathing apparatus (SCBA) is essential.[5][6] | To prevent inhalation of this compound dust or decomposition products. |
Operational Plan for Handling this compound
A systematic approach to handling this compound in the laboratory is crucial for maintaining a safe operational workflow.
Experimental Workflow for Handling this compound
Caption: This diagram outlines the standard operating procedure for handling this compound, from initial preparation to final cleanup and disposal.
-
Preparation :
-
Handling :
-
Storage :
Disposal Plan for this compound
Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and ensure safety.
-
Deactivation of Excess this compound :
-
Caution : The following is a general procedure for the deactivation of reactive metal hydrides and should be performed with extreme care, behind a blast shield in a fume hood.
-
Slowly and carefully add the excess this compound to a non-reactive solvent such as heptane to create a dilute suspension.[10]
-
Under an inert atmosphere and with constant stirring, slowly add a quenching agent like tert-butyl alcohol or isopropanol dropwise.[10]
-
After the reaction has ceased, slowly add cold water dropwise to ensure complete deactivation.[10]
-
-
Waste Disposal :
-
All deactivated this compound waste, contaminated materials (including gloves and wipes), and empty containers must be disposed of as hazardous waste.[7]
-
Collect all waste in a designated, sealed, and properly labeled hazardous waste container.
-
Follow all local, state, and federal regulations for hazardous waste disposal.[11]
-
Emergency Procedures
In the event of an emergency, a clear and practiced response is essential.
Emergency Response Decision Tree
Caption: This flowchart provides a clear decision-making path for responding to spills or personal exposure involving this compound.
-
Spills :
-
For small spills, dampen the solid material with a 5% acetic acid solution and carefully transfer it to a suitable container for disposal.[6]
-
For larger spills, evacuate the area and, if safe to do so, contain the spill with a non-combustible absorbent material like dry sand.[7] Do not use water.[8]
-
Ventilate the area and ensure all ignition sources are removed.[7]
-
-
Personal Exposure :
-
Inhalation : Immediately move the individual to fresh air.[6] If breathing is difficult, provide oxygen and seek immediate medical attention.[3]
-
Skin Contact : Immediately remove all contaminated clothing and rinse the affected skin with plenty of water and soap.[4]
-
Eye Contact : Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3][4] Seek immediate medical attention.
-
Ingestion : Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[4]
-
By adhering to these safety protocols and operational plans, researchers can significantly mitigate the risks associated with handling this compound, ensuring a safer laboratory environment for all.
References
- 1. Chemical-Resistant Gloves - Hand and Arm Protection - Personal Protective Equipment - Gloves, Silver, Polyethylene/evoh [hazmasters.com]
- 2. Silver Shield Gloves®: 4H® - WPL262 - New Pig [newpig.com]
- 3. bionium.miami.edu [bionium.miami.edu]
- 4. 0n.b5z.net [0n.b5z.net]
- 5. carlroth.com [carlroth.com]
- 6. SILVER | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 7. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 8. METAL HYDRIDES, FLAMMABLE, N.O.S. | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 9. pfaltzandbauer.com [pfaltzandbauer.com]
- 10. epfl.ch [epfl.ch]
- 11. ethz.ch [ethz.ch]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
